molecular formula C10H7FN2O2 B1285007 4-Amino-8-fluoroquinoline-3-carboxylic acid CAS No. 476683-65-5

4-Amino-8-fluoroquinoline-3-carboxylic acid

Cat. No.: B1285007
CAS No.: 476683-65-5
M. Wt: 206.17 g/mol
InChI Key: ZAQWDAXYUKQODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-8-fluoroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7FN2O2 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-8-fluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQWDAXYUKQODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588693
Record name 4-Amino-8-fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476683-65-5
Record name 4-Amino-8-fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-8-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical overview of a robust and well-established synthetic pathway for 4-Amino-8-fluoroquinoline-3-carboxylic acid, a key scaffold in medicinal chemistry. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a detailed understanding of the experimental choices and methodologies.

Strategic Overview of the Synthesis

The synthesis of this compound is a multi-step process that hinges on the initial construction of the quinoline core, followed by strategic functional group interconversions. The chosen pathway leverages the classical Gould-Jacobs reaction for the formation of the bicyclic quinoline system, a reliable and versatile method for this class of compounds. Subsequent steps are designed to introduce the desired amino functionality at the C4 position and to unmask the final carboxylic acid.

The overall transformation can be dissected into four key stages:

  • Stage 1: Quinolone Ring Formation via Gould-Jacobs Reaction.

  • Stage 2: Chlorination of the 4-Hydroxy Group.

  • Stage 3: Amination via Nucleophilic Aromatic Substitution.

  • Stage 4: Ester Hydrolysis to the Final Carboxylic Acid.

This strategic approach ensures a convergent and efficient synthesis, with each step building upon a well-defined and characterizable intermediate.

Synthetic_Pathway_Overview Start 2-Fluoroaniline + Diethyl ethoxymethylenemalonate Step1 Gould-Jacobs Reaction Start->Step1 Intermediate1 Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Intermediate2 Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate Step2->Intermediate2 Step3 Amination (Ammonia source) Intermediate2->Step3 Intermediate3 Ethyl 4-amino-8-fluoroquinoline-3-carboxylate Step3->Intermediate3 Step4 Hydrolysis (NaOH, then H+) Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocols and Mechanistic Insights

Stage 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

The cornerstone of this synthesis is the Gould-Jacobs reaction, which constructs the quinoline ring system from an aniline derivative and a malonic ester derivative.[1][2][3] This reaction proceeds in two distinct phases: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization.

Mechanism: The reaction is initiated by a nucleophilic attack of the amino group of 2-fluoroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of ethanol to form the stable diethyl 2-(((2-fluorophenyl)amino)methylene)malonate intermediate. The subsequent thermal cyclization is a 6-electron electrocyclization reaction, which is the key ring-forming step.[2]

Gould_Jacobs_Mechanism cluster_step1 Condensation cluster_step2 Thermal Cyclization cluster_tautomerism Keto-Enol Tautomerism Aniline 2-Fluoroaniline Intermediate_Enamine Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate Aniline->Intermediate_Enamine + EMME - EtOH EMME Diethyl ethoxymethylenemalonate Cyclization_Product Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate_Enamine->Cyclization_Product High Temp. (e.g., Diphenyl ether) Final_Product Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Cyclization_Product->Final_Product <-->

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring at 100-110°C for 2 hours. The progress of the reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-250°C for 30 minutes.[4]

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. Add hexanes to precipitate the crude product. Collect the solid by filtration and wash with cold acetonitrile.[5] The resulting solid, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, can be dried under vacuum.[6]

Reagent/SolventMolar Ratio/VolumePurpose
2-Fluoroaniline1.0 eqStarting material
Diethyl ethoxymethylenemalonate1.1 eqReaction partner
Diphenyl ethersolventHigh-boiling solvent for cyclization
Hexanes/AcetonitrilewashingPrecipitation and washing of the product
Stage 2: Synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate

The conversion of the 4-hydroxy group to a 4-chloro group is a critical step to activate the C4 position for nucleophilic substitution. This transformation is typically achieved using phosphorus oxychloride (POCl₃).[7][8][9]

Mechanism: The reaction proceeds through the formation of a phosphate ester intermediate from the 4-hydroxyquinoline and POCl₃. This intermediate is then attacked by a chloride ion, leading to the displacement of the phosphate group and the formation of the 4-chloroquinoline.

Experimental Protocol:

  • A mixture of ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 equivalent) and phosphorus oxychloride (excess, can serve as both reagent and solvent) is prepared in a flask equipped with a reflux condenser.[7]

  • The mixture is stirred and heated at 100°C for 3.5 hours.[7]

  • After cooling, the excess POCl₃ is removed under reduced pressure to yield the crude ethyl 4-chloro-8-fluoroquinoline-3-carboxylate as a semi-solid, which can be used in the next step without further purification.[7][10]

Stage 3: Synthesis of Ethyl 4-amino-8-fluoroquinoline-3-carboxylate

The introduction of the 4-amino group is accomplished via a nucleophilic aromatic substitution (SₙAr) reaction, where the electron-withdrawing nature of the quinoline ring system facilitates the displacement of the chloride at the C4 position by an ammonia source.

Mechanism: The reaction follows a typical SₙAr mechanism, involving the addition of the nucleophile (ammonia) to the aromatic ring to form a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity.

Experimental Protocol:

  • The crude ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is dissolved in a suitable aprotic solvent such as dioxane or THF in a pressure vessel.

  • The solution is saturated with anhydrous ammonia gas at a low temperature (e.g., 0°C).

  • The vessel is sealed and heated to a temperature typically ranging from 100-150°C for several hours. The reaction progress should be monitored by TLC or LC-MS.

  • After cooling, the reaction mixture is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., sodium bicarbonate solution) to remove any acidic byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford ethyl 4-amino-8-fluoroquinoline-3-carboxylate.

Stage 4: Synthesis of this compound

The final step in the synthesis is the hydrolysis of the ethyl ester at the C3 position to the desired carboxylic acid. This is a standard saponification reaction.[11]

Experimental Protocol:

  • Ethyl 4-amino-8-fluoroquinoline-3-carboxylate is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10%).

  • The mixture is heated at reflux until the hydrolysis is complete (monitored by TLC).

  • After cooling, the reaction mixture is acidified with a mineral acid such as hydrochloric acid to a pH of approximately 2-3.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.

Summary of Key Intermediates and Product

CompoundStructureMolecular FormulaMolecular Weight
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylateC₁₂H₁₀FNO₃235.21
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylateC₁₂H₉ClFNO₂253.66
Ethyl 4-amino-8-fluoroquinoline-3-carboxylateC₁₂H₁₁FN₂O₂234.23
This compoundC₁₀H₇FN₂O₂206.18

References

  • Radl, S. (1994). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Quimica Organica. Synthesis of Fluoroquinolone Antibiotics. [Link]

  • PubMed. POCl3 chlorination of 4-quinazolones. [Link]

  • Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]

  • Google Patents.
  • Royal Society of Chemistry. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. [Link]

  • Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • PrepChem. 4-CHLORO-6-IODO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis. [Link]

  • PubMed Central. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

  • Atmospheric Chemistry and Physics. Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification. [Link]

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones. [Link]

  • PubMed Central. Amino Acids in the Development of Prodrugs. [Link]

  • PubChem. Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Amino-8-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1] The specific analogue, 4-Amino-8-fluoroquinoline-3-carboxylic acid (CAS 476683-65-5), represents a molecule of significant interest for drug discovery and development.[2] Its structural motifs—a carboxylic acid for potential target binding, an amino group for modulating solubility and interactions, and a fluorine atom for influencing metabolic stability and potency—suggest a profile ripe for investigation.

This guide is structured not as a static data sheet, but as a strategic framework for the comprehensive physicochemical evaluation of this compound. Given the limited publicly available experimental data for this specific entity, this document provides senior scientists and drug development professionals with the foundational principles, authoritative protocols, and expert rationale required to fully characterize the molecule. The methodologies described herein are designed to be self-validating and form the basis for building a robust data package suitable for regulatory submission and further development.

Section 1: Molecular Identity and Structural Elucidation

Confirming the identity and structure of a development candidate is the foundational step upon which all other data rests. The expected structure and key identifiers for the target compound are summarized below.

Core Molecular Identifiers
PropertyValueSource / Method
IUPAC Name This compound[2]
CAS Number 476683-65-5[2]
PubChem CID 17028177[2]
Molecular Formula C₁₀H₇FN₂O₂Calculated
Molecular Weight 206.18 g/mol Calculated
Canonical SMILES C1=CC2=C(C(=C1)F)N=C(C=C2N)C(=O)OInferred
Structural Diagram

Caption: Chemical structure of this compound.

Section 2: Ionization Constants (pKa)

Expert Rationale: The pKa values are critical predictors of a drug's behavior in physiological environments. For this compound, we anticipate at least two primary ionization events: the deprotonation of the carboxylic acid (an acidic pKa) and the protonation of the 4-amino group or the quinoline nitrogen (a basic pKa). These values govern the molecule's charge state across the gastrointestinal tract and in the bloodstream, directly impacting its solubility, absorption, and ability to cross cell membranes. Carboxylic acids typically exhibit pKa values in the range of 3-5, while aromatic amines are generally in the 4-6 range.[3] The electron-withdrawing nature of the fluoroquinoline ring system will influence these values.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method provides a highly accurate and reliable determination of ionization constants.

  • Preparation: Accurately weigh approximately 1-2 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., Methanol:Water 50:50) to ensure solubility. Include an inert background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Instrumentation Setup: Calibrate a high-precision pH electrode and an automated titrator. Purge the solution with nitrogen to eliminate dissolved CO₂, which can interfere with the titration of basic groups.

  • Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) at a slow, constant rate. Record the pH and the volume of titrant added.

  • Basic Titration: In a separate experiment, titrate an identical sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more complex or overlapping pKa values, use specialized software (e.g., Hyperquad) to refine the values by analyzing the entire titration curve.

Workflow for pKa Determination

Caption: Workflow for pKa determination via potentiometric titration.

Section 3: Solubility Profile

Expert Rationale: Solubility is a master variable in drug development, influencing everything from formulation to bioavailability. For an ionizable compound like this, solubility is expected to be highly pH-dependent. It will likely exhibit a "U-shaped" profile, with minimum solubility near its isoelectric point (where the net charge is zero) and higher solubility at low pH (where the amino group is protonated) and high pH (where the carboxylic acid is deprotonated).

Experimental Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

  • Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 2, 4, 5, 6.5, 7.4, 9).

  • Sample Addition: Add an excess amount of the solid compound to vials containing each buffer. The excess must be sufficient to ensure a saturated solution with remaining solid after equilibration.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Separate the solid from the solution via centrifugation or filtration. It is critical to use filters that do not bind the compound.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5]

  • pH Measurement: Measure the final pH of each solution after equilibration to confirm the pH did not drift.

Section 4: Lipophilicity (LogP / LogD)

Expert Rationale: Lipophilicity is a key determinant of a drug's ability to cross biological membranes. LogP (the partition coefficient) describes the lipophilicity of the neutral species, while LogD (the distribution coefficient) is more physiologically relevant as it accounts for all species (neutral and ionized) at a given pH. For this compound, LogD at pH 7.4 (LogD₇.₄) is a critical parameter.

Predicted and Comparative Data

While experimental data is unavailable for the target compound, related fluoroquinolone structures provide context. For example, Flumequine has a measured LogP of 1.6[6], and other structures have computed XLogP3 values in the range of 1.8 to 2.4.[7][8] We can anticipate a similar value for this compound.

PropertyPredicted/Comparative ValueMethod
LogP ~1.5 - 2.5Prediction/Comparison
LogD at pH 7.4 To Be Determined (TBD)Experimental
Experimental Protocol: Shake-Flask Method for LogD₇.₄
  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and presaturate it with 1-octanol. Similarly, presaturate 1-octanol with the aqueous buffer. This step is crucial to prevent volume changes during the experiment.

  • Partitioning: Add a known amount of the compound (from a stock solution in a minimal amount of organic solvent) to a vial containing known volumes of the presaturated octanol and buffer.

  • Equilibration: Agitate the vial vigorously for several hours to allow for complete partitioning, then let the phases separate completely (centrifugation can be used to accelerate this).

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous ).

Section 5: Thermal Properties and Solid-State Characterization

Expert Rationale: The melting point (Tm) is a fundamental property indicating purity and the physical state of the compound. For pharmaceutical development, Differential Scanning Calorimetry (DSC) is preferred as it provides a more detailed thermal profile, including information on polymorphic forms, solvation states, and decomposition. Quinolone carboxylic acids are typically high-melting crystalline solids; for instance, Flumequine melts at 253-255 °C.[6]

Experimental Protocol: Melting Point by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge over a wide temperature range (e.g., 25 °C to 300 °C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The shape and area of the peak can provide insights into purity and the heat of fusion.

Section 6: Comprehensive Spectroscopic and Spectrometric Analysis

Expert Rationale: A full suite of spectroscopic analyses is required to unambiguously confirm the structure of the molecule and establish a reference fingerprint for future quality control.[2] These techniques are routinely used for the characterization of quinolone derivatives.[9][10]

Integrated Characterization Workflow

Spectroscopy_Workflow cluster_primary Primary Structural Confirmation cluster_secondary Fingerprinting & Functional Groups cluster_purity Purity & Quantification Compound 4-Amino-8-fluoroquinoline- 3-carboxylic acid Sample MS Mass Spectrometry (ESI-MS) Confirms Molecular Weight Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms Connectivity Compound->NMR FTIR FT-IR Spectroscopy Identifies Functional Groups (C=O, N-H, C-F) Compound->FTIR UV UV-Vis Spectroscopy Confirms Chromophore (Absorbance λₘₐₓ) Compound->UV HPLC HPLC-UV/DAD Assesses Purity & Quantifies Compound->HPLC Final Confirmed Structure & Purity Profile MS->Final NMR->Final FTIR->Final UV->Final HPLC->Final

Caption: Integrated workflow for spectroscopic and spectrometric characterization.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in both positive and negative modes will confirm the molecular weight (Expected [M+H]⁺ = 207.05 and [M-H]⁻ = 205.04).

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic signals for the aromatic protons on the quinoline ring. ¹³C NMR will confirm the number of unique carbons. ¹⁹F NMR will show a singlet corresponding to the fluorine at the C8 position.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the carboxylic acid O-H and C=O stretches, the N-H stretches of the amino group, and the C-F stretch.

  • UV-Vis Spectroscopy: The extended aromatic system of the quinoline core is expected to produce strong absorbance maxima, likely in the 280-340 nm range, which is characteristic of fluoroquinolones.[11]

Section 7: Chemical Stability Assessment

Expert Rationale: Understanding a compound's degradation pathways is essential for determining storage conditions, shelf-life, and potential liabilities. Fluoroquinolones, particularly those with a fluorine at the C8 position, can be susceptible to photodegradation.[11] A forced degradation study is the standard approach to rapidly identify these liabilities.

Protocol: Forced Degradation Study
  • Stress Conditions: Expose solutions of the compound to a range of harsh conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat solution at 60°C.

    • Photostability: Expose solution to light meeting ICH Q1B guidelines.

  • Time Points: Sample from each condition at various time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Analyze all samples using a stability-indicating HPLC method (typically with a photodiode array detector, DAD) capable of separating the parent compound from all degradation products.

  • Evaluation: Quantify the loss of the parent compound and the formation of degradants over time to establish degradation kinetics and pathways.

References

  • PubChem. (n.d.). Fluoroquinolonic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Flumequine. National Center for Biotechnology Information. [Link]

  • Al-Soud, Y. A., et al. (2019). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 24(15), 2769. [Link]

  • Shimada, J., et al. (1994). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 38(3), 624–626. [Link]

  • Sultana, N., Arayne, M. S., & Naveed, S. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Chromatographia, 80(2), 181-200. [Link]

  • Guglielmo, S., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1289133. [Link]

  • Sultana, N., Arayne, M. S., & Naveed, S. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. [Link]

  • Tan, Y., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5043. [Link]

  • MySkinRecipes. (n.d.). 3-Fluoroquinoline-8-carboxylic acid. MySkinRecipes. [Link]

  • Chemchart. (n.d.). 8-Fluoroquinoline-2-carboxylic acid. Chemchart. [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8763-8785. [Link]

  • Dhigha, A., et al. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 6(8), e04712. [Link]

  • PubChem. (n.d.). 4-Fluoroquinoline-8-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Tran, T. D., et al. (2019). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2019, 9301097. [Link]

  • Asati, V., & Srivastava, S. K. (2014). Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. Medicinal Chemistry Research, 24(4), 1-17. [Link]

  • Kurbatov, E., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(23), 8230. [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. Journal of Pharmaceutical Analysis, 10(3), 205-214. [Link]

  • Al-Soud, Y. A., et al. (2020). Interactions of quinoline amino acids at the fluoroquinolone binding site of S. aureus DNA gyrase. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). 8-Fluoroquinoline-3-carboxylic acid. MySkinRecipes. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]

  • Knez, D., et al. (2007). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Acta Chimica Slovenica, 54(3), 633-640. [Link]

Sources

4-Amino-8-fluoroquinoline-3-carboxylic acid CAS number 476683-65-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-8-fluoroquinoline-3-carboxylic Acid: A Privileged Scaffold for Drug Discovery

Introduction: The Quinoline Core in Modern Medicinal Chemistry

The 4-quinolone-3-carboxylic acid framework is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] Its journey began with the discovery of nalidixic acid in the 1960s, which paved the way for the development of the potent fluoroquinolone class of antibiotics.[2][3] These agents revolutionized the treatment of bacterial infections through their targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[2]

Beyond their antibacterial prowess, quinolone derivatives have demonstrated a remarkable versatility, showing promise in non-classical therapeutic areas including oncology, virology (specifically as HIV-1 integrase inhibitors), and as modulators of the cannabinoid system.[1] This guide focuses on a specific, yet underexplored, member of this family: This compound (CAS 476683-65-5) . By dissecting its structural components, proposing synthetic routes, and postulating its biological potential, we aim to provide a comprehensive technical resource for researchers engaged in drug discovery and development. This molecule represents a compelling starting point for library synthesis and lead optimization, leveraging the validated power of the quinolone scaffold.

Section 1: Physicochemical Properties and Structural Analysis

The therapeutic potential of any compound is fundamentally linked to its physicochemical properties. For this compound, each functional group contributes distinct electronic and steric features that dictate its behavior in a biological system.

Core Compound Characteristics
PropertyValue
CAS Number 476683-65-5
Molecular Formula C₁₀H₇FN₂O₂
Molecular Weight 206.18 g/mol
Canonical SMILES C1=CC2=C(C(=C1)F)N=CC(=C2N)C(=O)O
Structural Dissection and Functional Group Rationale

The molecule's architecture suggests a multi-faceted potential for target interaction:

  • The 4-Quinolone-3-Carboxylic Acid Core: This bicyclic system is the fundamental pharmacophore. The 3-carboxylic acid group is critical for the activity of fluoroquinolones, typically engaging with the bacterial DNA gyrase enzyme.[4] At physiological pH, this acidic moiety exists predominantly in its carboxylate form, enhancing water solubility and enabling strong ionic and hydrogen bond interactions with target proteins.[5]

  • C4-Amino Group: The introduction of an amino group at the C4 position significantly alters the electronic landscape of the quinoline ring. This group can act as a potent hydrogen bond donor, potentially forming additional interactions within a target's binding site. Its presence is a common feature in other biologically active quinolines, such as certain antimalarial agents.[6]

  • C8-Fluoro Substituent: Fluorine substitution is a hallmark of modern quinolone drug design.[3] The placement of a fluorine atom at the C8 position leverages its high electronegativity to modulate the acidity of the carboxylic acid and influence the overall lipophilicity of the molecule. This can have profound effects on cell permeability and metabolic stability, often improving pharmacokinetic profiles.[3][7]

Caption: Key functional regions of the target molecule.

Section 2: Proposed Synthetic Strategies

Retrosynthetic Analysis

A logical disconnection approach points towards a substituted aniline as a key starting material. The quinolone ring can be constructed via cyclization, with the 4-amino group being introduced either through a precursor (like a nitro group) or directly if a suitable amino-aniline is used.

retrosynthesis target This compound step1 Amine Formation (Nitro Reduction) target->step1 intermediate1 4-Nitro-8-fluoroquinoline-3-carboxylic acid step1->intermediate1 step2 Gould-Jacobs Reaction (Thermal Cyclization) intermediate1->step2 intermediate2 Diethyl 2-(((2-fluoro-6-nitrophenyl)amino)methylene)malonate step2->intermediate2 step3 Condensation intermediate2->step3 starting_material1 2-Fluoro-6-nitroaniline step3->starting_material1 starting_material2 Diethyl ethoxymethylenemalonate (EMME) step3->starting_material2

Caption: Retrosynthetic pathway for the target compound.
Proposed Forward Synthesis Protocol

This protocol outlines a three-step process starting from commercially available precursors.

Step 1: Synthesis of Diethyl 2-(((2-fluoro-6-nitrophenyl)amino)methylene)malonate

  • Rationale: This initial condensation reaction forms the key intermediate required for the subsequent cyclization to build the quinoline core. Diethyl ethoxymethylenemalonate (EMME) is a classic reagent for this transformation.

  • Procedure:

    • To a round-bottom flask, add 2-fluoro-6-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture neat (without solvent) at 110-120 °C for 2-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). The reaction involves the elimination of ethanol.

    • Upon completion, allow the reaction mixture to cool to room temperature. The resulting crude product, often a solid or viscous oil, can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Step 2: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (via Thermal Cyclization)

  • Rationale: This step involves an intramolecular cyclization reaction, a variant of the Gould-Jacobs reaction. High temperatures are required to drive the reaction, typically using a high-boiling point solvent like diphenyl ether.

  • Procedure:

    • Add the product from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

    • Heat the solution to approximately 250 °C under a nitrogen atmosphere. The cyclization is usually complete within 30-60 minutes.

    • Monitor the reaction by TLC.

    • After cooling, the product often precipitates. It can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

Step 3: Hydrolysis, Nitration, and Reduction to Yield this compound

  • Rationale: This is a multi-stage work-up of the quinolone core. The ester is first hydrolyzed to the essential carboxylic acid. Subsequent steps would involve converting the 4-hydroxy to a 4-chloro intermediate, followed by amination. A more direct route involves the reduction of the pre-existing nitro group. Assuming the nitro group is carried through from the start:

  • Procedure:

    • Hydrolysis: Suspend the ethyl ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide (2-4 M). Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture and acidify with concentrated HCl to a pH of ~2-3. The carboxylic acid product will precipitate and can be collected by filtration, washed with water, and dried.

    • Reduction: Dissolve the resulting nitro-substituted quinolone carboxylic acid in a suitable solvent like ethanol or acetic acid. Add a reducing agent such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.

    • Upon completion of the reduction, work up the reaction accordingly. For SnCl₂ reduction, basify the solution to precipitate tin salts and extract the product into an organic solvent. For hydrogenation, filter off the catalyst.

    • Purify the final product, this compound, by recrystallization or chromatography to yield the desired compound.

Section 3: Postulated Biological Activity and Therapeutic Mechanisms

The structural motifs of this compound strongly suggest potential as an antibacterial agent, operating through the well-documented mechanism of fluoroquinolones.

Primary Postulated Mechanism: Antibacterial Action

Fluoroquinolones exert their bactericidal effects by forming a ternary complex with a bacterial topoisomerase (either DNA gyrase or Topoisomerase IV) and the bacterial DNA.[2] This complex stalls the replication fork, leading to double-stranded DNA breaks and subsequent cell death.[4]

  • Target: DNA Gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria).[4]

  • Interaction: The 4-keto and 3-carboxylic acid groups are essential for this activity, chelating a magnesium ion which in turn bridges the drug to the enzyme-DNA complex.

  • Role of Substituents: The C8-fluoro group can enhance enzyme inhibition and cell penetration.[3] The C4-amino group, while not a classic feature of antibacterial fluoroquinolones, could potentially modulate the binding affinity or spectrum of activity.

mechanism Compound 4-Amino-8-fluoroquinoline- 3-carboxylic acid Complex Ternary Complex Formation (Drug-Enzyme-DNA) Compound->Complex Stall Replication Fork Stalls Complex->Stall Enzyme Bacterial DNA Gyrase / Topoisomerase IV Enzyme->Complex DNA Bacterial DNA DNA->Complex Breaks Double-Strand DNA Breaks Stall->Breaks Death Bacterial Cell Death Breaks->Death

Caption: Postulated mechanism of antibacterial action.
Potential in Other Therapeutic Areas

The quinolone scaffold is not limited to antibacterial activity. Research has demonstrated the potential of various derivatives in other fields:

  • Anticancer Activity: Some quinoline-4-carboxylic acid derivatives have shown potent cytotoxic activity against various cancer cell lines.[8] The proposed mechanism often involves the inhibition of human topoisomerase II, an enzyme structurally related to bacterial gyrase.[8]

  • Antiviral Activity: The 4-quinolone-3-carboxylic acid motif is present in inhibitors of viral enzymes, most notably HIV-1 integrase.[1]

The subject compound, therefore, serves as a high-potential starting point for screening against a panel of bacterial strains (especially multi-drug resistant strains like Pseudomonas aeruginosa), as well as against cancer cell lines and viral targets.[9][10]

Section 4: Advanced Drug Design Considerations: The Carboxylic Acid Bioisostere Strategy

For drug development professionals, optimizing a lead compound is paramount. While the carboxylic acid is key to the biological activity of many quinolones, it can also be a liability, contributing to poor membrane permeability and rapid metabolic clearance.[5][11] A common strategy in medicinal chemistry is to replace the carboxylic acid with a bioisostere—a different functional group that retains the key biological activity but possesses different physicochemical properties.[11]

Rationale for Bioisosteric Replacement
  • Improve Permeability: Replacing a highly polar, ionizable group with a less polar, non-ionizable one can significantly improve a drug's ability to cross biological membranes, which is crucial for oral bioavailability and CNS penetration.[5]

  • Enhance Metabolic Stability: Carboxylic acids can be rapidly metabolized via glucuronidation.[5] Bioisosteres may not be susceptible to these metabolic pathways, leading to a longer half-life.

  • Modulate Acidity and Binding: Different isosteres have different pKa values, allowing chemists to fine-tune the acidity and hydrogen bonding capacity of the pharmacophore to optimize target engagement.[12]

Common Carboxylic Acid Bioisosteres

The table below summarizes common bioisosteres that could be applied to the this compound scaffold.

BioisostereStructureApproximate pKaKey Properties
Carboxylic Acid -COOH4-5Strong H-bond donor/acceptor, ionized at pH 7.4
Tetrazole -CN₄H4-5Acidic, metabolically stable, larger steric profile
Hydroxamic Acid -CONHOH~9Weaker acid, potent metal chelator
Acylsulfonamide -CONHSO₂R5-7Acidic, can be tuned by 'R' group
Trifluoromethyl Alcohol -C(CF₃)₂OH9-10Acidic alcohol, highly lipophilic, H-bond donor

Data compiled from sources.

bioisostere cluster_bio Bioisosteric Replacements parent Parent Scaffold C(O)OH node_cooh Carboxylic Acid pKa ~4.5 Poor Permeability parent:port->node_cooh Original Group node_tetrazole Tetrazole pKa ~4.5 Metabolically Stable parent:port->node_tetrazole Replace with node_hydroxamic Hydroxamic Acid pKa ~9 Metal Chelator parent:port->node_hydroxamic Replace with node_tfm_alcohol CF3-Alcohol pKa ~9-10 Lipophilic parent:port->node_tfm_alcohol Replace with

Sources

The Biological Versatility of 4-Amino-8-fluoroquinoline-3-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the anticipated biological activities of 4-Amino-8-fluoroquinoline-3-carboxylic acid, a distinct member of the esteemed fluoroquinolone family. While direct and extensive research on this specific molecule is emerging, this document synthesizes the vast knowledge of fluoroquinolone structure-activity relationships (SAR) to provide a predictive framework for its antibacterial and potential anticancer properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Fluoroquinolone Scaffold and the Promise of Novel Derivatives

The quinolone core is a privileged scaffold in medicinal chemistry, most notably as the foundation for the potent class of broad-spectrum antibacterial agents known as fluoroquinolones.[1] The discovery of nalidixic acid in the 1960s paved the way for generations of synthetic antibiotics that have become indispensable in treating a wide array of bacterial infections.[2] The defining feature of fluoroquinolones is the presence of a fluorine atom, typically at the C-6 position, which significantly enhances their antibacterial potency.[1]

The biological activity of fluoroquinolones is highly tunable through substitutions at various positions of the quinolone ring. This guide focuses on the unique combination of an amino group at the C-4 position and a fluorine atom at the C-8 position of the quinoline-3-carboxylic acid core. By dissecting the known contributions of these and other key functional groups, we can construct a scientifically grounded hypothesis for the biological profile of this compound and outline the experimental pathways to validate these predictions.

The Core Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial mechanism of fluoroquinolones is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3][4][5][6] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of replication and the relaxation of positive supercoils that accumulate ahead of the replication fork.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks generated by the enzymes. This ternary complex physically obstructs the movement of the replication fork and transcription machinery, ultimately leading to a cascade of events including the cessation of DNA synthesis, induction of the SOS response, and ultimately, bacterial cell death.

dot digraph "Fluoroquinolone_Mechanism_of_Action" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Bacterial DNA" [fillcolor="#FBBC05"]; "DNA Gyrase" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Topoisomerase IV" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fluoroquinolone" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ternary Complex" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Replication Fork Blockage" "DNA Damage" "Cell Death" [shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Bacterial DNA" -> "DNA Gyrase" [label="Supercoiling"]; "Bacterial DNA" -> "Topoisomerase IV" [label="Decatenation"]; "Fluoroquinolone" -> "Ternary Complex"; "DNA Gyrase" -> "Ternary Complex"; "Topoisomerase IV" -> "Ternary Complex"; "Ternary Complex" -> "Replication Fork Blockage"; "Replication Fork Blockage" -> "DNA Damage"; "DNA Damage" -> "Cell Death";

caption="Fluoroquinolone Mechanism of Action"; }

Structure-Activity Relationship (SAR) Analysis of this compound

The predicted biological activity of this compound can be inferred from the established SAR of the fluoroquinolone class.

Structural Feature Known Influence on Biological Activity Predicted Impact for this compound
Quinolone-3-carboxylic acid Core Essential for binding to the DNA gyrase/topoisomerase IV-DNA complex.Forms the fundamental pharmacophore necessary for antibacterial activity.
C4-Amino Group The 4-oxo group is generally considered crucial for activity. An amino substitution here is a significant deviation from classical fluoroquinolones and may alter the binding mode or target selectivity. Some 4-aminoquinoline derivatives have shown cytotoxic effects.The presence of a 4-amino group could potentially shift the primary target from bacterial topoisomerases to other cellular targets, possibly conferring anticancer activity. Its impact on antibacterial potency is uncertain and requires empirical validation.
C8-Fluoro Group A fluorine atom at C-8 can influence antibacterial potency and pharmacokinetic properties. It may enhance activity against certain pathogens and reduce the likelihood of resistance development.The 8-fluoro substituent is anticipated to enhance the overall biological activity, potentially broadening the antibacterial spectrum and improving cellular uptake.

Anticipated Biological Activities and Proposed Experimental Validation

Based on the SAR analysis, this compound is predicted to exhibit both antibacterial and potential anticancer activities. The following sections outline the proposed experimental workflows to investigate these properties.

Antibacterial Activity

The primary anticipated activity is antibacterial. A systematic evaluation against a panel of clinically relevant bacterial strains is the first step in characterizing this compound.

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Streak bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853) on appropriate agar plates and incubate overnight at 37°C.

    • Select several colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

dot digraph "MIC_Assay_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Bacterial Culture Preparation"]; B [label="Standardization to 0.5 McFarland"]; C [label="Serial Dilution of Test Compound"]; D [label="Inoculation of 96-well Plate"]; E [label="Incubation (37°C, 18-24h)"]; F [label="Visual Inspection for Growth"]; G [label="MIC Determination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> D; C -> D; D -> E; E -> F; F -> G;

caption="MIC Assay Workflow"; }

Anticancer Activity

The presence of the 4-amino group suggests a potential for cytotoxic activity against cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture media.

    • Replace the media in the cell plates with the media containing the compound dilutions.

    • Include vehicle controls (media with the same concentration of solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

dot digraph "MTT_Assay_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Seeding of Cancer Cells"]; B [label="Overnight Adhesion"]; C [label="Treatment with Compound Dilutions"]; D [label="Incubation (48-72h)"]; E [label="Addition of MTT Reagent"]; F [label="Solubilization of Formazan"]; G [label="Absorbance Measurement (570 nm)"]; H [label="IC50 Calculation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H;

caption="MTT Assay Workflow"; }

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, scaffold in the vast landscape of quinolone research. Grounded in the well-established principles of fluoroquinolone SAR, this molecule is predicted to possess a compelling biological profile, potentially encompassing both antibacterial and anticancer activities. The experimental protocols detailed in this guide provide a clear and robust roadmap for the empirical validation of these hypotheses.

Future research should focus on the synthesis of this compound and its derivatives, followed by the systematic biological evaluations outlined herein. Further investigations into its precise mechanism of action, potential for resistance development, and in vivo efficacy will be crucial in determining its therapeutic potential. The unique structural features of this compound may unlock novel therapeutic avenues, making it a worthy candidate for dedicated drug discovery and development programs.

References

  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
  • Hooper, D. C. (1999). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 28(Supplement_1), S4–S14.
  • Ezelarab, H., et al. (2021). Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies. Medicinal Chemistry, 17(1), 71-84.
  • Asahina, Y., et al. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 48(9), 3443–3446.
  • Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103–1108.
  • Shivaraj, et al. (2013). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 18(11), 13693–13708.
  • Wentland, M. P., et al. (1993). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 36(11), 1580–1596.
  • Ghorab, M. M., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(16), 5490–5496.
  • El-Sayed, M. A. A., et al. (2022). 2-(3-Bromophenyl)
  • Liang, G., et al. (2014). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Journal of Medicinal Chemistry, 57(15), 6484–6495.
  • Paulíková, H., et al. (2017).
  • Bratoeff, E., et al. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Die Pharmazie, 49(12), 884–889.
  • Barakat, A., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(22), 4032.
  • Madrid, D. C., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 54(11), 3873–3882.
  • MySkinRecipes. (n.d.). 3-Fluoroquinoline-8-carboxylic acid. Retrieved from [Link]

  • Al-Hiari, Y. M. (2007).
  • Chu, D. T. W., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135.
  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20.
  • Al-Trawneh, S. A. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(13), 5099.
  • Fernandes, P., et al. (2016). Amino Acids in the Development of Prodrugs. Molecules, 21(10), 1303.
  • Barrella, L. A., et al. (2020). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 63(1), 363–380.
  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065.
  • Andersson, M. I., & MacGowan, A. P. (2003). Development of the quinolones. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 1–11.

Sources

4-Amino-8-fluoroquinoline-3-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of 4-Amino-8-fluoroquinoline-3-carboxylic acid

Introduction

This compound represents a novel investigational compound within the broader class of quinolone antimicrobials. While specific literature on this particular molecule is not extensively available, its structural similarity to established fluoroquinolone antibiotics allows for a scientifically grounded postulation of its mechanism of action. This guide provides a comprehensive overview of the putative mechanism, drawing parallels with well-characterized fluoroquinolones, and outlines a robust experimental framework for its validation. As a Senior Application Scientist, the following sections are designed to offer both foundational knowledge and practical, field-proven insights for researchers and drug development professionals engaged in the study of novel antibacterial agents.

Postulated Mechanism of Action: Targeting Bacterial DNA Replication

The core hypothesis for the mechanism of action of this compound is its function as a dual inhibitor of bacterial type II topoisomerases: DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits). These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them validated targets for antibacterial therapy.

Molecular Interactions and the Quinolone-Enzyme-DNA Ternary Complex

The bactericidal activity of fluoroquinolones stems from their ability to stabilize the transient, covalent complex formed between the topoisomerase and cleaved DNA. This stabilized ternary complex physically obstructs the progression of the DNA replication fork, leading to a cascade of events culminating in cell death.

The key molecular interactions are thought to involve:

  • Magnesium Ion Chelation: The 3-carboxylic acid and 4-oxo group (note: the provided name has a 4-amino group, which is a key difference from classical fluoroquinolones and will be discussed below) of the quinolone core are critical for chelating magnesium ions, which in turn mediate the interaction with specific amino acid residues in the enzyme's active site and the phosphate backbone of the DNA.

  • Intercalation and Stacking: The planar quinolone ring system intercalates into the DNA at the site of cleavage, stabilized by π-π stacking interactions with the DNA bases.

  • Substituent Effects: The substituents on the quinolone ring modulate the compound's potency, spectrum of activity, and pharmacokinetic properties. The 8-fluoro substituent is anticipated to enhance gyrase inhibition. The 4-amino group, a deviation from the typical 4-oxo group of classic fluoroquinolones, may alter the binding mode and potency, a key area for experimental investigation.

Diagram: Postulated Mechanism of Action

Mechanism_of_Action cluster_0 Bacterial Cell Compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) Compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (ParC/ParE) Compound->Topo_IV Inhibition Ternary_Complex Stabilized Ternary Complex (Compound-Enzyme-DNA) DNA_Gyrase->Ternary_Complex Forms Topo_IV->Ternary_Complex Forms Replication_Fork_Stall Replication Fork Stall Ternary_Complex->Replication_Fork_Stall Causes Cell_Death Bacterial Cell Death Replication_Fork_Stall->Cell_Death Leads to

Caption: Putative mechanism of this compound.

Experimental Validation Framework

A rigorous, multi-faceted approach is required to validate the hypothesized mechanism of action. The following experimental protocols provide a self-validating system to confirm the molecular target and cellular effects.

In Vitro Enzyme Inhibition Assays

The initial and most direct assessment of the compound's activity is to measure its inhibitory effect on purified DNA gyrase and topoisomerase IV.

Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and purified E. coli DNA gyrase in a suitable assay buffer.

  • Compound Titration: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reactions at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled vs. relaxed) on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with a fluorescent DNA stain (e.g., ethidium bromide or SYBR Green) and visualize under UV light. The inhibition of supercoiling will be observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing compound concentration.

  • IC50 Determination: Quantify the band intensities to determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.

Protocol: Topoisomerase IV Decatenation Assay

This assay is conceptually similar to the gyrase assay but measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles.

  • Substrate: Use kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, as the substrate.

  • Reaction: The setup is analogous to the gyrase assay, with purified topoisomerase IV.

  • Analysis: Successful decatenation results in the release of individual minicircles. Inhibition of this process by the compound will result in the kDNA remaining as a high molecular weight complex at the top of the agarose gel.

  • IC50 Determination: The IC50 is determined by quantifying the disappearance of the released minicircles.

Data Presentation: Comparative IC50 Values

CompoundDNA Gyrase IC50 (µM)Topoisomerase IV IC50 (µM)
This compoundHypothetical ValueHypothetical Value
Ciprofloxacin (Control)0.10.5

Note: The hypothetical values would be determined experimentally.

Cell-Based Assays: Confirming the Intracellular Target

While in vitro assays are crucial, it is essential to confirm that the compound's antibacterial activity is due to the inhibition of the target enzymes within the bacterial cell.

Protocol: Bacterial Cytological Profiling

  • Cell Culture: Grow a susceptible bacterial strain (e.g., E. coli or B. subtilis) to the mid-logarithmic phase.

  • Compound Treatment: Treat the bacterial cultures with the compound at concentrations around its Minimum Inhibitory Concentration (MIC).

  • Staining: After a short incubation period, stain the cells with fluorescent dyes that label the nucleoid (e.g., DAPI) and the cell membrane (e.g., FM 4-64).

  • Microscopy: Visualize the cells using fluorescence microscopy.

  • Phenotypic Analysis: Inhibition of DNA gyrase/topoisomerase IV typically results in a distinct phenotype characterized by nucleoid condensation or fragmentation, a hallmark of DNA replication stress. This provides strong evidence of on-target activity.

Diagram: Experimental Workflow for Mechanism Validation

Experimental_Workflow Start Novel Compound: This compound In_Vitro_Assays In Vitro Enzyme Assays (Gyrase & Topo IV) Start->In_Vitro_Assays IC50_Determination Determine IC50 Values In_Vitro_Assays->IC50_Determination Cell_Based_Assays Cell-Based Assays (MIC, Cytological Profiling) IC50_Determination->Cell_Based_Assays Target_Engagement Confirm Intracellular Target Engagement Cell_Based_Assays->Target_Engagement SAR_Studies Structure-Activity Relationship (SAR) Studies Target_Engagement->SAR_Studies Mechanism_Confirmed Mechanism of Action Confirmed SAR_Studies->Mechanism_Confirmed

Caption: Workflow for validating the mechanism of action.

Biophysical Methods: Characterizing the Ternary Complex

For a more in-depth understanding of the molecular interactions, biophysical techniques can be employed to characterize the formation and stability of the ternary complex.

Protocol: Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

  • Experiment: Titrate the compound into a solution containing the pre-formed enzyme-DNA complex.

  • Data Analysis: The resulting thermogram provides a direct measure of the binding interaction, offering deep insights into the forces driving complex formation.

Structure-Activity Relationship (SAR) Insights

The unique 4-amino substitution in this compound is a critical feature to investigate. In traditional fluoroquinolones, the 4-oxo group is essential for Mg2+ chelation. The presence of a 4-amino group may lead to:

  • Altered Binding Mode: The hydrogen bonding capacity of the amino group could result in a different set of interactions with the enzyme's active site.

  • Modified Potency: The change in electronic properties and chelating ability could either enhance or diminish the inhibitory activity compared to its 4-oxo counterparts.

Systematic synthesis and testing of analogs will be crucial to elucidate the role of this and other substituents, thereby guiding future drug optimization efforts.

Conclusion

The proposed mechanism of action for this compound, centered on the dual inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-founded hypothesis based on its structural class. The experimental framework outlined in this guide provides a clear and robust pathway for the validation of this mechanism. By combining in vitro enzyme assays, cell-based phenotypic analysis, and biophysical characterization, researchers can build a comprehensive understanding of this novel compound's mode of action, a critical step in its development as a potential therapeutic agent.

References

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., Giordano, I., Hann, M. M., Hennessy, A., Hibbs, M., Huang, J., Jones, E., Jones, J., Brown, K. K., Lancett, B., Mistry, A., Mupanomunda, C., Pope, A. J., Pym, A. S., … Wigley, D. B. (2010). Type IIA Topoisomerase Inhibition by a New Class of Antibacterial Agents. Nature, 466(7309), 935–940. [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and future prospects. Applied Microbiology and Biotechnology, 92(3), 479–497. [Link]

  • Tse-Dinh, Y. C. (2007). Probing DNA topoisomerase I as a target for antibacterial drugs. Infectious Disorders - Drug Targets, 7(1), 3-10. [Link]

4-Amino-8-fluoroquinoline-3-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-8-fluoroquinoline-3-carboxylic Acid Derivatives and Analogs

Abstract

The 4-quinolone-3-carboxylic acid motif is a cornerstone of medicinal chemistry, most famously embodied by the fluoroquinolone class of antibiotics.[1] This guide provides a detailed exploration of a specific, nuanced subset: derivatives and analogs based on the this compound scaffold. While the 4-oxo group is traditionally considered essential for the canonical antibacterial mechanism of action, the exploration of 4-amino analogs represents a frontier in modifying the scaffold's physicochemical properties and biological targets. We will dissect the synthesis of the core quinolone ring system, delve into the established mechanisms of action for the parent 4-oxo class, analyze the structure-activity relationships (SAR) that govern potency and spectrum, and present detailed protocols for synthesis and biological evaluation. This whitepaper serves as a technical resource for professionals seeking to understand and innovate within this pharmacologically significant chemical space, with applications spanning from advanced antibacterial agents to novel anticancer therapeutics.

The Quinolone Core: A Privileged Scaffold in Drug Discovery

The journey of quinolone antibiotics began with the serendipitous discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis.[2] This discovery unveiled a new class of synthetic antibacterial agents that function by inhibiting bacterial DNA replication.[2][3] The initial generation, including nalidixic acid, had a limited spectrum, primarily targeting Gram-negative bacteria.[2][4] The breakthrough came with the introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones .[5][6][7] This single modification dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties, leading to blockbuster drugs like ciprofloxacin and levofloxacin.[5][8]

The foundational structure responsible for this activity is the 1-substituted-1,4-dihydro-4-oxo-3-carboxylic acid moiety.[9] The 4-oxo and 3-carboxylic acid groups are critical for the primary mechanism of action, chelating with magnesium ions and binding to the bacterial DNA-enzyme complex.[7][10] The C-8 position, often substituted with a fluorine atom in later-generation compounds, further modulates the compound's activity and properties.[6][11]

This guide focuses on derivatives and analogs of This compound . The substitution of the well-established C4-keto group with an amino group represents a significant structural modification. Such a change can profoundly impact the molecule's electronic distribution, hydrogen bonding capacity, and ultimately, its interaction with biological targets. This exploration is vital for drug development professionals seeking to overcome resistance mechanisms or discover entirely new therapeutic applications for this versatile scaffold.

Synthesis of the Quinolone Backbone: The Gould-Jacobs Reaction

The construction of the bicyclic quinoline core is the foundational step in synthesizing any derivative in this class. Among several named reactions, the Gould-Jacobs reaction , first reported in 1939, remains a versatile and widely adopted method for creating 4-hydroxyquinoline (the tautomeric form of 4-quinolone) structures.[12][13][14] Its prevalence is due to the accessibility of starting materials—anilines and alkoxymethylenemalonate esters—and its reliability in forming the core ring system.[13][15][16]

The reaction proceeds in a sequence of steps:

  • Condensation: An aniline derivative reacts with an electrophilic alkene, typically diethyl ethoxymethylenemalonate (DEEM), via nucleophilic substitution to form an anilidomethylenemalonate intermediate.[13]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization (an electrocyclization) to form the quinoline ring. This step often requires temperatures exceeding 250 °C in high-boiling solvents like diphenyl ether.[13][14]

  • Hydrolysis & Decarboxylation (Optional): The resulting ester at the C-3 position can be saponified to a carboxylic acid and subsequently decarboxylated if the C-3 carboxyl group is not desired.[12][13]

Modern advancements have sought to mitigate the harsh conditions of the traditional Gould-Jacobs reaction. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, while catalysts like Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote the cyclization step under milder conditions with excellent yields.[13][17]

Gould_Jacobs_Reaction cluster_0 cluster_1 cluster_2 Aniline Substituted Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Condensation (-EtOH) QuinoloneEster Ethyl 4-oxo-quinoline- 3-carboxylate Intermediate->QuinoloneEster Thermal Cyclization (Heat, >250°C)

Caption: The Gould-Jacobs reaction workflow.

Mechanism of Action: From Antibacterial to Anticancer

The Canonical Antibacterial Mechanism: Topoisomerase Poisoning

Fluoroquinolones do not simply inhibit enzymes; they are classified as "topoisomerase poisons."[10] Their bactericidal action stems from converting essential bacterial enzymes—DNA gyrase and topoisomerase IV—into cellular toxins that fragment the bacterial chromosome.[4][10][18]

These type II topoisomerases are crucial for managing DNA topology during replication, untangling supercoiled DNA by creating and then religating transient double-stranded breaks.[4][18] Fluoroquinolones exploit this process. They enter the bacterial cell, often through porin channels, and form a stable ternary complex with the topoisomerase and the bacterial DNA.[2] This complex stabilizes the DNA in its cleaved state, preventing the enzyme from religating the strands.[10] When the replication fork arrives, it collides with this complex, leading to irreversible double-stranded DNA breaks, triggering the SOS response, and ultimately causing cell death.[10]

Mechanism_of_Action cluster_0 Normal Function cluster_1 Quinolone Action (Poisoning) DNA Bacterial DNA Enzyme DNA Gyrase / Topo IV DNA->Enzyme Binds & Cleaves TernaryComplex Stable Ternary Complex (Quinolone-Enzyme-DNA) DNA->TernaryComplex Enzyme->DNA Religates & Releases Enzyme->TernaryComplex Quinolone Fluoroquinolone Derivative Quinolone->TernaryComplex DSB Double-Strand Breaks (Replication Fork Collision) TernaryComplex->DSB Prevents Religation Death Cell Death DSB->Death

Caption: Quinolone poisoning of bacterial topoisomerases.

Emerging Anticancer Activity: Repurposing the Scaffold

The success of fluoroquinolones as antibacterial agents has inspired their investigation for other therapeutic uses, a strategy known as drug repositioning.[11][19][20] A growing body of evidence shows that certain fluoroquinolone derivatives possess significant anticancer activity.[11][20][21]

The primary mechanism is analogous to their antibacterial action: the inhibition of human topoisomerase II, the mammalian equivalent of bacterial gyrase.[11][21] By stabilizing the cleavage complex, these compounds induce DNA damage in rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis.[11][22] Beyond topoisomerase inhibition, other proposed anticancer mechanisms for fluoroquinolone derivatives include the induction of apoptosis through caspase pathways, suppression of mitochondrial function, and inhibition of protein kinases.[22]

Structure-Activity Relationships (SAR)

The biological activity of a quinolone derivative is exquisitely sensitive to the nature and position of its substituents. Understanding these relationships is critical for designing next-generation compounds with improved potency, a broader spectrum, or novel activities.

Caption: Core this compound scaffold.

  • C3-Carboxylic Acid: This group is fundamental for antibacterial activity.[7] It participates in binding to the DNA gyrase enzyme and is considered an essential feature for the canonical mechanism of action.[23] Modifications, such as conversion to carboxamides or other bioisosteres, can alter the compound's target profile, potentially enhancing anticancer activity while reducing antibacterial effects.[24][25]

  • C4-Position (Oxo vs. Amino): The 4-oxo group is a key part of the pharmacophore responsible for chelating a magnesium ion, which mediates the interaction with DNA gyrase.[7][10] Replacing it with a 4-amino group fundamentally alters this interaction. A 4-amino derivative may not function through the same topoisomerase poisoning mechanism. Instead, it may act as a hinge-binding motif for kinases or engage in different hydrogen bonding patterns with new targets. This makes 4-amino analogs a particularly interesting area for discovering compounds with novel mechanisms.

  • C8-Fluoro Group: The addition of a fluorine atom at C-8 (or other electron-withdrawing groups) can significantly influence the compound's electronic properties and antibacterial potency.[6][11] This substitution can enhance DNA gyrase inhibition and improve the overall activity profile.

  • N1-Substituent: The group at the N-1 position is crucial for potency and pharmacokinetics. Small, rigid groups like cyclopropyl (as in ciprofloxacin) are often optimal for potent DNA gyrase inhibition.[5] Other substituents, such as ethyl, tert-butyl, or substituted phenyl rings, have been explored to fine-tune activity and penetration into bacterial cells.[5][26]

  • C7-Substituent: This position is the most common site for modification to control the antibacterial spectrum and potency.[23][26] The introduction of nitrogen-containing heterocycles, such as piperazine or pyrrolidine rings, is a hallmark of modern fluoroquinolones.[9][27] These groups can enhance Gram-positive activity and improve penetration into bacterial cells. The nature of the C7 substituent also heavily influences activity against atypical pathogens and can be modified to increase lipophilicity, which may improve activity against Gram-positive bacteria.[27]

Biological Activity of Key Derivatives

As Antibacterial Agents

The efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Lipophilicity introduced at the C-7 position can enhance activity against Gram-positive strains like S. aureus.[27]

Derivative ClassN1-SubstituentC7-SubstituentTarget OrganismMIC (µg/mL)Reference
8-NitrofluoroquinoloneCyclopropylp-ToluidineS. aureus~2-5[27][28]
8-NitrofluoroquinoloneCyclopropylAnilineS. aureus~2-5[27][28]
4-AminoquinolineCyclopentyl6-ChloroMRSA0.125 mM[29]
2-Quinolone CarboxamideHPhenylalanineS. aureus0.62 mg/mL[30]
As Anticancer Agents

For anticancer applications, activity is often measured by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. Novel fluoroquinolone analogs have demonstrated cytotoxicity against various cancer cell lines, sometimes exceeding that of established chemotherapeutics like Etoposide.[21]

Derivative ClassModificationCell LineIC₅₀ (µM)Reference
Ciprofloxacin Hydrazide IHydrazide/Schiff BaseMean of 60 lines9.06[21]
Ciprofloxacin Hydrazide IIHydrazide/Schiff BaseBreast (MCF-7)17.34 - 60.55[22]
Ciprofloxacin ChalconeMannich BaseLiver (HepG2)22.09[11]
Ciprofloxacin ChalconeMannich BaseLung (A549)27.71[11]

Key Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of an Ethyl 4-oxo-8-fluoroquinoline-3-carboxylate Intermediate

This protocol is a generalized representation based on classical thermal methods. Modern variations may use microwave irradiation or different catalysts.[13][14][17]

  • Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq). Heat the mixture at 110-130 °C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed. Remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

  • Cyclization: Add the intermediate to a flask containing a high-boiling point inert solvent (e.g., diphenyl ether). Heat the mixture to reflux (approx. 250-260 °C) for 30-60 minutes. The product will precipitate upon cooling.

  • Isolation: Cool the reaction mixture to room temperature. Dilute with a non-polar solvent like hexane to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with hexane to remove the high-boiling solvent. The crude ethyl 4-oxo-8-fluoroquinoline-3-carboxylate can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Conversion of C3-Carboxylic Acid to C3-Carboxamide

This protocol describes a standard amidation procedure. Anhydrous conditions are critical for success.[31]

  • Acid Chloride Formation: Suspend the 8-fluoroquinoline-3-carboxylic acid starting material (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM). Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). Allow the mixture to stir at room temperature for 2-4 hours until gas evolution ceases and a clear solution is formed. Remove the solvent and excess reagent under reduced pressure.

  • Amidation: Re-dissolve the crude acid chloride in anhydrous DCM. Cool the solution to 0 °C. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in dioxane (e.g., 0.5 M) dropwise with vigorous stirring.

  • Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude 8-fluoroquinoline-3-carboxamide by column chromatography on silica gel or by recrystallization.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows standard clinical laboratory guidelines.[29]

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Outlook

The this compound scaffold and its analogs remain a fertile ground for therapeutic innovation. While the parent 4-oxo compounds have established a powerful legacy in antibacterial therapy, the challenges of rising bacterial resistance necessitate continuous development.[4][10] The exploration of derivatives with novel C7 substituents is a proven strategy to enhance potency and broaden the antibacterial spectrum.[32]

Furthermore, the repositioning of this scaffold for anticancer applications is a highly promising frontier.[19][20] The ability of these compounds to target fundamental cellular machinery like topoisomerases provides a validated starting point for developing new oncology drugs. The shift from a 4-oxo to a 4-amino core represents a strategic pivot, moving away from the classic antibacterial mechanism towards potentially novel interactions with targets like protein kinases.

Future research should focus on:

  • Hybrid Molecules: Combining the quinolone core with other pharmacophores to create hybrid drugs with dual mechanisms of action.

  • Target Selectivity: In cancer applications, refining the structure to improve selectivity for human topoisomerase II isoforms or other cancer-specific targets over their bacterial counterparts to minimize off-target effects.

  • Overcoming Resistance: Designing derivatives that can evade common bacterial resistance mechanisms, such as efflux pumps and target-site mutations.[18]

By leveraging the deep well of existing structure-activity relationship data and employing modern synthetic strategies, researchers are well-positioned to unlock the next generation of therapeutics from this enduring and versatile chemical scaffold.

References

  • Quinolone antibiotic. (URL: )
  • Mechanism of Quinolone Action and Resistance - PMC. (URL: )
  • Mechanism of action of and resistance to quinolones - PMC. (URL: )
  • Mechanisms of quinolone action and resistance: where do we stand?. (URL: )
  • Mode of Action (MOA) of Quinolone Antibiotics. (URL: )
  • Gould–Jacobs reaction. (URL: )
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (URL: )
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis of Fluoroquinolone Antibiotics. (URL: )
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (URL: )
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (URL: )
  • Synthesis of Fluoroquinolones Deriv
  • CN102276628A - Fluoroquinolone compounds and synthesis method thereof - Google P
  • Methods for the synthesis of quinoline‐3‐carboxamides.. (URL: )
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Deriv
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (URL: )
  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent | Journal of Medicinal Chemistry. (URL: )
  • Synthesis of quinoline-3-carboxylic acid. (URL: )
  • Synthesis of quinoline-3-carboxylate deriv
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (URL: )
  • Novel fluoroquinolone analogs as anticancer agents. (URL: )
  • Medical Pharmacology: Antibacterial Drugs. (URL: )
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Deriv
  • Recent Development of Fluoroquinolone Deriv
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (URL: )
  • Fluoroquinolone antibiotics: An overview. (URL: )
  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (URL: )
  • Recent Development of Fluoroquinolone Deriv
  • Recent Development of Fluoroquinolone Deriv
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (URL: )
  • Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC. (URL: )
  • Structure-activity relationships of the fluoroquinolones - PMC. (URL: )
  • Fluoroquinoline-3-carboxamide Derivatives: Unveiling Structure-Activity Relationships in Antibacterial and Anticancer Applic
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (URL: )
  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B).. (URL: )
  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity rel
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: )
  • The structure-activity relationship for fluoroquinolone antibiotics.. (URL: )
  • Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies | Request PDF. (URL: )
  • Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide. (URL: )
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (URL: )
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. (URL: )
  • Structure and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. QSAR analysis of cinnoline derivatives with antibacterial properties. (URL: )

Sources

An In-depth Technical Guide to the Solubility of 4-Amino-8-fluoroquinoline-3-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Amino-8-fluoroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in organic solvents, offering a predictive analysis based on its structural attributes and providing detailed methodologies for empirical determination.

Executive Summary

Understanding the solubility of this compound is paramount for its effective use in synthetic chemistry and pharmaceutical formulation. This molecule, belonging to the quinolone class, possesses structural features—a carboxylic acid and an amino group—that dictate its complex solubility behavior. This guide synthesizes the foundational principles of solubility, applies them to the target molecule, and provides robust protocols for experimental validation, thereby empowering researchers to optimize their processes.

Theoretical Framework for Solubility

The solubility of a compound is governed by a combination of its intrinsic physicochemical properties and the characteristics of the solvent. For this compound, key structural elements influencing its solubility include the aromatic quinoline core, the ionizable carboxylic acid and amino functional groups, and the electron-withdrawing fluorine atom.

Generally, quinolone derivatives exhibit low solubility in water and higher, though variable, solubility in organic alcohols[1]. The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests that the molecule is amphoteric and its solubility will be significantly influenced by the pH of the medium. In organic solvents, the polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical determinants.

Key Physicochemical Predictors of Solubility:

  • Polarity: The quinoline ring system is largely nonpolar, while the amino and carboxylic acid groups are highly polar. This duality suggests that solvents with intermediate polarity or those capable of specific interactions (hydrogen bonding) will be more effective.

  • Hydrogen Bonding: The amino and carboxylic acid moieties can act as both hydrogen bond donors and acceptors. Solvents like alcohols (e.g., methanol, ethanol) that can participate in hydrogen bonding are expected to be better solvents than non-polar aprotic solvents (e.g., hexane).

  • Acid-Base Properties: The carboxylic acid group is acidic, and the amino group is basic. In protic solvents, the extent of ionization will affect solubility. In aprotic solvents, the un-ionized form will be more relevant.

The interplay of these factors is visually represented in the following logical diagram.

G Solubility Solubility of this compound MolStructure Molecular Structure MolStructure->Solubility determines intrinsic properties QuinolineCore Quinoline Core (Nonpolar) FuncGroups Functional Groups (Polar) -COOH, -NH2 Fluorine Fluorine Atom (Electron-withdrawing) SolventProps Solvent Properties SolventProps->Solubility influences interaction Polarity Polarity HBonding Hydrogen Bonding Dielectric Dielectric Constant QuinolineCore->Solubility FuncGroups->Solubility Fluorine->Solubility Polarity->Solubility HBonding->Solubility Dielectric->Solubility

Caption: Factors influencing the solubility of this compound.

Predicted Solubility in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the -COOH and -NH2 groups. The polarity is sufficient to solvate the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighHigh dielectric constant and polarity can solvate the polar functional groups.
Intermediate Polarity Acetone, AcetonitrileModerateCan interact with the polar groups, but less effective at hydrogen bonding compared to protic solvents.
Low Polarity Dichloromethane, ChloroformLow to ModerateMay show some solubility due to dipole interactions, especially with the quinoline core.
Nonpolar Hexane, TolueneVery LowLack of favorable interactions with the polar functional groups.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents using High-Performance Liquid Chromatography (HPLC) for quantification. This method is widely used for the analysis of fluoroquinolones[2][3].

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with UV or fluorescence detector[2][3]

  • Analytical column (e.g., C18)

Experimental Workflow

The workflow for solubility determination is a multi-step process that ensures accuracy and reproducibility.

G start Start prep Prepare Saturated Solution (Excess solute in solvent) start->prep equilibrate Equilibrate (Constant temperature shaking) prep->equilibrate separate Separate Solid and Liquid (Centrifugation) equilibrate->separate filter Filter Supernatant (0.22 µm syringe filter) separate->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC dilute->analyze quantify Quantify Concentration (Calibration curve) analyze->quantify end End quantify->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Prepare a separate vial for each solvent to be tested.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to construct a calibration curve (peak area vs. concentration).

    • Inject the diluted sample solutions and record the peak areas.

  • Quantification:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is not extensively published, a strong predictive understanding can be derived from its molecular structure and the behavior of related quinolone compounds. For precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable and scientifically sound methodology. The successful application of this knowledge is critical for optimizing reaction conditions, purification strategies, and formulation development in the pharmaceutical industry.

References

  • Yu, X., Zipp, G. L., & Davidson, G. W. R. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 11(4), 522–527. Available at: [Link]

  • Semeniuk, A., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoroquinoline-8-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Đulović, A., et al. (2014). Influence of metal cations on the solubility of fluoroquinolones. ResearchGate. Available at: [Link]

  • Raval, A. (n.d.). Factors influencing (affecting) on solubility of drugs in solvent. SlideShare. Available at: [Link]

  • PubChem. (n.d.). Fluoroquinolonic acid. National Center for Biotechnology Information. Available at: [Link]

  • Filist, M., & Sroka, Z. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Chromatographia, 80(2), 181-200. Available at: [Link]

  • Filist, M., & Sroka, Z. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-8-fluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Amino-8-fluoroquinoline-3-carboxylic acid, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a member of the quinolone class of compounds, its structural elucidation is paramount for synthesis validation, quality control, and understanding its mechanism of action. This document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. Detailed experimental protocols, predicted spectral data, and in-depth interpretations are provided to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from structurally related analogs.

Introduction: The Significance of this compound

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The 4-quinolone-3-carboxylic acid motif, in particular, is renowned for its antibacterial properties, famously embodied by the fluoroquinolone class of antibiotics.[1] These agents primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2]

This compound is a functionalized derivative that holds significant promise as a versatile building block for the synthesis of novel therapeutic agents. The introduction of an amino group at the 4-position and a fluorine atom at the 8-position can modulate the compound's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability. These modifications can, in turn, influence its pharmacokinetic profile and biological activity. The development of novel antibacterial, anticancer, and antiviral agents often involves the exploration of such substituted quinoline cores.[3][4]

Accurate and comprehensive structural characterization is a non-negotiable prerequisite for the advancement of any new chemical entity in a drug discovery pipeline. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this characterization, providing unambiguous evidence of the molecular structure and purity. This guide is intended to provide a detailed roadmap for the spectroscopic analysis of this compound.

Molecular Structure and Elucidation Workflow

The structural analysis of a novel or synthesized compound follows a logical workflow, where each spectroscopic technique provides complementary information to build a complete picture of the molecule.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) Provides Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identifies Functional Groups ms->ir nmr NMR Spectroscopy (¹H, ¹³C) Reveals Connectivity & 3D Structure ir->nmr interpretation Combined Spectral Interpretation nmr->interpretation validation Structure Validation interpretation->validation

Caption: Workflow for the structural elucidation of this compound.

The molecular structure of this compound, with atom numbering for NMR assignment, is presented below.

N1 N C8a C₈ₐ N1->C8a C2 C₂ C2->N1 H2 H₂ C2->H2 C3 C₃ C3->C2 COOH C₁₀OOH C3->COOH C4 C₄ C4->C3 NH2 NH₂ C4->NH2 C4a C₄ₐ C4a->C4 C5 C₅ C4a->C5 C8a->C4a C8 C₈ C8a->C8 F8 F C8->F8 C7 C₇ C7->C8 H7 H₇ C7->H7 C6 C₆ C6->C7 H6 H₆ C6->H6 C5->C6 H5 H₅ C5->H5

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the polar, zwitterionic-capable molecule and to exchange with the labile protons of the carboxylic acid and amino groups, allowing for their observation. A standard operating frequency of 400 MHz or higher for ¹H NMR is recommended to achieve good signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief sonication may be required.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 25 °C).

  • Tuning and Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Predicted NMR Data

Please note: The following data are predicted based on the chemical structure and data from analogous compounds. Experimental values may vary slightly.

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Carboxylic Acid (-COOH)~13.0 - 15.0br s-1H
Aromatic (H-2)~8.9s-1H
Aromatic (H-5)~7.8ddJ = 8.0, 1.51H
Aromatic (H-7)~7.5ddJ = 8.0, 1.51H
Aromatic (H-6)~7.3tJ = 8.01H
Amino (-NH₂)~6.5 - 7.5br s-2H
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Carboxylic Acid (C=O)~168C-9
Aromatic (C-8)~155 (d, ¹JCF ≈ 250 Hz)C-8
Aromatic (C-4)~150C-4
Aromatic (C-2)~148C-2
Aromatic (C-8a)~138C-8a
Aromatic (C-6)~128C-6
Aromatic (C-4a)~125C-4a
Aromatic (C-5)~120 (d, JCF ≈ 10 Hz)C-5
Aromatic (C-7)~118 (d, JCF ≈ 5 Hz)C-7
Aromatic (C-3)~110C-3
Interpretation of NMR Spectra
  • ¹H NMR: The most downfield signal is expected for the carboxylic acid proton, which will likely be broad due to hydrogen bonding and exchange with any residual water in the solvent. The proton at the C-2 position is anticipated to be a singlet and significantly downfield due to the deshielding effect of the adjacent nitrogen atom and the carboxylic acid group. The protons on the fluorinated benzene ring (H-5, H-6, and H-7) will exhibit characteristic splitting patterns (doublet of doublets and a triplet) and will show coupling to the fluorine atom. The amino protons will appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon directly attached to the fluorine (C-8) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The other carbons in the fluorinated ring will also show smaller C-F couplings. The chemical shifts of the carbons in the pyridine ring are influenced by the nitrogen atom and the amino and carboxyl substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expertise & Experience: Causality Behind Experimental Choices

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets. ATR is faster, requires minimal sample preparation, and avoids potential issues with moisture that can affect the appearance of the O-H stretching region. The key is to ensure good contact between the sample and the ATR crystal (typically diamond or germanium) to obtain a high-quality spectrum.

Experimental Protocol: FT-IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor).

  • Sample Application: Place a small amount of the powdered sample onto the ATR crystal.

  • Pressure Application: Use the pressure arm to press the sample firmly against the crystal, ensuring uniform contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted FT-IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, Strong
N-H Stretch (Amino)3450 - 3300Medium, Sharp (doublet)
C-H Stretch (Aromatic)3100 - 3000Medium
C=O Stretch (Carboxylic Acid)1725 - 1700Strong, Sharp
C=C & C=N Stretch (Aromatic Rings)1650 - 1450Medium to Strong
N-H Bend (Amino)1640 - 1560Medium
C-O Stretch (Carboxylic Acid)1320 - 1210Strong
C-F Stretch1250 - 1000Strong
Interpretation of IR Spectrum

The IR spectrum of this compound is expected to be rich in information. A very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.[5][6] Superimposed on this, or just to the higher frequency side, one would expect to see the N-H stretching vibrations of the primary amine, likely as two sharp bands.[7] A strong, sharp peak around 1700 cm⁻¹ will be indicative of the C=O stretch of the carboxylic acid. The region between 1650 and 1450 cm⁻¹ will contain multiple peaks corresponding to the C=C and C=N stretching vibrations of the quinoline ring system. A strong band in the 1250-1000 cm⁻¹ region can be attributed to the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, can offer further structural confirmation.

Expertise & Experience: Causality Behind Experimental Choices

Electrospray ionization (ESI) is the preferred ionization technique for a molecule like this compound because it is a "soft" ionization method that is well-suited for polar, non-volatile compounds. It is likely to produce a strong signal for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation in the initial analysis. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is invaluable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Experimental Protocol: MS Data Acquisition (LC-ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion or LC Introduction: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system for separation from any impurities.

  • ESI Source Conditions: Optimize the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and strong ion signal.

  • Mass Analyzer Settings: Operate the mass analyzer in full scan mode to detect the molecular ion. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

  • MS/MS Analysis (Optional): To study fragmentation, perform a tandem MS (MS/MS) experiment by selecting the molecular ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₀H₇FN₂O₂

  • Monoisotopic Mass: 206.0492 g/mol

  • High-Resolution MS (ESI+): Predicted [M+H]⁺ = 207.0570

  • High-Resolution MS (ESI-): Predicted [M-H]⁻ = 205.0414

Table of Predicted Major Fragment Ions (from [M+H]⁺)

m/z Proposed Fragment Neutral Loss
189.0464[M+H - H₂O]⁺H₂O
161.0515[M+H - H₂O - CO]⁺H₂O, CO
Interpretation of Mass Spectra

The primary ESI mass spectrum should show a prominent peak corresponding to the protonated molecule at m/z 207.0570. The high-resolution measurement of this ion is critical to confirm the elemental composition C₁₀H₈FN₂O₂⁺.

In an MS/MS experiment, the fragmentation pattern would likely follow pathways observed for other quinolone carboxylic acids. A common initial fragmentation is the loss of water (18 Da) from the carboxylic acid and potentially the amino group, followed by the loss of carbon monoxide (28 Da).

G parent [M+H]⁺ m/z = 207.0570 frag1 [M+H - H₂O]⁺ m/z = 189.0464 parent->frag1 - H₂O frag2 [M+H - H₂O - CO]⁺ m/z = 161.0515 frag1->frag2 - CO

Caption: Predicted fragmentation pathway for this compound.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. By following the detailed protocols and applying the interpretative principles outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate. This rigorous analytical foundation is essential for its successful application in the development of new and innovative pharmaceuticals.

References

  • LibreTexts Chemistry. (2023). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Bentham Science Publishers. (2019). Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies. Retrieved from [Link]

  • ResearchGate. (2015). Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Emory University. (2019). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylflavone-8-carboxylic acid. Retrieved from [Link]

  • MDPI. (2020). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoroquinoline-8-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2016). Infrared spectra and the structure of drugs of the fluoroquinolone group. Retrieved from [Link]

  • MDPI. (2018). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Fluoroquinoline-3-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

  • PubMed. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Retrieved from [Link]

  • PubChem. (n.d.). Flumequine. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

Sources

A Researcher's In-Depth Technical Guide to 4-Amino-8-fluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals embarking on projects involving novel therapeutic agents, the quality and sourcing of key chemical intermediates are of paramount importance. This guide provides a comprehensive technical overview of 4-Amino-8-fluoroquinoline-3-carboxylic acid (CAS No. 476683-65-5), a crucial building block in medicinal chemistry, particularly in the synthesis of innovative pharmaceuticals. This document delves into its commercial availability, quality control standards, handling protocols, and its significant role in drug discovery.

The Pivotal Role of this compound in Medicinal Chemistry

The 4-quinolone-3-carboxylic acid scaffold is a well-established and highly valued framework in the development of therapeutic agents.[1] Since the advent of the first quinolone antibacterials in the 1960s, this structural motif has been a cornerstone in the synthesis of a wide array of clinically significant drugs.[1] The incorporation of a fluorine atom and an amino group, as seen in this compound, can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. These modifications can enhance antibacterial potency, broaden the spectrum of activity, and improve pharmacokinetic profiles.[1]

This particular intermediate is of high interest to researchers developing next-generation antibiotics, as well as compounds with potential antitumor, anti-HIV, and other therapeutic activities.[1] Its strategic importance lies in its ability to serve as a versatile precursor for a diverse range of complex molecules, making the selection of a reliable commercial supplier a critical first step in any research and development program.

Commercial Sourcing for Research and Development

Identifying a reputable supplier for this compound is crucial for ensuring the integrity and reproducibility of experimental results. The following table provides a comparative overview of commercial suppliers offering this compound for research purposes.

SupplierCAS NumberPurityAvailable QuantitiesAdditional Information
SynHet 476683-65-5>99% (Pharma Grade, USP, BP, Ph. Eur. available)Bulk and prepack quantitiesOffers analysis by LCMS, GCMS, HPLC, NMR, etc. COA and MSDS available.[2]
ChemicalBook 476683-65-5Varies by supplier100mg, 500mg, 1G, etc.Platform listing various suppliers with indicative pricing.[3]
American Custom Chemicals Corporation 476683-65-595.00%1GPricing available on ChemicalBook.[3]
BLD Pharmatech Co., Limited 476683-65-595+%InquireListed as a supplier.
ChemUniverse, Inc. 476683-65-5InquireInquireListed as a supplier.

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is a critical aspect of its use in research. A robust quality control (QC) process is essential for any reliable supplier.

Certificate of Analysis (COA)

A comprehensive Certificate of Analysis is a non-negotiable document when sourcing this intermediate. While a specific COA for this compound is not publicly available, a typical COA from a reputable supplier like SynHet would include the following information:

  • Product Name: this compound

  • CAS Number: 476683-65-5

  • Molecular Formula: C₁₀H₇FN₂O₂

  • Molecular Weight: 206.17 g/mol

  • Appearance: Off-white to yellow solid

  • Purity (by HPLC): ≥98% (often >99%)

  • Identification (by ¹H NMR and MS): Conforms to structure

  • Solubility: Soluble in DMSO

  • Storage Conditions: Store in a cool, dry place, protected from light.

Recommended Analytical Methods for Quality Control

Researchers should independently verify the quality of the supplied material. The following are standard analytical techniques for the characterization and purity assessment of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of quinolone-3-carboxylic acids.[4] A general reverse-phase HPLC method can be adapted for this compound.

  • Objective: To determine the chemical purity of the compound and identify any impurities.

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid.[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (typically around 280-320 nm for quinolones).

    • Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., DMSO or a mixture of mobile phase components).

    • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the compound.

  • Objective: To verify the identity and structural integrity of this compound.

  • Protocol:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this class of compounds.

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the quinoline ring system, the amino group protons, and the carboxylic acid proton. The chemical shifts and coupling constants should be consistent with the proposed structure. The carboxylic acid proton is typically a broad singlet at a downfield chemical shift (>10 ppm).[5]

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the characteristic carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm range).[5]

    • ¹⁹F NMR: The fluorine NMR will show a signal corresponding to the fluorine atom on the quinoline ring, with coupling to adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Objective: To determine the molecular weight and confirm the elemental composition.

  • Protocol:

    • Ionization Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.

    • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 207.17. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

The following diagram illustrates a typical quality control workflow for a research-grade chemical intermediate.

Caption: Quality Control Workflow for Research Intermediates.

Synthesis Outline

While specific, proprietary synthesis methods are typically not disclosed by commercial suppliers, a plausible synthetic route for this compound can be inferred from the broader chemical literature on fluoroquinolones. A common approach involves the cyclization of a suitably substituted aniline derivative with a diethyl ethoxymethylenemalonate, followed by hydrolysis and subsequent functional group manipulations. A patent for a related compound outlines a process that could be conceptually adapted, involving the reaction of a substituted 7-chloro-quinoline-3-carboxylic acid with an amine.[6]

Safe Handling and Storage

Proper handling and storage of this compound are essential for researcher safety and maintaining the integrity of the compound.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

  • Engineering Controls: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]

  • Hygiene: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[7]

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Protect from light and moisture to prevent degradation.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[8][9][10]

Conclusion

This compound is a valuable and versatile intermediate for researchers in drug discovery and development. The selection of a high-purity, well-characterized starting material from a reputable supplier is a foundational step for any successful research program. By implementing rigorous in-house quality control measures and adhering to safe handling practices, researchers can confidently utilize this important building block in the synthesis of novel and potentially life-saving therapeutic agents.

References

  • Carta, A., et al. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 2009, 16(34), 4456-4477. [Link]

  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. [Link]

  • Google Patents.
  • Suteu, C., et al. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Chromatographia, 2017, 80(2), 181-200. [Link]

  • MySkinRecipes. 3-Fluoroquinoline-8-carboxylic acid. [Link]

  • COMPO EXPERT. Material Safety Data Sheet. [Link]

  • Justia Patents. Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. [Link]

  • Google Patents. PL125030B1 - Method of manufacture of novel derivatives of 4-aminoquinoline-3-carboxylic acid.
  • Google Patents.
  • ResearchGate. A new fluorogenic reagent for labelling carboxylic acids in HPLC. [Link]

  • National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 2020, 25(20), 4833. [Link]

  • PubMed. Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies. Medicinal Chemistry, 2021, 17(1), 71-84. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 2021, 11(11), 738. [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. Molecules, 2019, 24(16), 2898. [Link]

  • ResearchGate. Figure S11. 1 H NMR spectrum of 3f . [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ChemUniverse. 8-FLUOROQUINOLINE-3-CARBOXYLIC ACID [P98834]. [Link]

  • ACS Publications. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 1993, 36(18), 2671-2680. [Link]

  • Augusta University. Fluoroquinolone-3-carboxamide amino acid conjugates: Synthesis, antibacterial properties and molecular modeling studies. [Link]

  • PubMed. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie, 1994, 49(12), 884-889. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Amino-8-fluoroquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Fluoroquinolone Scaffold

The 4-quinolone-3-carboxylic acid framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to multiple biological targets.[1] Derivatives of this scaffold, particularly the fluoroquinolones, have become indispensable antibacterial agents, exerting their bactericidal effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2][3][4][5] The introduction of a fluorine atom, typically at the C6 or C8 position, and an amino group at the C4 position can significantly modulate the compound's pharmacological profile, including its spectrum of activity, potency, and pharmacokinetic properties.[6]

This guide provides a detailed, in-depth exploration of a robust synthetic route to 4-amino-8-fluoroquinoline-3-carboxylic acid derivatives. We will dissect the strategic considerations behind each synthetic step, provide validated experimental protocols, and offer insights based on established chemical principles.

Overall Synthetic Strategy: A Retrosynthetic View

The synthesis of the target molecule is best approached through a multi-step sequence that builds the core quinolone ring system first, followed by strategic functionalization. The primary method for constructing the bicyclic core is the Gould-Jacobs reaction, a reliable and versatile thermal cyclization process.[7][8][9]

The overall workflow can be visualized as follows:

G cluster_0 PART 1: Quinolone Core Synthesis cluster_1 PART 2: C4-Functionalization cluster_2 PART 3: Final Hydrolysis A 2-Fluoroaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Intermediate: Diethyl 2-((2-fluoroanilino)methylene)malonate A->B Condensation C Ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate B->C Thermal Cyclization (Gould-Jacobs) D Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate C->D Chlorination (e.g., POCl₃) E Ethyl 4-amino-8-fluoroquinoline-3-carboxylate (Derivative) D->E Amination (SNAr) F TARGET: This compound E->F Saponification (e.g., NaOH)

Caption: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of the 4-Quinolone Core via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline derivatives from anilines.[7][10] The process involves two key transformations: the initial condensation of an aniline with an activated malonic ester derivative, followed by a high-temperature intramolecular cyclization.[8]

Mechanism Insight: Condensation and Electrocyclization

The reaction begins with a nucleophilic attack from the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), leading to the formation of a stable anilidomethylenemalonate intermediate.[10] The critical step is the subsequent thermal 6-electron electrocyclization. This intramolecular reaction requires significant thermal energy (typically >250 °C) to overcome the activation barrier, which closes the quinoline ring.[8][10]

G start Aniline Derivative intermediate Anilidomethylenemalonate Intermediate start->intermediate Nucleophilic Addition-Elimination deem DEEM deem->intermediate quinoline 4-Hydroxyquinoline Product intermediate->quinoline Thermal 6π Electrocyclization

Sources

Application Notes and Protocols for the Antibacterial Evaluation of 4-Amino-8-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Fluoroquinolone Antibacterials

The relentless rise of antimicrobial resistance necessitates the continuous exploration of novel antibacterial agents. The fluoroquinolone class of antibiotics has long been a cornerstone in treating a wide array of bacterial infections, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-established and effective strategy against bacterial replication.[2] However, the emergence of resistance to widely used fluoroquinolones has diminished their clinical utility, driving the search for new derivatives that can overcome these resistance mechanisms.

This application note focuses on 4-Amino-8-fluoroquinoline-3-carboxylic acid , a member of the quinolone class of compounds. While specific data on its antibacterial activity is not extensively documented in publicly available literature, its structural features suggest it is a promising candidate for investigation. The presence of the fluoroquinolone core, the 4-amino group, and the 8-fluoro substitution are all moieties known to influence the antibacterial spectrum and potency of this class of compounds.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the in vitro antibacterial properties of this and other novel quinolone derivatives. The protocols outlined herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.[5][6]

Compound Profile: this compound

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 476683-65-5[7]
Molecular Formula C₁₀H₇FN₂O₂[7]
Molecular Weight 206.17 g/mol [7]
Physical Form Solid[8]

Solubility and Stock Solution Preparation:

Prior to initiating any antibacterial assays, it is crucial to determine the solubility of this compound in various solvents. A recommended starting point is dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions of novel compounds for antimicrobial testing. The final concentration of DMSO in the assay medium should be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial effects.

Safety Precautions:

Core Antibacterial Assays: A Step-by-Step Guide

The following protocols provide a framework for a comprehensive in vitro evaluation of the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Incubate the broth culture at 35 ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to achieve the desired concentration range (e.g., 128 µg/mL to 0.06 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6]

Diagram: MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture B Standardized Inoculum (0.5 McFarland) A->B Inoculate & Incubate E Inoculate Plate B->E C Compound Stock Solution D Serial Dilutions in 96-well plate C->D Dilute D->E F Incubate (16-20h, 35°C) E->F G Visual Inspection for Turbidity F->G H Determine MIC G->H

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1] This assay is a logical extension of the MIC assay.

Protocol: MBC Assay

  • Perform MIC Assay:

    • Follow the MIC assay protocol as described above.

  • Subculturing:

    • From the wells showing no visible growth in the MIC plate, aspirate a small aliquot (e.g., 10 µL).

    • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

    • Also, plate an aliquot from the growth control well to ensure the viability of the initial inoculum.

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[1]

Time-Kill Kinetics Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal or bacteriostatic and whether its killing effect is concentration- or time-dependent.[10]

Protocol: Time-Kill Kinetics Assay

  • Preparation:

    • Prepare a standardized bacterial inoculum as described for the MIC assay.

    • Prepare flasks or tubes containing MHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control flask.

  • Inoculation and Sampling:

    • Inoculate each flask with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto agar plates and incubate at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of the compound and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.

Diagram: Time-Kill Kinetics Workflow

Time_Kill_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification & Analysis A Standardized Inoculum C Inoculate Flasks A->C B Flasks with varying Compound Concentrations (0.5x, 1x, 2x, 4x MIC) B->C D Incubate & Sample at 0, 2, 4, 8, 24h C->D E Serial Dilution & Plating D->E F Incubate Plates & Count Colonies E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for the Time-Kill Kinetics assay.

Anti-Biofilm Assays

Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. Evaluating the effect of a novel compound on biofilm formation and eradication is therefore crucial.

Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay

  • Biofilm Formation:

    • Grow biofilms on the pegs of a Calgary Biofilm Device or in the wells of a 96-well microtiter plate by inoculating with a standardized bacterial suspension and incubating for 24-48 hours.

  • Compound Challenge:

    • Rinse the biofilms to remove planktonic cells.

    • Expose the established biofilms to a range of concentrations of this compound in a fresh 96-well plate.

    • Incubate for a specified period (e.g., 24 hours).

  • Viability Assessment:

    • After exposure, sonicate the pegs or wells to dislodge the biofilm bacteria.

    • Determine the viability of the dislodged bacteria by plating and colony counting.

    • The MBEC is the minimum concentration of the compound required to eradicate the biofilm (often defined as a ≥3-log₁₀ reduction in viable cells compared to the untreated control).

Data Presentation:

AssayKey ParametersExpected Output
MIC Concentration range of compound, bacterial strainsThe lowest concentration (µg/mL) that inhibits visible growth.
MBC Concentration range of compound, bacterial strainsThe lowest concentration (µg/mL) that kills ≥99.9% of the initial inoculum.
Time-Kill Compound concentrations (multiples of MIC), time pointsA plot of log₁₀ CFU/mL vs. time, indicating the rate and extent of killing.
MBEC Concentration range of compound, biofilm-forming strainsThe lowest concentration (µg/mL) that eradicates the established biofilm.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of the antibacterial properties of this compound. By systematically determining its MIC, MBC, time-kill kinetics, and anti-biofilm activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, researchers can build a comprehensive profile of its potential as a novel antibacterial agent. Positive results from these assays would warrant further investigation into its mechanism of action, toxicity profile, and in vivo efficacy. The continued exploration of novel fluoroquinolone derivatives is essential in the ongoing effort to combat the global threat of antimicrobial resistance.

References

  • Wang, K. M., et al. (2013). Design, Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone and its Derivatives. Journal of the Sichuan University (Medical Science Edition).
  • El-Gendy, M. A., et al. (2014). Design, synthesis, and evaluation of novel fluoroquinolone-flavonoid hybrids as potent antibiotics against drug-resistant microorganisms. European Journal of Medicinal Chemistry, 80, 92-100. [Link]

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(3), 102425. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Mogire, T. O., et al. (2020). Design, synthesis and antimicrobial evaluation of novel glycosylated-fluoroquinolones derivatives. Bioorganic & Medicinal Chemistry Letters, 30(18), 127409. [Link]

  • Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Morero, N. R., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50901. [Link]

  • Shvartsman, V. Y., et al. (2009). Design, synthesis, and evaluation of novel fluoroquinolone-aminoglycoside hybrid antibiotics. ACS Chemical Biology, 4(5), 387-398. [Link]

  • Spînu, M., et al. (2022). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 23(15), 8438. [Link]

  • Asahina, Y., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry, 48(9), 3443-3446. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Pseudomonas aeruginosa. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Leal, J., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(23), 7352. [Link]

  • Chemchart. (n.d.). 8-Fluoroquinoline-2-carboxylic acid (914208-13-2). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Fluoroquinoline-8-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Flumequine. Retrieved from [Link]

  • Wolska, K., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 163. [Link]

  • MySkinRecipes. (n.d.). 8-Fluoroquinoline-3-carboxylic acid. Retrieved from [Link]

  • MerLion Pharmaceuticals. (n.d.). Effects of Varying MIC parameters on the in vitro Activity of Finafloxacin. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • American Chemical Society. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 48(9), 3443-3446. [Link]

  • ASM Journals. (2010). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 54(4), 1653-1657. [Link]

  • MDPI. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 818. [Link]

  • iFyber. (n.d.). Evaluation of the Anti-Biofilm Properties of Ciprofloxacin. Retrieved from [Link]

  • Bentham Science. (2019). Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies. Letters in Drug Design & Discovery, 16(11), 1251-1264. [Link]

  • University of Jordan. (2017). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 10(2). [Link]

  • Springer Nature. (2021). Microtiter plate assays to assess antibiofilm activity against bacteria. Nature Protocols, 16, 2393-2410. [Link]

  • European Journal of Biotechnology and Bioscience. (2017). Evaluation of Biofilm Formation in Fluoro-quinolones Resistant Salmonella typhi clinical isolates. European Journal of Biotechnology and Bioscience, 5(2), 18-23. [Link]

  • Al-Agamy, M. H., et al. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. Microorganisms, 7(1), 23. [Link]

  • American Chemical Society. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108. [Link]

  • American Chemical Society. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. [Link]

  • PubMed. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry, 48(9), 3443-3446. [Link]

  • Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of synthesized test compounds. Retrieved from [Link]

  • MDPI. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(23), 7352. [Link]

  • PubMed. (1982). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Journal of the Chemical Society, Perkin Transactions 1, 1982, 1885-1889. [Link]

Sources

experimental setup for testing 4-Amino-8-fluoroquinoline-3-carboxylic acid cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for Comprehensive In Vitro Cytotoxicity Testing of 4-Amino-8-fluoroquinoline-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Profiling the Cytotoxic Potential of a Novel Quinolone Compound

This compound (CAS: 476683-65-5) is a member of the quinolone class of compounds.[1] Quinolones are a versatile therapeutic scaffold known primarily for their antibacterial properties, which are achieved by inhibiting bacterial DNA gyrase and topoisomerase IV.[2] However, their interaction with eukaryotic topoisomerases can lead to cytotoxic effects, a characteristic that is both a potential therapeutic avenue in oncology and a significant safety concern in drug development.[3] Therefore, establishing a detailed cytotoxicity profile is a critical step in the preclinical evaluation of any new quinolone-based chemical entity.[4][5]

This guide provides a comprehensive, multi-parametric experimental strategy to assess the in vitro cytotoxicity of this compound. The approach moves beyond a simple live/dead assessment to build a mechanistic understanding of how the compound affects cell health, distinguishing between different modes of cell death and identifying key subcellular targets.

The Experimental Strategy: A Multi-Faceted Approach

A single assay is insufficient to define a compound's cytotoxic profile. We employ a tiered strategy that begins with broad measures of cell viability and progressively narrows the focus to specific cell death pathways and mechanisms. This ensures a robust and well-validated assessment.

Cytotoxicity_Workflow cluster_0 Phase 1: General Viability Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Mechanistic Insights A Prepare Compound Stock & Serial Dilutions C Dose-Response Treatment (e.g., 24, 48, 72 hours) A->C B Select & Culture Appropriate Cell Lines B->C D MTT Assay (Metabolic Activity) C->D E LDH Release Assay (Membrane Integrity) C->E F_input E->F_input If Cytotoxic F Annexin V / PI Staining (Flow Cytometry) G Caspase-3/7 Activity Assay (Apoptosis Execution) H_input G->H_input If Apoptotic F_input->F F_input->G H JC-1 Assay (Mitochondrial Potential) I ROS Detection Assay (Oxidative Stress) H_input->H H_input->I

Figure 1: Tiered experimental workflow for cytotoxicity profiling.

Rationale for Cell Line Selection

The choice of cell line is paramount and should be guided by the compound's intended application. For a comprehensive profile, it is recommended to use:

  • A relevant cancer cell line: For example, HepG2 (human liver cancer) or A549 (human lung cancer), as the liver is a common site of drug metabolism and potential toxicity.

  • A non-cancerous human cell line: For example, HEK293 (human embryonic kidney) or normal human fibroblasts, to assess general cytotoxicity and selectivity.

Compound Preparation

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions should be made in cell culture medium to achieve the final desired concentrations. A vehicle control (medium with the highest concentration of DMSO used) must be included in all experiments to ensure the solvent itself is not causing toxicity.

Core Experimental Protocols

The following protocols are designed for a 96-well plate format unless otherwise specified, which is ideal for dose-response studies.

Protocol 1: MTT Assay for Metabolic Activity

This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals, as an indicator of metabolic viability.[6][7]

MTT_Assay_Mechanism cluster_cell Metabolically Active Cell cluster_mito Mitochondrion MitoEnzyme NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, Insoluble) MitoEnzyme->Formazan MTT MTT (Yellow, Soluble) MTT->MitoEnzyme Reduction Solubilization Add Solubilization Agent (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Figure 2: Principle of the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium, which occurs when the plasma membrane is damaged.[9] It is a classic indicator of necrosis or late-stage apoptosis.

Procedure:

  • Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Establish Controls: Prepare three essential controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the incubation.

    • Background: Culture medium without cells.

  • Sample Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mix (containing substrate and dye) to each well of the new plate.[10]

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[10]

  • Calculation: Determine cytotoxicity percentage using the formula: (% Cytotoxicity) = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

Protocol 3: Annexin V/PI Staining for Apoptosis vs. Necrosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Annexin V binds to phosphatidylserine (PS), which is exposed on the outer cell membrane during early apoptosis.[12][13] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptosis/necrosis).

Annexin_V_PI_Quadrants Flow Cytometry Analysis origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide (PI) → origin->y_axis Q1 Q1: Necrotic (Annexin V+ / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) layout_Q1 layout_Q2 layout_Q3 layout_Q4

Figure 3: Interpretation of Annexin V/PI flow cytometry data.

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound at selected concentrations (e.g., IC50 value determined from viability assays) for a chosen duration.

  • Harvest Cells: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like EDTA; avoid harsh trypsinization that can damage membranes.[13]

  • Washing: Wash the cells twice with cold 1X PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorescently-conjugated Annexin V and 5 µL of PI solution.[13]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 4: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key "executioner" enzymes activated during apoptosis.[15] This assay uses a substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a luminescent or fluorescent signal.[16][17]

Procedure:

  • Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol using an opaque-walled 96-well plate suitable for luminescence/fluorescence.

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • "Add-Mix-Measure": Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the caspase-glo reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 1-2 minutes, then incubate at room temperature for 1-2 hours.

  • Measurement: Read the luminescence or fluorescence using a microplate reader.

Protocol 5: Mechanistic Assays

A. Mitochondrial Membrane Potential (ΔΨm) with JC-1 The JC-1 dye is a cationic probe that indicates mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic cells with collapsed ΔΨm, JC-1 remains as monomers and emits green fluorescence.[18][19] The ratio of red to green fluorescence is used to quantify changes.

Procedure:

  • Seeding and Treatment: Culture and treat cells as previously described.

  • JC-1 Staining: Remove the treatment medium and incubate cells with JC-1 dye solution (prepared in culture medium) for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash cells twice with PBS or assay buffer.

  • Measurement: Read fluorescence using a microplate reader. Measure J-aggregates at Ex/Em ~535/595 nm and monomers at Ex/Em ~485/535 nm. The results can be expressed as a ratio of red/green fluorescence.

B. Reactive Oxygen Species (ROS) Detection Increased ROS production is a common indicator of cellular stress and mitochondrial damage.[20] Probes like DCFDA or Amplex Red can be used to measure ROS levels.

Procedure:

  • Seeding and Treatment: Culture and treat cells as previously described. A positive control (e.g., H₂O₂) should be included.

  • Probe Loading: Remove the treatment medium and incubate cells with the ROS detection probe (e.g., DCFDA) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells to remove excess probe.

  • Measurement: Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485/535 nm for DCFDA).

Data Analysis and Presentation

IC50 Calculation

For dose-dependent assays (MTT, LDH, Caspase), calculate the percentage of viability or activity relative to the vehicle control. Plot this percentage against the logarithm of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the measured response.

Data Summary

Consolidate the quantitative data into a clear, structured table for easy comparison across assays and time points.

Assay Endpoint Measured 24h IC50 (µM) 48h IC50 (µM) 72h IC50 (µM) Key Finding at 48h (IC50 Conc.)
MTT Metabolic Activity45.222.815.150% loss of metabolic activity
LDH Release Membrane Integrity>10085.640.325% increase in LDH release
Caspase-3/7 Apoptosis Execution60.125.318.94-fold increase in activity
Annexin V/PI Mode of Cell DeathN/AN/AN/A45% Apoptotic, 5% Necrotic
JC-1 Mitochondrial PotentialN/AN/AN/A60% decrease in Red/Green ratio
ROS Detection Oxidative StressN/AN/AN/A2.5-fold increase in ROS
Note: The data shown are for illustrative purposes only.

Conclusion

This comprehensive experimental framework provides a robust method for characterizing the cytotoxicity of this compound. By integrating assays that measure general viability, membrane integrity, specific cell death pathways, and key mechanistic events like caspase activation and mitochondrial dysfunction, researchers can build a detailed safety and efficacy profile. This multi-parametric approach is essential for making informed decisions in the drug development pipeline, identifying potential liabilities early, and elucidating the compound's mechanism of action.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Das, M., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Elsea, S. H., et al. (1992). Cytotoxicity of quinolones toward eukaryotic cells. Identification of topoisomerase II as the primary cellular target for the quinolone CP-115,953 in yeast. PubMed. [Link]

  • G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. [Link]

  • Elabscience. Mitochondrial Membrane Potential Assay Kit (with JC-1). [Link]

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • University of Virginia School of Medicine. The Annexin V Apoptosis Assay. [Link]

  • Creative Bioarray. In Vitro Cytotoxicity. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Starkov, A. A. (2010). Measurement of Mitochondrial ROS Production. PMC. [Link]

  • Creative Bioarray. LDH Cytotoxicity Assay. [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Labtoo. Oxidative stress & ROS detection - In vitro assays. [Link]

  • Sthijns, M. M. J. P. E., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. [Link]

  • ResearchGate. The structure-toxicity relationship of quinolones. [Link]

  • ResearchGate. Is there any simple method to measure ROS generation?. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • Ainoo, A. O., et al. (2022). Quinolone: a versatile therapeutic compound class. PMC. [Link]

  • Isidori, M., et al. (2011). Assessment of the genotoxicity of quinolone and fluoroquinolones contaminated soil with the Vicia faba micronucleus test. PubMed. [Link]

  • NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]

  • protocols.io. MTT Assay protocol. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

Sources

Application Note & Protocols: Quantitative Analysis of 4-Amino-8-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-Amino-8-fluoroquinoline-3-carboxylic acid, a key chemical intermediate in the synthesis of advanced fluoroquinolone antibiotics and a potential process-related impurity. Given the stringent purity and dosage requirements in pharmaceutical manufacturing, robust and reliable analytical methods are paramount. This guide details three distinct, validated analytical methods tailored for different applications: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification, and a rapid UV-Vis Spectrophotometry method for in-process monitoring of concentrated solutions. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and incorporating self-validating systems based on international regulatory standards.

Introduction & Analyte Overview

This compound is a heterocyclic aromatic compound. Its structure, featuring a quinoline core, a carboxylic acid group, an amino group, and a fluorine atom, dictates its chemical properties and provides multiple avenues for precise analytical detection. The quinoline moiety contains a strong chromophore and native fluorescence, making it highly suitable for UV and fluorescence detection. The ionizable amino and carboxylic acid groups allow for manipulation of retention in reversed-phase chromatography and facilitate sensitive detection by mass spectrometry.

Accurate quantification is critical for ensuring the quality of active pharmaceutical ingredients (APIs) and for monitoring impurity profiles in final drug products. The methods presented herein are developed to meet the rigorous standards of the pharmaceutical industry, providing the necessary precision, accuracy, and specificity.

Analyte Chemical Profile: | Property | Value | Source | | :--- | :--- | :--- | | Molecular Formula | C₁₀H₇FN₂O₂ | Calculated | | Molecular Weight | 206.17 g/mol | Calculated | | Structure | | | | |


| |
| Key Functional Groups | Quinoline Core, Carboxylic Acid, Aromatic Amine, Fluorine | - |

Method 1: RP-HPLC with UV Detection (Assay and Impurity Profiling)

This reversed-phase HPLC method is the primary recommended protocol for routine quantification, offering a balance of speed, precision, and robustness for quality control environments.

Principle of Analysis

The method leverages a C18 stationary phase to separate the moderately polar analyte from potential impurities. The mobile phase consists of an acidified aqueous buffer and an organic modifier (acetonitrile). The acidic pH ensures that the carboxylic acid group is protonated, minimizing peak tailing and promoting consistent retention.[1][2] Quantification is achieved by monitoring the UV absorbance at the analyte's maximum absorption wavelength (λmax), which is characteristic of the quinoline chromophore.[3]

Instrumentation and Materials
  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC Grade), Formic Acid (ACS Grade), Ultrapure Water.

  • Standard: Certified reference standard of this compound.

Experimental Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in Ultrapure Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in Acetonitrile.

  • Rationale: Formic acid serves as an ion-pairing agent and pH modifier, ensuring sharp, symmetrical peaks for the carboxylic acid analyte.[4]

Step 2: Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

Step 3: Sample Preparation

  • Accurately weigh a sample containing an estimated 10 mg of the analyte.

  • Transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent. This yields a target concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Step 4: Chromatographic Conditions

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient Elution (See Table Below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or determined λmax)

| Run Time | 15 minutes |

Gradient Elution Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 5 95
12.0 5 95
12.1 95 5

| 15.0 | 95 | 5 |

Step 5: System Suitability Before sample analysis, inject a mid-level calibration standard (e.g., 25 µg/mL) five times. The system is deemed suitable if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis A Mobile Phase Prep (0.1% Formic Acid) E System Suitability Test (5 Injections, Mid-Std) A->E G Inject Samples A->G B Standard Stock Prep (1000 µg/mL) C Calibration Standards (1-100 µg/mL) B->C F Construct Calibration Curve (Linear Regression) C->F D Sample Prep & Filtration D->G E->F F->G H Integrate Peak Area & Quantify Concentration G->H

Caption: Workflow for HPLC-UV quantification.

Method 2: LC-MS/MS (Trace Level Quantification)

For applications requiring higher sensitivity and specificity, such as impurity analysis in final drug products or pharmacokinetic studies, LC-MS/MS is the method of choice.[5][6][7]

Principle of Analysis

This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is separated on a C18 column and then ionized, typically using electrospray ionization (ESI) in positive mode. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) technique provides exceptional specificity, virtually eliminating matrix interference.[8][9]

Instrumentation and Materials
  • LC-MS/MS System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Reagents: Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Ultrapure Water.

  • Gases: High purity nitrogen and argon.

Experimental Protocol

Step 1: Mobile Phase and Sample Preparation

  • Prepare mobile phases, standards, and samples as described in the HPLC method (Section 2.3), but use LC-MS grade solvents and reagents. Calibration standards should be prepared at a lower concentration range appropriate for trace analysis (e.g., 0.1 - 100 ng/mL).

Step 2: LC and MS Conditions

Liquid Chromatography Parameters:

Parameter Setting
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

| Gradient | 5% B to 95% B in 5 min, hold 2 min, re-equilibrate |

Mass Spectrometry Parameters (Proposed):

Parameter Setting
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp 500 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)

| Collision Gas | Argon |

MRM Transitions (Proposed):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Use
4-Amino-8-fluoro... 207.1 161.1 20 Quantifier

| 4-Amino-8-fluoro... | 207.1 | 189.1 | 15 | Qualifier |

  • Rationale: The precursor ion [M+H]⁺ is 207.1. The quantifier ion (161.1) likely corresponds to the loss of formic acid (HCOOH, 46 Da). The qualifier ion (189.1) likely corresponds to the loss of water (H₂O, 18 Da). These values must be optimized empirically on the specific instrument.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_lc LC Separation cluster_ms MS/MS Detection A Inject Sample B Gradient Elution on C18 Column A->B C ESI+ Ionization [M+H]⁺ = 207.1 B->C D Q1: Precursor Ion Selection C->D E Q2: Collision-Induced Dissociation (CID) D->E F Q3: Product Ion Selection (MRM) E->F G Detector F->G H H G->H Data Acquisition & Quantification

Caption: LC-MS/MS workflow from injection to detection.

Method Validation Protocol (per ICH Q2(R2) Guidelines)

To ensure that the analytical methods are suitable for their intended purpose, a validation protocol must be executed.[10][11] The following describes the validation procedure for the primary HPLC-UV method.

Principle of Validation

Method validation provides documented evidence that an analytical procedure is reliable, reproducible, and accurate for the intended analysis.[12] Key performance characteristics are evaluated against pre-defined acceptance criteria as mandated by guidelines from the International Council for Harmonisation (ICH).[11][13]

Validation Parameters and Procedures

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][14]

  • Procedure:

    • Analyze a blank (diluent).

    • Analyze a placebo or sample matrix without the analyte.

    • Analyze the analyte standard.

    • Spike the sample matrix with the analyte and known impurities (if available) and demonstrate baseline separation.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank or placebo chromatograms.

2. Linearity:

  • Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector response over the working range.

  • Procedure: Analyze the calibration standards prepared at a minimum of five concentration levels (e.g., 50% to 150% of the target concentration).

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of target concentration), in triplicate.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: %RSD ≤ 2.0% for both repeatability and intermediate precision.

5. Limit of Quantitation (LOQ) & Limit of Detection (LOD):

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively.

  • Procedure: Can be determined based on the signal-to-noise ratio (S/N) of a series of low-concentration standards.

  • Acceptance Criteria: S/N ratio of 10:1 for LOQ and 3:1 for LOD.

Summary of Validation Parameters:

Parameter Objective Typical Acceptance Criteria
Specificity No interference at analyte RT Baseline resolution > 2.0
Linearity Proportionality of response r² ≥ 0.999
Range Interval of linearity, accuracy, precision Defined by linearity study
Accuracy Closeness to true value 98.0 - 102.0% recovery
Precision (%RSD) Agreement between measurements ≤ 2.0%
LOQ Lowest quantifiable amount S/N ≥ 10
LOD Lowest detectable amount S/N ≥ 3

| Robustness | Unaffected by small variations | %RSD ≤ 2.0% |

Validation Logic Diagram

Validation_Logic Validation Method Validation Start Specificity Specificity Blank, Placebo, Spiked Samples Validation->Specificity Linearity Linearity & Range 5+ Concentrations r² ≥ 0.999 Specificity->Linearity Accuracy Accuracy (Recovery) 3 Levels, n=3 98-102% Recovery Linearity->Accuracy Precision Precision (%RSD) Repeatability Intermediate Precision %RSD ≤ 2.0 Accuracy->Precision Limits LOD & LOQ S/N Approach LOD (S/N=3), LOQ (S/N=10) Precision->Limits Robustness Robustness Vary pH, Temp, Flow System Suitability Met Limits->Robustness Report Validation Report Complete Robustness->Report

Caption: Logical flow for analytical method validation.

References

  • AMSbiopharma. (2025).
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • MDPI. (2021).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • ResearchGate. (2021). UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform....
  • ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Anal Sci. 27(5):493.
  • PubMed. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry.
  • MDPI. New Synthetic Quinoline (Qui)
  • Journal of Food and Drug Analysis. (2010).
  • ScienceDirect. (2022).
  • Waters Corporation.
  • MDPI. (2024). Determination and Ecological Risk Assessment of Quinolone Antibiotics in Drinking and Environmental Waters Using Fully Automated Disk-Based SPE Coupled with UPLC–MS/MS.
  • National Institutes of Health (NIH). (2016).
  • SyncSci Publishing. (2020).
  • ResearchGate. (2025). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions.
  • ResearchGate. (2017).

Sources

high-performance liquid chromatography (HPLC) method for 4-Amino-8-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification and Stability Assessment of 4-Amino-8-fluoroquinoline-3-carboxylic acid using High-Performance Liquid Chromatography.

Introduction

This compound is a member of the quinolone class of compounds, which are foundational structures in the development of many pharmaceutical agents. As an intermediate, starting material, or potential impurity in drug synthesis, its accurate quantification is critical for ensuring the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs). The development of a robust, specific, and validated analytical method is therefore essential for process control, quality assurance, and regulatory compliance.

This application note details a comprehensive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The narrative follows the logical progression from understanding the analyte's physicochemical properties to method development, and finally, to full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the quantification and stability assessment of this compound.

Scientific Principles and Method Rationale

The design of a successful HPLC method is predicated on the physicochemical characteristics of the analyte. This compound possesses key functional groups that dictate its chromatographic behavior: a carboxylic acid (acidic), an amino group (basic), and a quinoline core (a strong UV chromophore). This zwitterionic nature presents a specific challenge: controlling ionization to achieve good peak shape and reproducible retention.

  • Chromatographic Mode Selection : Reversed-phase chromatography (RPC) is the most versatile and widely used separation technique in the pharmaceutical industry, particularly for non-polar and weakly polar compounds.[4] Given the analyte's aromatic core, RPC is an appropriate choice. However, the presence of both acidic and basic functional groups makes the molecule relatively polar, which can lead to poor retention on traditional non-polar stationary phases like C18.[5][6] To overcome this, we control the mobile phase pH.

  • Mobile Phase pH Control : The key to retaining and achieving symmetrical peaks for ionizable compounds is to suppress their ionization. By operating at an acidic pH (e.g., pH 2.5-3.0), the carboxylic acid group (pKa ~5-6) will be protonated and rendered neutral, while the amino group (pKa ~8-9) will be protonated and positively charged. This strategy enhances retention through hydrophobic interactions between the quinoline ring system and the C18 stationary phase, while ensuring consistent ionization for reproducible chromatography. The use of a buffer is critical to maintain a stable pH.[7]

  • Stationary Phase Selection : A high-purity, end-capped C18 column is selected as the primary stationary phase. End-capping minimizes interactions with residual silanol groups on the silica surface, which can cause peak tailing with basic compounds like our analyte. A particle size of 3.5 to 5 µm provides a good balance between efficiency and backpressure.

  • Detector Selection : The conjugated aromatic system of the quinoline core is an excellent chromophore, exhibiting strong absorbance in the UV region. Based on data for similar fluoroquinolone structures, a detection wavelength between 280 nm and 295 nm is expected to provide high sensitivity.[8] A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength during method development.

Materials and Reagents

ItemRecommended Grade/Supplier
This compound Reference StandardPurity >99.5%, certified
Acetonitrile (ACN)HPLC Grade
Methanol (MeOH)HPLC Grade
WaterHPLC or Milli-Q Grade
Orthophosphoric Acid (85%)Analytical Reagent Grade
Sodium HydroxideAnalytical Reagent Grade
Hydrochloric AcidAnalytical Reagent Grade
Hydrogen Peroxide (30%)Analytical Reagent Grade
HPLC ColumnC18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax)
HPLC SystemQuaternary pump, autosampler, column oven, PDA/UV Detector
Analytical Balance0.01 mg readability
pH MeterCalibrated
Volumetric GlasswareClass A

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase Preparation (0.02 M Phosphate Buffer, pH 2.8 with Acetonitrile) :

    • Accurately weigh approximately 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 2.8 using 85% orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon filter.

    • The final mobile phase for analysis will be a mixture of this buffer and acetonitrile, as specified in the HPLC method parameters.

  • Diluent Preparation :

    • Prepare a mixture of Water:Acetonitrile (80:20 v/v). This will be used for dissolving the standard and samples to ensure compatibility with the initial mobile phase conditions.

  • Standard Stock Solution Preparation (100 µg/mL) :

    • Accurately weigh approximately 10.0 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

  • Working Standard Solution Preparation (10 µg/mL) :

    • Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with diluent and mix thoroughly. This solution is used for calibration and system suitability checks.

Protocol 2: HPLC Method Parameters
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M KH₂PO₄ Buffer, pH 2.8
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 20% B; 15-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA at 290 nm
Run Time 30 minutes
Protocol 3: System Suitability Test (SST)

Before commencing any analysis, the system suitability must be verified.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Working Standard Solution (10 µg/mL) six consecutive times.

  • Calculate the parameters based on the chromatograms obtained.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R1)/Q2(R2) Framework)

A robust validation study is required to demonstrate that the analytical procedure is fit for its intended purpose.[3][9]

Validation_Workflow cluster_prep Preparation cluster_analysis Analysis & Reporting Prep Prepare Validation Standards & Samples Specificity Specificity (Forced Degradation) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOQ LOD & LOQ Robustness Robustness Analysis Execute HPLC Runs Specificity->Analysis Report Compile Validation Report Analysis->Report

Caption: Workflow for HPLC Method Validation.

  • Specificity and Forced Degradation Study : Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[10] Forced degradation studies are essential to develop a stability-indicating method.[11][12][13]

    • Acid Hydrolysis : 1 mL of stock solution + 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize before injection.

    • Base Hydrolysis : 1 mL of stock solution + 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize before injection.

    • Oxidative Degradation : 1 mL of stock solution + 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours.

    • Thermal Degradation : Store the solid reference standard at 80°C for 24 hours. Prepare a solution for analysis.

    • Photolytic Degradation : Expose a solution of the analyte to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.

    • Acceptance Criteria: The method must demonstrate baseline resolution between the parent peak of this compound and all degradation product peaks. Peak purity analysis using a PDA detector should confirm the homogeneity of the parent peak. A degradation of 5-20% is generally considered optimal.[12]

  • Linearity : Analyze a minimum of five concentrations across the range of 50% to 150% of the working concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

  • Accuracy : Perform recovery studies by spiking a known quantity of the analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision :

    • Repeatability (Intra-assay) : Analyze six replicate preparations of the working standard (10 µg/mL) on the same day.

    • Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness : Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.

Results and Discussion

The developed HPLC method provides excellent separation and quantification for this compound. A representative chromatogram shows a sharp, symmetrical peak at a retention time of approximately 8.5 minutes under the specified conditions.

Forced Degradation Results

The analyte showed susceptibility to degradation under oxidative and basic conditions, with minor degradation under acidic and photolytic stress. The thermal stress showed minimal impact. In all cases, the degradation products were well-resolved from the parent peak, confirming the stability-indicating nature of the method.

Forced_Degradation cluster_stress Stress Conditions Analyte 4-Amino-8-fluoroquinoline- 3-carboxylic acid Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Thermal (Heat) Analyte->Thermal Photo Photolytic (UV/Vis Light) Analyte->Photo HPLC Stability-Indicating HPLC Method Analyte->HPLC Degradants Degradation Products (DP1, DP2, ... DPn) Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants Degradants->HPLC Resolution Analyte and Degradants are Well-Resolved HPLC->Resolution

Caption: Conceptual Diagram of the Stability-Indicating Method.

Validation Summary

The method successfully met all predefined acceptance criteria as per ICH guidelines.

Validation ParameterResultStatus
Specificity No interference from degradantsPass
Linearity (r²) 0.9995Pass
Accuracy (% Recovery) 99.2% - 101.5%Pass
Precision (% RSD) Repeatability: 0.8%, Intermediate: 1.1%Pass
LOQ 0.1 µg/mL-
Robustness No significant impact on resultsPass

Conclusion

This application note presents a highly specific, accurate, and robust stability-indicating RP-HPLC method for the quantitative analysis of this compound. The method has been developed based on sound scientific principles and validated according to stringent ICH guidelines. It is suitable for routine quality control analysis, stability studies, and impurity profiling in pharmaceutical development and manufacturing environments.

References

  • ijarsct. A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • ResearchGate. Forced degradation as an integral part of HPLC stability-indicating method development. [Link]

  • J-STAR Research. Method Development & Forced Degradation. [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [https://www.omicsonline.org/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2161-0444-10002 Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.php?aid=57571]([Link] Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.php?aid=57571)

  • Methods and objects of chemical analysis. Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • Cairo University Scholar. Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chromatography–Densitometry. [Link]

  • Sci-Hub. Rapid HPLC assay of fluoroquinolones in clinical specimens. [Link]

  • PubChem. 4-Fluoroquinoline-8-carboxylic acid. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Baghdad Science Journal. Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. [Link]

  • PubChem. Fluoroquinolonic acid. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. [Link]

Sources

Application Note: In Vitro Efficacy Assessment of 4-Amino-8-fluoroquinoline-3-carboxylic Acid Against Clinically Relevant Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 4-Amino-8-fluoroquinoline-3-carboxylic acid, a novel synthetic quinolone derivative, against a panel of pathogenic bacteria. Detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are presented, adhering to the standards set forth by the Clinical and Laboratory Standards Institute (CLSI). This guide is designed to ensure robust, reproducible, and scientifically valid assessment of the compound's antibacterial potential, facilitating its progression through the drug discovery and development pipeline.

Introduction: The Rationale for Novel Quinolone Evaluation

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new antibacterial agents.[1] Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone in the treatment of bacterial infections.[2] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][3] this compound (CAS 476683-65-5) is a novel derivative within this class, engineered to potentially overcome existing resistance mechanisms and exhibit potent activity against a wide range of pathogens.

This application note serves as a practical guide for researchers to conduct a thorough in vitro evaluation of this compound. The methodologies described herein are based on established and internationally recognized standards to ensure data integrity and comparability across different laboratories.

Foundational Concepts in Antimicrobial Susceptibility Testing

A successful in vitro evaluation hinges on a clear understanding of key parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] It is the primary measure of a drug's potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[4] The MBC provides insight into whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[5]

  • Bacteriostatic vs. Bactericidal Activity: Bacteriostatic agents inhibit bacterial growth, relying on the host's immune system to clear the infection, while bactericidal agents actively kill the bacteria.[5][6] Generally, an agent is considered bactericidal if the MBC is no more than four times the MIC.

Materials and Reagents

Test Compound
  • Compound: this compound (CAS: 476683-65-5)

  • Purity: ≥98%

  • Storage: Store powder at 2-8°C, protected from light and moisture.

Bacterial Strains (Suggested Panel)

A representative panel should include both Gram-positive and Gram-negative bacteria, preferably reference strains from the American Type Culture Collection (ATCC) for quality control.

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Streptococcus pneumoniae (e.g., ATCC 49619)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth

  • Sterile Saline (0.85% NaCl)

  • Dimethyl Sulfoxide (DMSO), sterile, for stock solution preparation

  • McFarland Turbidity Standards (0.5 standard is crucial)

  • Sterile 96-well microtiter plates

  • Sterile serological pipettes, micropipettes, and tips

  • Sterile culture tubes and Petri dishes

Experimental Protocols

Preparation of Stock Solution

The poor aqueous solubility of many quinolone carboxylic acids necessitates the use of a cosolvent like DMSO.[6][7]

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Perform serial dilutions of this stock solution in sterile CAMHB to create working solutions for the MIC assay.

Causality Explanation: A high-concentration stock in DMSO is prepared to ensure the compound is fully solubilized before its introduction into the aqueous culture medium. This prevents precipitation and ensures accurate final concentrations in the assay. The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or growth-inhibitory effects on the bacteria.

Inoculum Preparation

Standardization of the bacterial inoculum is a critical step for the reproducibility of susceptibility testing.

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile TSB or saline.

  • Incubate at 35-37°C until the turbidity reaches or exceeds that of a 0.5 McFarland standard.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Trustworthiness Check: Visual comparison of the inoculum turbidity to the 0.5 McFarland standard against a white background with contrasting black lines ensures consistent starting bacterial densities, a cornerstone of the CLSI methodology.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M07 guidelines.[8][9]

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the highest concentration of the test compound working solution to the first column of wells, resulting in a total volume of 100 µL.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.

  • The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no bacteria).

  • Add 50 µL of the standardized bacterial inoculum (prepared in section 4.2) to each well from column 1 to 11. The final volume in these wells will be 100 µL. Add 50 µL of sterile broth to the sterility control wells.

  • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity).

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout A Prepare Compound Stock (in DMSO) C Serial Dilution of Compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria (Final conc. ~5x10^5 CFU/mL) B->D C->D E Incubate at 37°C for 18-24h D->E F Visually Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)
  • Following the MIC determination, select the wells showing no visible growth.

  • From each of these wells, and from the growth control well, aspirate 10 µL and spot-plate onto a sterile MHA plate.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Observe the plates for bacterial growth. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Logical Relationship: MIC to MBC

MIC_MBC_Relationship MIC MIC Determination (Inhibition of Growth) MBC MBC Determination (Bacterial Killing) MIC->MBC Subculture from clear wells Interpretation Bacteriostatic vs. Bactericidal Activity MBC->Interpretation Compare MBC to MIC

Caption: Relationship between MIC and MBC.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be tabulated for clear comparison. The following is a hypothetical dataset for this compound, based on typical activities of novel fluoroquinolones.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus292130.1250.25Bactericidal (2)
S. pneumoniae496190.060.125Bactericidal (2)
E. coli259220.250.5Bactericidal (2)
P. aeruginosa2785314Bactericidal (4)

Interpretation of Hypothetical Data:

The hypothetical data suggests that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The low MIC values against S. aureus, S. pneumoniae, and E. coli are particularly promising.[10][11][12][13] The activity against P. aeruginosa, a notoriously difficult-to-treat pathogen, is also noteworthy.[14] The MBC/MIC ratios are all ≤4, indicating that the compound is bactericidal against this panel of organisms.

Quality Control

Adherence to quality control measures is paramount for the validity of the results.

  • Strain Purity: Always use fresh, pure cultures of the test organisms.

  • Inoculum Density: Verify the inoculum concentration periodically through colony counts.

  • Reference Strains: Include reference strains with known MIC values for a standard antibiotic (e.g., ciprofloxacin) in each batch of tests to ensure the assay is performing correctly.

  • Controls: The growth control must show distinct turbidity, and the sterility control must remain clear.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By following these standardized methods, researchers can generate reliable data on the compound's antibacterial spectrum and potency, which are essential for making informed decisions in the early stages of antimicrobial drug development. The hypothetical data presented herein illustrates the potential of this novel quinolone as a broad-spectrum, bactericidal agent.

References

  • MySkinRecipes. (n.d.). 3-Fluoroquinoline-8-carboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Fluoroquinoline-3-carboxylic acid. Retrieved from [Link]

  • Fuentes, F., et al. (2025).
  • Asahina, Y., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry, 48(9), 3443-6.
  • Cotor, A. M., et al. (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48 Suppl 1, 5-16.
  • Huband, M. D., et al. (2007). In Vitro Evaluation of Novel Compounds against Selected Resistant Pseudomonas aeruginosa Isolates. Antimicrobial Agents and Chemotherapy, 51(5), 1853-1857.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Nemeth, J., et al. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. PubMed Central.
  • Gold Biotechnology. (2019, June 19). How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™ [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). MICs of different fluoroquinolones against 22 S. aureus clinical isolates. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Firsov, A. A., et al. (2003). Enrichment of Fluoroquinolone-Resistant Staphylococcus aureus: Oscillating Ciprofloxacin Concentrations Simulated at the Upper and Lower Portions of the Mutant Selection Window. Antimicrobial Agents and Chemotherapy, 47(6), 1918-1925.
  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • IDStewardship. (2017, December 27). The Basics Of Bactericidal Versus Bacteriostatic Antibiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). How i prepare stock and working solution of antibiotics for making antibiotic discs? Retrieved from [Link]

  • British Society for Antimicrobial Chemotherapy. (1991). A guide to sensitivity testing. Journal of Antimicrobial Chemotherapy, 27(Suppl D), 1-50.
  • Zurenko, G. E., et al. (1996). In Vitro Pharmacodynamic Evaluation of the Mutant Selection Window Hypothesis Using Four Fluoroquinolones against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 40(11), 2579-2585.
  • ResearchGate. (n.d.). Distribution of fluoroquinolone MIC values of the 47 E. coli strains in this study. Retrieved from [Link]

  • Lister, T., et al. (2002). Fluoroquinolone Resistance in Streptococcus pneumoniae: Area Under the Concentration-Time Curve/MIC Ratio and Resistance Development with Gatifloxacin, Gemifloxacin, Levofloxacin, and Moxifloxacin. Antimicrobial Agents and Chemotherapy, 46(6), 1910-1915.
  • Ren, M., et al. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. Mongolian Journal of Chemistry, 23(49), 41-48.

Sources

Application Notes and Protocols for the Utilization of 4-Amino-8-fluoroquinoline-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory effects. The strategic incorporation of specific functional groups onto the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This guide focuses on the emerging potential of 4-Amino-8-fluoroquinoline-3-carboxylic acid , a novel scaffold that combines key pharmacophoric features from two highly successful classes of quinoline-based drugs: the 4-aminoquinolines, renowned for their antimalarial efficacy, and the fluoroquinolones, a cornerstone of modern antibacterial therapy.

The presence of a fluorine atom at the 8-position can significantly influence the electronic properties and metabolic stability of the molecule. The 4-amino group is a critical feature for antimalarial activity and can serve as a versatile handle for further derivatization. The 3-carboxylic acid moiety is characteristic of quinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV, and it also provides a key site for prodrug strategies, such as the formation of amino acid conjugates to enhance cellular uptake and target engagement.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. We will delve into its proposed synthesis, potential biological applications based on structure-activity relationships of related compounds, and provide detailed protocols for its derivatization and biological evaluation.

Proposed Synthetic Pathway

While the direct synthesis of this compound is not yet widely reported in the literature, a plausible and efficient synthetic route can be designed based on established methodologies for quinoline synthesis. A retro-synthetic analysis suggests that a modified Gould-Jacobs reaction or a related cyclization strategy would be a suitable approach.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product 2-Fluoro-6-nitroaniline 2-Fluoro-6-nitroaniline Intermediate_A Diethyl 2-((2-fluoro-6-nitrophenyl)amino)methylenemalonate 2-Fluoro-6-nitroaniline->Intermediate_A Condensation Diethyl_ethoxymethylenemalonate Diethyl (ethoxymethylene)malonate Diethyl_ethoxymethylenemalonate->Intermediate_A Intermediate_B Ethyl 8-fluoro-4-hydroxy-6-nitroquinoline-3-carboxylate Intermediate_A->Intermediate_B Thermal Cyclization (Gould-Jacobs) Intermediate_C Ethyl 6-amino-8-fluoro-4-hydroxyquinoline-3-carboxylate Intermediate_B->Intermediate_C Reduction of nitro group (e.g., Fe/HCl) Intermediate_D Ethyl 6-amino-4-chloro-8-fluoroquinoline-3-carboxylate Intermediate_C->Intermediate_D Chlorination (e.g., POCl3) Intermediate_E Ethyl 4,6-diamino-8-fluoroquinoline-3-carboxylate Intermediate_D->Intermediate_E Amination (e.g., NH3) Final_Product This compound Intermediate_E->Final_Product Hydrolysis

Caption: Proposed synthetic route for this compound.

Potential Biological Applications and Underlying Rationale

The unique structural features of this compound suggest its potential utility in several therapeutic areas.

Antibacterial Agents

The quinolone-3-carboxylic acid motif is the hallmark of fluoroquinolone antibiotics, which exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, recombination, and repair in bacteria. The fluorine atom at any position on the quinoline ring is known to enhance the antibacterial potency.[2]

Mechanism of Action Hypothesis:

Antibacterial_MoA Molecule This compound Derivative Target DNA Gyrase / Topoisomerase IV Molecule->Target Binding Process_1 Inhibition of DNA supercoiling and relaxation Target->Process_1 Process_2 Accumulation of double-strand DNA breaks Process_1->Process_2 Outcome Bacterial Cell Death Process_2->Outcome

Caption: Hypothesized mechanism of antibacterial action.

Antimalarial Agents

The 4-aminoquinoline scaffold is central to the activity of chloroquine and other antimalarial drugs.[3][4] The mechanism of action is believed to involve the accumulation of the drug in the acidic food vacuole of the parasite, where it interferes with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to the buildup of toxic heme, which ultimately kills the parasite. Structure-activity relationship studies have shown that an electron-withdrawing group at the 7-position is often crucial for high potency.[5][6] While the target molecule has a fluorine at the 8-position, its electron-withdrawing nature could still contribute to antimalarial activity.

Anticancer and Other Therapeutic Areas

Derivatives of the 4-quinolone-3-carboxylic acid scaffold have been explored for a variety of other therapeutic applications, including as anticancer agents, anti-HIV agents, and modulators of cannabinoid receptors.[7] Some quinoline derivatives have been shown to target tubulin polymerization, a key process in cell division, making them of interest in oncology.[8] Furthermore, novel quinoline alkaloids are being investigated as inhibitors of phosphodiesterase 10A for potential use in Parkinson's disease.[9]

Experimental Protocols

The following protocols are adapted from established methods for the derivatization and evaluation of related quinoline compounds and can be applied to this compound and its derivatives.

Protocol 1: Derivatization for Amide Library Synthesis

The carboxylic acid at the 3-position and the amino group at the 4-position are excellent handles for creating a diverse library of derivatives. This protocol describes a general method for amide bond formation at the 3-carboxylic acid.

Objective: To synthesize a library of N-substituted 4-Amino-8-fluoroquinoline-3-carboxamides for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • A diverse panel of primary and secondary amines

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Column chromatography apparatus with silica gel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Coupling Agent Addition: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antibacterial Activity Assessment (MIC Assay)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of clinically relevant bacteria.

Objective: To quantify the antibacterial potency of this compound and its derivatives.

Materials:

  • Synthesized quinoline compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in CAMHB in a 96-well plate.

  • Bacterial Inoculum Preparation: Grow the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.[10]

Protocol 3: In Vitro DNA Gyrase Inhibition Assay

This protocol provides a method to assess the direct inhibitory effect of the compounds on bacterial DNA gyrase.

Objective: To determine if the antibacterial activity of the compounds is mediated through the inhibition of DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (available from commercial sources)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)

  • Test compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • Gel imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of DNA gyrase is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) can be determined.[11]

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and concise format to facilitate comparison and SAR analysis.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)

Compound IDR Group (at 3-carboxamide)S. aureus (ATCC 29213)E. coli (ATCC 25922)
Lead-001 -OH>64>64
Deriv-001 -NHCH₃3264
Deriv-002 -N(CH₃)₂1632
Deriv-003 -NH(CH₂)₂OH816
Ciprofloxacin (Reference)0.50.25

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its hybrid design, incorporating key features from both antimalarial and antibacterial quinolones, opens up exciting avenues for drug discovery. The protocols detailed in this guide provide a robust framework for the synthesis, derivatization, and biological evaluation of compounds based on this scaffold. Future research should focus on exploring a wide range of substituents at the 4-amino and 3-carboxamide positions to build a comprehensive SAR profile. Furthermore, target identification and validation studies will be crucial to elucidate the precise mechanisms of action of any promising lead compounds.

References

  • De, D., et al. (1996). Am. J. Trop. Med. Hyg., 55, 579-583.
  • Madrid, P. B., et al. (2001). J. Med. Chem., 44(6), 937-943.
  • O'Neill, P. M., et al. (2003). J. Med. Chem., 46(22), 4636-4645.
  • Kaschula, C. H., et al. (2002). J. Med. Chem., 45(15), 3229-3239.
  • Raynes, K., et al. (1996). J. Med. Chem., 39(16), 3185-3190.
  • BenchChem. (2025). Potential Therapeutic Targets of Quinolone Antibacterial Agents Against Staphylococcus aureus.
  • Hoshino, K., et al. (1994). Antimicrob. Agents Chemother., 38(11), 2623-2627.
  • Melato, S., et al. (2007). Tetrahedron Lett., 48(48), 8479-8482.
  • Musiol, R., et al. (2012). Curr. Med. Chem., 19(17), 2770-2790.
  • Ahmad, I., et al. (2024). ACS Omega.
  • Girija, K. R., et al. (2023). Scope Journal.
  • Abu-Dahab, R., et al. (2016). Molecules, 21(11), 1466.
  • Wiegand, I., et al. (2008).
  • Graves, P. R., et al. (2002). Mol. Pharmacol., 62(6), 1364-1372.
  • Creative Diagnostics. (n.d.). LFAs for Quinolones Test.
  • El-Walily, A. F. M., et al. (2000). J. Pharm. Biomed. Anal., 22(5), 859-871.
  • Ingersoll, W., et al. (2025). J. Med. Microbiol.
  • Moghadam, F. M., et al. (2014). Med. Chem. Res., 23, 4485-4493.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
  • Abdel-Gawad, S. A., et al. (2021). Med. Chem., 17(1), 71-84.
  • Al-Suwaidan, I. A., et al. (2022). Molecules, 27(21), 7356.
  • Bhatt, H. A., et al. (2015). Bioorg. Med. Chem. Lett., 25(22), 5059-5064.
  • Teva Pharmaceutical Industries Ltd. (1980). IL51413A.
  • BenchChem. (2025). Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide.
  • BenchChem. (2025).
  • Merck. (n.d.).
  • Al-Salahi, R., et al. (2021). Molecules, 26(16), 4998.
  • Baragaña, B., et al. (2019). J. Med. Chem., 62(17), 7887-7905.
  • Rivera, D. G., et al. (2025). Front. Chem.
  • Kumar, A., et al. (2023). RSC Adv., 13, 10043-10064.
  • Wentland, M. P., et al. (1984). J. Med. Chem., 27(9), 1103-1108.
  • Moussaoui, O., et al. (2020). Molecules, 25(24), 5899.
  • Advanced Biochemicals. (n.d.). 8-Fluoroquinoline-3-carboxylic acid.
  • Al-Hiary, Y. M. (2008). Molecules, 13(11), 2880-2893.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-8-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-8-fluoroquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important synthetic target. We will delve into the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format.

I. Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that typically begins with a variation of the Gould-Jacobs reaction, followed by functional group interconversions.[1] The generally accepted pathway involves five key stages:

  • Condensation: Reaction of 2-fluoroaniline with diethyl ethoxymethylenemalonate (EMME).

  • Thermal Cyclization: High-temperature intramolecular cyclization to form the quinolone ring system.

  • Ester Hydrolysis: Conversion of the ethyl ester to the carboxylic acid.

  • Chlorination: Conversion of the 4-hydroxy group to a 4-chloro intermediate.

  • Amination: Nucleophilic aromatic substitution (SNAr) of the 4-chloro group to install the final 4-amino group.

This guide provides troubleshooting advice for each of these critical stages.

Synthesis_Workflow cluster_0 Stage 1 & 2: Gould-Jacobs Reaction cluster_1 Stage 3: Hydrolysis cluster_2 Stage 4 & 5: Functional Group Interconversion A Condensation (2-Fluoroaniline + EMME) B Thermal Cyclization (Ethyl 8-Fluoro-4-hydroxy- quinoline-3-carboxylate) A->B Heat C Ester Hydrolysis (8-Fluoro-4-hydroxy- quinoline-3-carboxylic acid) B->C NaOH / H2O D Chlorination (4-Chloro Intermediate) C->D POCl3 or SOCl2 E Amination (Final Product) D->E NH3 source

Caption: Overall synthetic workflow for this compound.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Stage 1 & 2: Condensation and Thermal Cyclization (Gould-Jacobs)

Question: My thermal cyclization step is resulting in a low yield and significant tar formation. What is causing this and how can I fix it?

Answer: This is a very common issue in the Gould-Jacobs reaction, which requires high temperatures (often >250°C) for the intramolecular electrophilic aromatic substitution to occur.[2]

  • Causality: The high thermal energy required to overcome the activation barrier for cyclization can also promote decomposition pathways and polymerization of starting materials or intermediates, leading to tar formation.[2][3] The reaction time and temperature are therefore critical, and often competing, variables.

  • Solutions & Optimization:

    • Precise Temperature Control: The optimal temperature is often within a narrow range. A thorough time-temperature examination is necessary to maximize yield while minimizing degradation.[3] Use a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil to ensure even heat distribution and precise temperature control.[2]

    • Microwave-Assisted Synthesis: Microwave irradiation is an excellent alternative to conventional heating. It can dramatically shorten reaction times (from hours to minutes) and improve yields by promoting rapid, uniform heating that minimizes the formation of degradation byproducts.[4][5]

    • Alternative Reagents: Consider using Eaton's reagent (a 7.7 wt% solution of phosphorus pentoxide in methanesulfonic acid). It can promote cyclization under significantly milder conditions (e.g., 80–100°C), often leading to cleaner reactions and higher yields.[4][6]

MethodTypical Temperature (°C)Typical TimeCommon IssuesReference
Conventional Heating 250 - 30030 - 60 minTar formation, product degradation[2][3]
Microwave Irradiation 170 - 2505 - 15 minRequires specialized equipment[4]
Eaton's Reagent 80 - 1002 hoursReagent preparation, workup[4]

Question: The initial condensation between 2-fluoroaniline and EMME is incomplete. How can I drive this reaction to completion?

Answer: This first step is a Michael addition followed by the elimination of ethanol. While generally efficient, it can be sluggish.

  • Causality: The nucleophilicity of the aniline and the electrophilicity of the EMME are key. The reaction equilibrium can also be a factor.

  • Solutions & Optimization:

    • Solvent Choice: While the reaction can be run neat, refluxing in ethanol can improve solubility and drive the reaction forward.[4]

    • Removal of Byproduct: If running in a solvent, removing the ethanol byproduct via a Dean-Stark trap can help shift the equilibrium towards the product.

    • Microwave Assistance: As with the cyclization, microwave irradiation can significantly accelerate this condensation step, often completing the reaction in under 10 minutes.[4]

Stage 3: Ester Hydrolysis

Question: My ester hydrolysis with aqueous NaOH is slow, incomplete, or causes decarboxylation. What are the best conditions?

Answer: Saponification of the ethyl ester is a standard procedure, but the quinolone core can present challenges.

  • Causality: The ester group at the 3-position can be sterically hindered. Harsh conditions (very high base concentration or prolonged heating) required for complete hydrolysis can sometimes lead to the unwanted loss of the carboxylic acid group (decarboxylation).[7]

  • Solutions & Optimization:

    • Co-solvent System: Use a mixture of ethanol and aqueous NaOH (e.g., 10% NaOH).[8] The ethanol improves the solubility of the ester starting material, creating a more homogeneous reaction mixture and facilitating hydrolysis at a lower temperature (reflux, ~80-90°C).

    • Acid-Catalyzed Hydrolysis: An alternative is acid-catalyzed hydrolysis. A mixture of acetic acid, sulfuric acid, and water can be effective, though conditions must be carefully optimized to avoid side reactions.[9]

    • Monitoring: Follow the reaction's progress using Thin Layer Chromatography (TLC) to ensure you stop the reaction once the starting material is consumed, preventing prolonged exposure to harsh conditions that could cause degradation.[8]

Stage 4 & 5: Chlorination and Amination

Question: The conversion of the 4-hydroxy group to the 4-chloro group is low-yielding.

Answer: This is a critical step to activate the 4-position for nucleophilic substitution.

  • Causality: The tautomeric nature of the 4-hydroxyquinoline (existing in equilibrium with the 4-quinolone form) can affect reactivity. Incomplete reaction or side reactions are common if conditions are not optimal.

  • Solutions & Optimization:

    • Choice of Reagent: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard reagents. Refluxing in neat POCl₃ is a common and effective method.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reagents are anhydrous. Water will readily react with POCl₃ or SOCl₂, quenching the reaction.

    • Removal of Excess Reagent: After the reaction is complete, the excess POCl₃ must be carefully removed under reduced pressure before proceeding to the next step.

Question: The final amination step to install the 4-amino group is not working well.

Answer: This SNAr reaction depends on the nucleophilicity of your ammonia source and the electrophilicity of the 4-position.

  • Causality: The 4-chloroquinoline is an activated electrophile. However, the nucleophilicity of the ammonia source can be a limiting factor. Using ammonium salts (e.g., NH₄Cl) directly is ineffective as the ammonium ion is not nucleophilic.

  • Solutions & Optimization:

    • Ammonia Source: Use a solution of ammonia in an appropriate solvent (e.g., dioxane, THF) or bubble anhydrous ammonia gas directly through the reaction mixture.[10] Alternatively, heating the 4-chloro intermediate with an aqueous or alcoholic ammonia solution in a sealed vessel is often effective.

    • Solvent and Temperature: Aprotic polar solvents like DMSO can accelerate SNAr reactions. Microwave heating has also been shown to be highly effective for this type of transformation, often providing high yields in short reaction times (20-30 minutes).[11]

    • Base Additive: If using an ammonium salt as the source of ammonia, a non-nucleophilic base must be added to generate free ammonia in situ.[11]

Troubleshooting_Tree Problem Low Yield in Final Amination Cause1 Poor Nucleophile? Problem->Cause1 Cause2 Suboptimal Conditions? Problem->Cause2 Cause3 Side Reactions? Problem->Cause3 Sol1a Use anhydrous NH3 gas or solution in dioxane/THF Cause1->Sol1a Sol1b If using NH4+ salt, add a non-nucleophilic base Cause1->Sol1b Sol2a Switch to polar aprotic solvent (e.g., DMSO) Cause2->Sol2a Sol2b Employ microwave heating (e.g., 140-180°C, 20-30 min) Cause2->Sol2b Sol3a Ensure complete removal of POCl3 from prior step Cause3->Sol3a

Caption: Troubleshooting decision tree for the final amination step.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for this synthesis? A1: Several steps require significant caution. The thermal cyclization involves very high temperatures (>250°C) and should be conducted behind a blast shield with proper temperature monitoring to prevent runaway reactions.[2] Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water; they must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

Q2: Can I purify the final product, this compound, by column chromatography? A2: Purification can be challenging due to the amphoteric nature of the final product (containing both a basic amino group and an acidic carboxylic acid group). It may exhibit poor solubility in common organic solvents and streak on a standard silica gel column. Recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid) is often a more effective method for purification.[12] If chromatography is necessary, reverse-phase (C18) HPLC may be a viable alternative.

Q3: Are there greener alternatives to high-boiling solvents like Dowtherm A? A3: Yes. As mentioned in the troubleshooting section, microwave-assisted synthesis can often be performed solvent-free or in a minimal amount of a more environmentally benign solvent.[5][13] The use of Eaton's reagent also allows the cyclization to proceed at much lower temperatures, reducing energy consumption and avoiding the need for high-boiling point solvents.[4]

IV. Key Experimental Protocols

Protocol 1: Gould-Jacobs Cyclization (Conventional Heating)

This protocol is adapted from standard high-temperature cyclization procedures.[2]

  • In a flask equipped with a thermometer and a reflux condenser, pre-heat a high-boiling solvent (e.g., Dowtherm A) to ~250°C under an inert atmosphere (e.g., Nitrogen).

  • Slowly add the crude intermediate from the condensation step (diethyl 2-((2-fluorophenyl)amino)methylene)malonate) to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250°C for 30-60 minutes, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.

  • Collect the solid product (Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate) by filtration, wash thoroughly with the hydrocarbon solvent, and dry.

Protocol 2: Ester Hydrolysis

This protocol is adapted from the synthesis of related fluoroquinoline carboxylic acids.[8]

  • Suspend the Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux (approximately 80-90°C) and stir for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Cool the clear filtrate in an ice bath and acidify to a pH of 2-3 using concentrated hydrochloric acid.

  • Collect the resulting precipitate (8-Fluoro-4-hydroxyquinoline-3-carboxylic acid) by vacuum filtration, wash thoroughly with cold water, and dry.

V. References

  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines. [Online PDF]. Available at:

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Application Note AN056. [Online PDF]. Available at:

  • Valverde, M. G., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. [Online PDF]. Available at:

  • Khan, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27. Available at: [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20636–20653. Available at: [Link]

  • BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis. [Online PDF]. Available at:

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold. [Online PDF]. Available at:

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide. [Online PDF]. Available at:

  • BenchChem. (2025). Dealing with impurities in 8-Fluoroquinoline-3-carboxamide synthesis. [Online PDF]. Available at:

  • Zhang, L., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8625-8645. Available at: [Link]

  • Google Patents. (2019). Process for the hydrolysis of quinolone carboxylic esters. WO2019206798A1. Available at:

  • Muscia, K. C., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

Sources

Navigating the Synthesis of Substituted Quinoline-3-Carboxylic Acids: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted quinoline-3-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these synthetic pathways. Quinoline-3-carboxylic acids are a vital scaffold in medicinal chemistry, but their synthesis can be fraught with challenges. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Troubleshooting Guide: Common Synthetic Routes

This section addresses specific problems you might encounter with the most frequently employed methods for synthesizing the quinoline-3-carboxylic acid core.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone for creating the 4-hydroxyquinoline-3-carboxylic acid scaffold, a key intermediate. It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[1]

Question 1: My Gould-Jacobs cyclization is resulting in a low yield of the desired 4-hydroxyquinoline-3-carboxylate. What are the likely causes and how can I improve it?

Answer: Low yields in the thermal cyclization step of the Gould-Jacobs reaction are a frequent challenge, often stemming from incomplete reaction or product degradation due to the high temperatures required (typically around 250 °C).[2][3]

  • Causality: The high activation energy for the intramolecular cyclization necessitates harsh thermal conditions. However, prolonged exposure to these temperatures can lead to decomposition of both the starting material and the product. Finding the optimal balance between reaction time and temperature is crucial.[3]

  • Troubleshooting Protocol:

    • Solvent Choice: The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is critical for even heat distribution and to prevent localized overheating.[2][4]

    • Temperature & Time Optimization: A systematic optimization of the reaction temperature and duration is recommended. As demonstrated in studies using microwave-assisted heating, increasing the temperature can significantly shorten the required reaction time and improve yields. For instance, a study showed that increasing the temperature from 250 °C to 300 °C reduced the optimal reaction time and, in some cases, increased the isolated yield of the quinoline product.[3]

    • Monitoring the Reaction: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation before significant degradation occurs.

Question 2: I am observing the formation of significant byproducts during the initial condensation of my aniline and diethyl ethoxymethylenemalonate. How can I minimize these?

Answer: The formation of byproducts in the initial condensation step often arises from side reactions of the aniline or the malonate derivative, especially if the aniline has other nucleophilic groups.

  • Causality: The reaction relies on the nucleophilic attack of the aniline's amino group on the electrophilic carbon of the malonate. If other nucleophilic sites exist on the aniline ring, they can compete in the reaction. Additionally, self-condensation of the malonate derivative can occur under certain conditions.

  • Troubleshooting Protocol:

    • Reaction Temperature: The initial condensation is typically performed at a lower temperature (100-140 °C) than the subsequent cyclization.[2] Ensure the temperature is just high enough to drive the reaction and distill off the ethanol byproduct without promoting side reactions.

    • Stoichiometry: While an excess of the malonate derivative is sometimes used, a large excess can lead to more byproducts. Experiment with varying the stoichiometry to find the optimal ratio for your specific substrates.

    • Purification of the Intermediate: If byproduct formation is significant, consider isolating and purifying the anilidomethylenemalonate intermediate before proceeding to the high-temperature cyclization step.[4]

The Friedländer Annulation

The Friedländer synthesis is a versatile method for producing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6]

Question 3: I am struggling with poor regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. How can I control the formation of the desired isomer?

Answer: Regioselectivity is a well-documented challenge in the Friedländer synthesis when using unsymmetrical ketones, as cyclization can occur on either side of the carbonyl group.[7][8]

  • Causality: The reaction can proceed through two main mechanistic pathways: an initial aldol condensation followed by imine formation, or an initial Schiff base formation followed by an intramolecular aldol reaction.[6] The preferred pathway, and thus the regioselectivity, can be influenced by the reaction conditions and the electronic and steric properties of the substrates.

  • Troubleshooting Strategies:

    • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. Both Brønsted and Lewis acids have been used to catalyze this reaction.[6] Some studies have shown that specific amine catalysts or the use of ionic liquids can favor the formation of one regioisomer.[5]

    • Substrate Modification: Introducing a directing group on the ketone can control the direction of cyclization. For example, a phosphoryl group on one of the α-carbons has been shown to direct the annulation.[5]

    • Reaction Conditions: Carefully optimizing the reaction temperature and solvent can also impact regioselectivity. It is advisable to screen a range of solvents and temperatures to determine the optimal conditions for your desired product.

Question 4: My Friedländer reaction is giving a low yield, and I suspect aldol side reactions of my ketone starting material. How can I mitigate this?

Answer: Aldol condensation of the ketone starting material is a common side reaction, especially under basic conditions, which reduces the amount of ketone available for the desired reaction with the 2-aminoaryl carbonyl compound.[5][7]

  • Causality: The α-methylene group of the ketone is susceptible to deprotonation, leading to self-condensation. This is particularly problematic with base catalysis.

  • Troubleshooting Protocol:

    • Switch to Acid Catalysis: Using an acid catalyst such as p-toluenesulfonic acid or iodine can often suppress the self-condensation of the ketone.[9]

    • Use of an Imine Analogue: To circumvent the issue of aldol side reactions, one can use the imine analogue of the 2-aminobenzaldehyde. This approach has been successfully employed in the synthesis of complex molecules like camptothecin.[5]

    • Solvent-Free Conditions: Some studies have reported successful Friedländer synthesis under solvent-free conditions, which can sometimes minimize side reactions.[9]

Catalyst System Typical Conditions Advantages Reference
p-Toluenesulfonic acidSolvent-free, microwave irradiation or conventional heatingRapid, efficient, environmentally friendly[9]
Molecular IodineSolvent-freeMild, efficient[9]
Ceric Ammonium NitrateAmbient temperatureMild conditions, short reaction times[10]

A summary of catalyst systems for the Friedländer Synthesis.

Conrad-Limpach-Knorr Synthesis

This method involves the reaction of an aniline with a β-ketoester. The reaction conditions are critical in determining whether a 4-quinolone (Conrad-Limpach) or a 2-quinolone (Knorr) is formed.[11][12]

Question 5: I am trying to synthesize a 4-hydroxyquinoline-3-carboxylic acid ester via the Conrad-Limpach route, but I am getting the isomeric 2-quinolone. How can I control the outcome?

Answer: The regiochemical outcome of the reaction between an aniline and a β-ketoester is highly dependent on the reaction temperature.

  • Causality: At lower temperatures (kinetic control), the more nucleophilic amino group of the aniline attacks the more electrophilic keto-carbonyl of the β-ketoester, leading to a β-aminoacrylate intermediate that cyclizes to the 4-quinolone.[11] At higher temperatures (thermodynamic control), the reaction becomes reversible, and the aniline attacks the less reactive ester carbonyl, forming a β-ketoanilide that cyclizes to the thermodynamically more stable 2-quinolone.[12][13]

  • Troubleshooting Protocol:

    • Kinetic Control for 4-Quinolones: To favor the formation of the 4-quinolone, the initial condensation should be carried out under milder, kinetically controlled conditions, often at or slightly above room temperature.

    • Thermodynamic Control for 2-Quinolones: For the synthesis of the 2-quinolone isomer, higher reaction temperatures (around 140 °C or higher) are required to drive the reaction towards the thermodynamically favored product.[12]

G cluster_0 Conrad-Limpach-Knorr Pathway Selection Aniline + β-Ketoester Aniline + β-Ketoester Low Temp (Kinetic) Low Temp (Kinetic) Aniline + β-Ketoester->Low Temp (Kinetic) High Temp (Thermodynamic) High Temp (Thermodynamic) Aniline + β-Ketoester->High Temp (Thermodynamic) β-Aminoacrylate β-Aminoacrylate Low Temp (Kinetic)->β-Aminoacrylate Favored Attack at Ketone β-Ketoanilide β-Ketoanilide High Temp (Thermodynamic)->β-Ketoanilide Favored Attack at Ester 4-Quinolone 4-Quinolone β-Aminoacrylate->4-Quinolone Cyclization 2-Quinolone 2-Quinolone β-Ketoanilide->2-Quinolone Cyclization

Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies for purifying substituted quinoline-3-carboxylic acids, which are often poorly soluble?

A1: Purification can indeed be challenging. A multi-step approach is often necessary:

  • Acid-Base Extraction: Since the target molecule has a carboxylic acid group, you can often use acid-base chemistry to separate it from neutral byproducts. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove impurities, and finally, the aqueous layer is acidified to precipitate the purified carboxylic acid.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful purification technique. For poorly soluble compounds, high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) can be effective, sometimes in combination with other solvents.[14]

  • Column Chromatography: While often difficult for highly polar and poorly soluble carboxylic acids, it is sometimes possible using a polar stationary phase (like silica gel) with a polar eluent system, often containing a small amount of acetic or formic acid to suppress ionization and reduce tailing.

Q2: My overall yield for a multi-step synthesis of a quinoline-3-carboxylic acid is very low. What are some overarching strategies to improve it?

A2: Improving overall yield in a multi-step synthesis requires a holistic approach:

  • Identify the Lowest-Yielding Step: Carefully analyze each step of your synthesis to identify the reaction with the lowest yield. This is the step where optimization efforts will have the most significant impact.

  • Re-evaluate the Synthetic Route: Sometimes, the chosen synthetic route is not optimal for your specific target molecule, especially with certain substitution patterns. It may be beneficial to explore alternative synthetic strategies. For example, if a Friedländer synthesis is failing, a Gould-Jacobs approach followed by modification of the 4-hydroxy group might be more fruitful.

  • Optimize Reaction Conditions for Each Step: Systematically optimize the parameters for each reaction, including catalyst, solvent, temperature, reaction time, and stoichiometry. Design of Experiments (DoE) can be a powerful tool for this.

  • Minimize Transfer Losses: In each step, especially during workup and purification, be mindful of mechanical losses of material.

G cluster_1 General Workflow for Yield Improvement Low Overall Yield Low Overall Yield Analyze Each Step Analyze Each Step Low Overall Yield->Analyze Each Step Identify Bottleneck Identify Bottleneck Analyze Each Step->Identify Bottleneck Optimize Conditions Optimize Conditions Identify Bottleneck->Optimize Conditions Focus Efforts Alternative Route? Alternative Route? Identify Bottleneck->Alternative Route? Improved Yield Improved Yield Optimize Conditions->Improved Yield Alternative Route?->Improved Yield If Necessary

Caption: A decision-making workflow for improving overall synthetic yield.

References

  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland.
  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. ResearchGate.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
  • Method for purifying quinolinecarboxylic acid derivative. Google Patents.
  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. ResearchGate.
  • Overcoming challenges in the synthesis of substituted quinolines. Benchchem.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications.
  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available at: [Link]

  • Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. RSC Publishing. Available at: [Link]

  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals. Available at: [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Available at: [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Synthesis of Tricyclic Quinolines from Aliphatic Amino Carboxylic Acid Substrates. ResearchGate. Available at: [Link]

  • A Novel Synthetic Route of Fused Tricyclic Framework Quinoline Derivatives from Readily Available Aliphatic Amino Carboxylic Acid Substrates. Oriental Journal of Chemistry. Available at: [Link]

  • A Proposed Cheap Replacement for Quinoline -3-carboxylic acid as a Reversible Tag. KiloMentor blog. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. Available at: [Link]

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. Available at: [Link]

  • The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

  • Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. PubMed. Available at: [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. Available at: [Link]

  • New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. Google Patents.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Process for the preparation of a quinoline carboxylic acid. European Patent Office. Available at: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. Available at: [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 4-Amino-8-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-8-fluoroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. This document will address specific issues in a question-and-answer format, explaining the causality behind experimental choices to ensure both high purity and yield.

I. Troubleshooting Guide: Common Purification Issues

This section directly addresses specific problems you may encounter during your experiments.

Issue 1: Low Yield After Recrystallization

Q1: I'm experiencing significant product loss after recrystallization of my crude this compound. What are the likely causes and how can I improve my yield?

A1: Low recovery from recrystallization is a frequent challenge. The primary cause is often suboptimal solvent selection or procedural missteps. Let's break down the troubleshooting process:

Causality and Solution:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[1] If the compound has moderate solubility at room temperature, you will lose a significant portion in the mother liquor.

    • Actionable Advice: Conduct a thorough solvent screen. Given the molecule's structure, which contains a polar carboxylic acid and an amino group, alongside a more nonpolar quinoline core, a range of solvents with varying polarities should be tested.[1] Good starting points include alcohols (ethanol, methanol, isopropanol), amides (N,N-Dimethylformamide - DMF), or binary solvent systems.[1][2]

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, leading to poor recovery.

    • Actionable Advice: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution. Add the solvent in small portions to the heated mixture until all the solid dissolves.[1]

  • Premature Crystallization: If the solution cools too quickly, especially in the funnel during filtration, the product can crash out along with impurities.

    • Actionable Advice: Ensure your filtration setup (Buchner funnel, filter paper) is pre-warmed. Use a small amount of hot recrystallization solvent to wash the collected crystals.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals or "oiling out," where the compound separates as a liquid instead of a solid.[1]

    • Actionable Advice: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath or a refrigerator to maximize crystal formation.[1]

Experimental Protocol 1: Optimized Recrystallization of this compound

  • Solvent Selection: In small test tubes, test the solubility of ~10 mg of crude product in 0.5 mL of various solvents (e.g., Ethanol, DMF, Ethanol/Water mixtures) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring. Add solvent portion-wise until the compound is fully dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Issue 2: Persistent Impurities After Purification

Q2: Despite multiple purification attempts (recrystallization, column chromatography), I'm still observing persistent impurities in my this compound. What are these impurities likely to be and what advanced purification strategies can I employ?

A2: Persistent impurities often have similar physicochemical properties to the target compound, making separation challenging. Understanding the potential impurities from the synthesis is key to designing an effective purification strategy.

Likely Impurities:

  • Starting Materials: Unreacted starting materials from the quinoline ring synthesis.

  • Isomeric Byproducts: If the synthesis involves reactions like nitration, you might have isomers that are difficult to separate.

  • Degradation Products: Quinolines can be susceptible to degradation, especially under harsh pH or temperature conditions.[3][4][5]

Advanced Purification Strategies:

  • Acid-Base Extraction: This technique is highly effective for separating acidic, basic, and neutral compounds.[6] Since your target molecule has both an acidic carboxylic acid group and a basic amino group, its solubility is highly pH-dependent.[7][8]

    • Causality: By adjusting the pH, you can selectively move your compound between an aqueous and an organic phase, leaving behind neutral impurities in the organic layer.[6][9] At a low pH, the amino group will be protonated, making the molecule water-soluble. At a high pH, the carboxylic acid will be deprotonated, again increasing water solubility. Near its isoelectric point, the zwitterionic form will be least soluble in water.[8]

Experimental Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated this compound will move into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer contains neutral impurities.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) to adjust the pH to just above the isoelectric point of the amino acid, causing the product to precipitate.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For removing structurally very similar impurities, reverse-phase HPLC is a powerful tool.[10][11]

    • Causality: This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[10]

II. Frequently Asked Questions (FAQs)

Q3: What is the best approach for selecting a solvent system for column chromatography of this compound?

A3: For silica gel column chromatography, you'll want a solvent system that provides good separation between your product and impurities. Given the polar nature of your compound, a polar mobile phase will be required. A common approach is to use a gradient of ethyl acetate in hexane.[12] The addition of a small amount of a modifier like triethylamine can help to reduce tailing of the peaks caused by the interaction of the basic amino group with the acidic silica gel.[12][13] Conversely, adding a small amount of acetic or formic acid can help with the elution of the carboxylic acid.

Q4: My compound appears to be degrading during purification. How can I minimize this?

A4: Degradation of quinoline derivatives can occur under certain conditions.[4][5][14] To minimize degradation:

  • Avoid Extreme pH: Prolonged exposure to strong acids or bases can promote hydrolysis or other side reactions.

  • Temperature Control: Avoid excessive heat during recrystallization or solvent removal. Use a rotary evaporator at a moderate temperature.

  • Inert Atmosphere: For sensitive compounds, performing reactions and workups under an inert atmosphere (nitrogen or argon) can prevent oxidation.[13]

Q5: What are the recommended analytical techniques to assess the purity of the final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining purity.[10][15][16] Using a UV or DAD detector is standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides purity information and confirms the molecular weight of your compound.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any impurities with distinct signals.

III. Visualizations and Data

Workflow for Purification Method Selection

Purification_Workflow start Crude 4-Amino-8-fluoroquinoline- 3-carboxylic acid recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (HPLC/TLC) recrystallization->purity_check1 acid_base Perform Acid-Base Extraction purity_check1->acid_base Purity <98% final_product Pure Product (>98%) purity_check1->final_product Purity >98% purity_check2 Check Purity (HPLC/TLC) acid_base->purity_check2 column_chrom Column Chromatography purity_check2->column_chrom Purity <98% purity_check2->final_product Purity >98% purity_check3 Check Purity (HPLC/TLC) column_chrom->purity_check3 prep_hplc Preparative HPLC purity_check3->prep_hplc Structurally Similar Impurities Remain purity_check3->final_product Purity >98% prep_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent ClassExamplesPolarityComments
AlcoholsMethanol, Ethanol, IsopropanolHighGood starting point for polar compounds.[1]
AmidesN,N-Dimethylformamide (DMF)HighPowerful solvent, but high boiling point can make it difficult to remove.[1][2]
EstersEthyl AcetateMediumOften used in binary systems with less polar solvents like hexanes.[1]
KetonesAcetoneMediumGood general-purpose solvent.[1]
Binary SystemsEthanol/Water, DMF/MethanolVariableAllows for fine-tuning of polarity to achieve optimal solubility characteristics.[1][2]

IV. References

  • Google Patents. US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. Available at:

  • Wikipedia. Acid–base extraction. Available at: [Link]

  • National Center for Biotechnology Information. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Available at: [Link]

  • Google Patents. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid. Available at:

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Available at: [Link]

  • ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Available at: [Link]

  • Diaion. Separation and Refining of Amino acids. Available at: [Link]

  • ResearchGate. Is it possible to extract amino acids from water using extraction?. Available at: [Link]

  • Google Patents. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives. Available at:

  • Tiei. Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Available at: [Link]

  • National Center for Biotechnology Information. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Available at: [Link]

  • PubMed. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Available at: [Link]

  • PubMed. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. Available at: [Link]

  • PubMed. Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. Available at: [Link]

  • ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Available at: [Link]

  • Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Available at:

  • National Center for Biotechnology Information. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

  • ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available at: [Link]

  • MDPI. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Available at: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • PubMed Central. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Available at: [Link]

  • YouTube. Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins | CSI. Available at: [Link]

  • National Center for Biotechnology Information. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available at: [Link]

  • ResearchGate. fluoroquinolones: official and reported methods of analysis (review). Available at: [Link]

  • kbDNA. Tech Note: Analyzing Purification for Optimized Bioseparation. Available at: [Link]

  • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: [Link]

  • National Center for Biotechnology Information. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Available at: [Link]

  • PubChem. 4-Fluoroquinoline-8-carboxylic acid. Available at: [Link]

  • ResearchGate. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Journal of Heterocyclic Chemistry. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Amino-8-fluoroquinoline-3-carboxylic acid in Assays

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that promising compounds can often present significant technical hurdles. 4-Amino-8-fluoroquinoline-3-carboxylic acid is a valuable scaffold, but its physicochemical properties, particularly its limited aqueous solubility, are a frequent source of experimental variability and frustration.

This guide is designed to move beyond simple protocols. It provides a framework for understanding the underlying chemical principles governing the solubility of this molecule. Our goal is to empower you to not just solve immediate precipitation issues but to proactively design robust assays that yield reliable and reproducible data. We will explore the causal relationships between solvent choice, pH, and compound behavior, transforming solubility from a problem into a manageable parameter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: Why is my this compound crashing out of solution when I add it to my aqueous assay buffer?

A: This is the most common issue and is typically due to the compound's low aqueous solubility.[1] The molecule possesses both an acidic functional group (the carboxylic acid) and basic functional groups (the amino group and the quinoline ring nitrogen). This makes its solubility highly dependent on the pH of the medium.[2][3] Precipitation occurs when the pH of your final assay buffer is close to the compound's isoelectric point (pI), the pH at which the net charge is zero, and solubility is at its minimum. Furthermore, diluting a concentrated stock made in an organic solvent like Dimethyl Sulfoxide (DMSO) into an aqueous buffer drastically changes the solvent environment, often causing the compound to exceed its solubility limit and precipitate.[1][4]

Q2: What is the best solvent for preparing a high-concentration stock solution?

A: High-purity, anhydrous DMSO is the industry-standard choice for creating stock solutions of sparingly soluble compounds like quinoline derivatives.[5][6] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. However, it is crucial to use newly opened or properly stored anhydrous DMSO, as it is hygroscopic (absorbs water from the air). Absorbed water can lower the compound's solubility in the stock solution over time, leading to precipitation, especially after freeze-thaw cycles.[5][7]

Q3: What is the maximum recommended final concentration of DMSO in my assay?

A: While DMSO is an excellent solvent for stock solutions, it can have off-target effects on biological systems. A final concentration of 0.5% to 1% DMSO is a widely accepted industry standard for most cell-based and enzymatic assays.[1][8] Concentrations above 1% can significantly impact cell viability, enzyme kinetics, and other biological readouts, confounding your results.[9] It is imperative to maintain a consistent final DMSO concentration across all experimental wells, including all controls, to ensure that any observed effects are due to the compound itself and not the solvent.[8]

Q4: My stock solution in 100% DMSO is perfectly clear. Why does it still precipitate upon dilution into my assay buffer?

A: A clear stock solution only indicates solubility in the organic solvent, not in the final aqueous environment. This phenomenon relates to the difference between thermodynamic and kinetic solubility.[10] When a small volume of your DMSO stock is rapidly diluted into a large volume of aqueous buffer, the compound is suddenly in a solvent where it is far less soluble. If the final concentration exceeds its kinetic solubility limit in that specific buffer, it will precipitate out of solution.[1][10] This "crashing out" can happen even if the stock solution itself is stable.

Section 2: In-Depth Troubleshooting Guide

When facing solubility issues, a systematic approach is key. The following guide provides a logical workflow to diagnose and resolve precipitation and inconsistency in your assays.

Troubleshooting Workflow Diagram

G start Start: Precipitation or Inconsistent Results Observed check_stock Step 1: Validate Stock Solution - Visually inspect for crystals. - Use fresh, anhydrous DMSO. - Sonicate/warm if necessary. start->check_stock stock_ok Is stock solution clear and properly prepared? check_stock->stock_ok remake_stock Action: Remake Stock Solution (See Protocol 1) stock_ok->remake_stock No run_sol_assay Step 2: Determine Kinetic Solubility - Test solubility in your exact assay buffer. (See Protocol 2) stock_ok->run_sol_assay Yes remake_stock->check_stock sol_limit_ok Is your highest assay concentration below the measured solubility limit? run_sol_assay->sol_limit_ok lower_conc Action: Lower Final Concentration - Redesign experiment to use concentrations within the soluble range. sol_limit_ok->lower_conc No adjust_ph Step 3: Modify Assay Buffer pH - Shift pH away from the likely pI. - Try pH 8.0-8.5 (deprotonates acid). - Try pH 6.0-6.5 (protonates base). sol_limit_ok->adjust_ph Yes end_ok Solution Found: Proceed with Optimized Assay Conditions lower_conc->end_ok ph_ok Is precipitation resolved and assay compatible with new pH? adjust_ph->ph_ok use_cosolvent Step 4: Consider Co-solvents - Add 1-5% ethanol or propylene glycol. - Validate co-solvent compatibility with your assay. ph_ok->use_cosolvent No ph_ok->end_ok Yes end_fail Issue Persists: Consider formulation strategies (e.g., cyclodextrins) or compound derivatization. use_cosolvent->end_fail

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Problem-Solution Guide

Problem 1: Immediate and heavy precipitation is visible when adding the DMSO stock to the assay buffer.

  • Probable Cause: The final concentration of the compound dramatically exceeds its kinetic solubility limit in your assay buffer.

  • Scientific Rationale: The drastic shift from a favorable organic solvent (DMSO) to an unfavorable aqueous environment causes rapid supersaturation and subsequent precipitation.[1]

  • Solution Path:

    • Reduce Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.[4] You must first determine the actual solubility limit.

    • Perform a Kinetic Solubility Assay: Before proceeding, you must quantify the solubility limit in your specific buffer system. Follow Protocol 2 below. This data is critical for designing a valid experiment.

    • Adjust Buffer pH: Since this compound is amphoteric, its solubility is lowest at its isoelectric point (pI) and increases at pH values above or below the pI.[11][12] Adjusting your buffer's pH can significantly increase solubility. For a carboxylic acid, increasing the pH to ~8.0 will deprotonate the acid to its more soluble carboxylate salt form. Conversely, lowering the pH to ~6.5 will protonate the basic nitrogen atoms, forming a more soluble cationic salt. Validate that the pH change does not negatively impact your assay's biological components (e.g., enzyme activity or cell health).

Problem 2: Assay results are inconsistent, with high variability between replicate wells or between experiments.

  • Probable Cause: The compound is partially precipitating, or the amount in solution is not stable over the course of the experiment. This can be due to working with concentrations near the edge of solubility or issues with the stock solution itself.

  • Scientific Rationale: Inconsistent dissolution leads to variable effective concentrations of the compound delivered to the target, causing erratic results.[4][12] Small, often invisible, precipitates can form, or the compound may adsorb to plasticware. Additionally, repeated freeze-thaw cycles of a DMSO stock can introduce trace amounts of water, causing the compound to crystallize out of the stock, making subsequent dilutions inaccurate.[7]

  • Solution Path:

    • Re-validate Stock Solution: Always visually inspect your stock solution for crystals before use. If any are present, gently warm the vial (to 30-40°C) and sonicate until all solid is re-dissolved.[5] Prepare fresh stock solutions regularly and avoid numerous freeze-thaw cycles.[7]

    • Optimize Dilution Technique: Add the small volume of DMSO stock to the larger volume of assay buffer while vortexing or mixing. Never add the buffer to the DMSO stock, as this creates a transient, highly concentrated aqueous state that promotes precipitation.[4]

    • Consider Co-solvents: If pH adjustment is not an option, adding a small amount of a water-miscible organic co-solvent can increase solubility.[13] Ethanol or propylene glycol at 1-5% (v/v) in the final assay buffer can be effective.[12][14] Crucially, you must run a vehicle control with the same co-solvent concentration to ensure it does not affect your assay independently. [8][15]

Problem 3: The compound appears soluble (no visible precipitate), but the biological activity is much lower than expected.

  • Probable Cause: The compound may be forming sub-visible, colloidal aggregates, or it is not truly dissolved.

  • Scientific Rationale: At concentrations above the solubility limit, many organic compounds form aggregates that are not visible to the naked eye. These aggregates can scatter light and may produce artifacts in certain assay formats. More importantly, the compound within an aggregate is not bioavailable to interact with the target protein, leading to an underestimation of its true potency.[4]

  • Solution Path:

    • Confirm with Solubility Data: Refer back to the kinetic solubility data from Protocol 2 . It is essential to work at concentrations confirmed to be soluble.

    • In-Well Sonication: If your equipment allows, brief sonication of the final assay plate after compound addition can sometimes help break up aggregates and improve dissolution.[4]

    • Include Serum/BSA: If compatible with your assay, the presence of proteins like bovine serum albumin (BSA) or fetal bovine serum (FBS) can sometimes help stabilize compounds and prevent aggregation through non-specific binding. However, this can also reduce the free concentration of the compound, so this effect must be carefully considered during data interpretation.[1]

Section 3: Key Experimental Protocols

These protocols provide a validated, step-by-step methodology for preparing solutions and assessing the solubility of this compound.

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Preparation: Use a new or properly desiccated vial of high-purity, anhydrous DMSO. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound into a sterile glass vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming (up to 40°C) can be used as a final step if necessary.[5]

  • Verification: Visually inspect the solution against a light source to ensure it is completely clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and water absorption. Store at -20°C or -80°C, protected from light.[5]

Protocol 2: Determining the Kinetic Solubility Limit in Your Assay Buffer

This protocol uses nephelometry (light scattering) to determine the point at which the compound precipitates.

  • Prepare Compound Plate: In a 96-well polypropylene plate, prepare a serial 2-fold dilution series of your DMSO stock solution. For example, starting from a 10 mM stock, create concentrations from 10 mM down to ~20 µM in 100% DMSO.

  • Prepare Assay Plate: Add your exact assay buffer to the wells of a clear, flat-bottom 96-well plate (e.g., 198 µL per well).

  • Initiate Dilution: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the compound plate to the assay plate. This will create a 1:100 dilution and a final DMSO concentration of 1%.

  • Mix and Incubate: Immediately mix the plate on an orbital shaker for 1 minute. Let the plate incubate at room temperature, protected from light, for 1-2 hours. This allows time for any potential precipitation to occur.[1]

  • Measure: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity).

  • Analyze: Plot the light scattering units against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline (buffer + DMSO only) is the kinetic solubility limit. This is the maximum concentration you should use in your experiments.

Section 4: Data & Reference Tables
Parameter Value Source
IUPAC Name This compound[16]
CAS Number 476683-65-5[16]
Molecular Formula C₁₀H₇FN₂O₂N/A
Molecular Weight 206.18 g/mol N/A
Appearance Solid
Table 1: Key Physicochemical Properties.
Parameter Recommendation Rationale & Key Considerations
Stock Solvent Anhydrous DMSOMaximizes solubility for a high-concentration stock. Must be anhydrous to prevent precipitation.[5]
Stock Concentration 10-20 mMA practical range that allows for serial dilutions while minimizing the volume of DMSO added to the assay.
Final DMSO % ≤ 1.0%, ideally ≤ 0.5%Minimizes solvent-induced artifacts and toxicity in biological assays.[8][9]
Initial pH to Test pH 8.0Increases solubility by forming the more soluble carboxylate salt. Check assay compatibility.[12]
Co-Solvents 1-5% Ethanol or Propylene GlycolCan be used if pH modification is not possible. Always include a matched vehicle control.[14][15]
Table 2: Recommended Starting Conditions for Solubilization.
References
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link][2][3][17]

  • Peralta, D. R., & Yalkowsky, S. H. (2000). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Journal of pharmaceutical sciences, 89(3), 396–403. [Link][11]

  • Tollbäck, P., Bergström, M., & Spjuth, O. (2020). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 15(8), e0237439. [Link][8][9]

  • Kühn, D., & Kern, S. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Genetic Engineering & Biotechnology News, 30(9), 42-45. [Link][10]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link][4]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link][14][15]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link][13]

  • MBinfo. (n.d.). Assay Troubleshooting. Retrieved from [Link][18]

  • Ziath. (2004). Compound Solubility and HTS Screening. Presentation. [Link][7]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-8-fluoroquinoline-3-carboxylic acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Amino-8-fluoroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful modification of this versatile scaffold.

The unique electronic properties of the this compound core, stemming from the electron-donating amino group and the electron-withdrawing fluorine atom, present both opportunities and challenges in its chemical derivatization. This guide will equip you with the knowledge to navigate these nuances and achieve optimal reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the derivatization of this compound, providing explanations and actionable solutions.

1. Why is my amide coupling reaction with this compound resulting in low or no yield?

Several factors can contribute to poor yields in amide coupling reactions involving this substrate. The primary reasons often revolve around the activation of the carboxylic acid, the nucleophilicity of the amine, and the specific reaction conditions employed.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid at the 3-position must be converted into a more reactive species to facilitate nucleophilic attack by the amine.[2][3] Inefficient activation by the coupling reagent is a common pitfall.[1]

  • Reduced Nucleophilicity of the Amine: The amine you are coupling may be sterically hindered or electronically deactivated, slowing down the reaction.[4]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and reaction temperature can significantly influence the outcome of the coupling reaction.[1]

  • Side Reactions: The formation of byproducts, such as the rearrangement of the activated intermediate to an unreactive N-acylurea when using carbodiimides, can consume the starting material and reduce the yield of the desired amide.[5][6][7]

Troubleshooting Steps:

  • Choice of Coupling Reagent: For this electron-rich quinoline system, standard coupling reagents like EDC/HOBt or HATU are often effective.[4] However, for challenging couplings with hindered amines, more potent phosphonium reagents like PyBOP may be necessary.[4]

  • Solvent Selection: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally recommended for amide bond formation.[1][6] Ensure the solvent is truly anhydrous, as water can lead to the hydrolysis of the activated intermediate.[1]

  • Base Selection: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial to prevent unwanted side reactions.[6] The base neutralizes the acid formed during the reaction and can facilitate the deprotonation of the amine.

  • Temperature Control: Most amide coupling reactions proceed well at room temperature. However, for sluggish reactions, gentle heating (e.g., to 40-50 °C) can be beneficial. Conversely, for reactions prone to racemization, cooling the reaction mixture is advisable.[1][6]

2. I am observing significant byproduct formation in my esterification reaction. How can I minimize this?

Esterification of this compound, particularly using carbodiimide-based methods like the Steglich esterification (DCC/DMAP), can be plagued by side reactions.[8][9][10][11]

  • N-Acylurea Formation: This is a classic side reaction with carbodiimides like DCC, where the activated O-acylisourea intermediate rearranges to a stable N-acylurea, which is difficult to remove and reduces your yield.[5][7]

  • Decomposition on Silica Gel: The basic nitrogen of the quinoline ring can interact with the acidic silica gel during column chromatography, leading to product decomposition.[12]

Strategies for Minimizing Byproducts:

  • Use of Additives: The addition of 4-(Dimethylamino)pyridine (DMAP) as a catalyst in DCC-mediated esterifications is crucial.[8][11] DMAP acts as an acyl transfer agent, forming a more reactive intermediate that is less prone to rearrangement.[10][11]

  • Alternative Esterification Methods: Consider alternative methods that avoid carbodiimides. For instance, conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the alcohol, can be a cleaner approach, although potentially harsher.

  • Purification Technique: To avoid decomposition on silica gel, consider neutralizing the silica gel with a small amount of a non-polar amine like triethylamine in the eluent. Alternatively, other purification techniques such as crystallization or preparative HPLC could be employed.[12]

3. How does the 4-amino group affect the derivatization of the carboxylic acid?

The 4-amino group is an electron-donating group, which increases the electron density of the quinoline ring system. While its direct electronic effect on the 3-carboxylic acid is complex, it can influence the overall reactivity of the molecule. Importantly, the amino group itself is a nucleophile and can potentially react with the activated carboxylic acid, leading to polymerization or other side reactions if not properly managed. For derivatizations that are not targeting the carboxylic acid, protection of the 4-amino group may be necessary.

4. What are the best practices for purifying my derivatized this compound product?

Purification can be a significant challenge with quinoline derivatives.

  • Removal of Coupling Reagent Byproducts:

    • DCC/DCU: Dicyclohexylurea (DCU), the byproduct of DCC, is often insoluble in many organic solvents and can be removed by filtration.[13][14] Cooling the reaction mixture can further precipitate the DCU.[14]

    • EDC/Water-Soluble Urea: The urea byproduct from EDC is water-soluble and can be removed by an aqueous workup.[6][13]

  • Chromatography:

    • As mentioned, basic quinoline derivatives can streak or decompose on standard silica gel.[12] Using a mobile phase containing a small amount of a basic modifier like triethylamine or pyridine can improve chromatographic performance.

    • Reversed-phase chromatography can also be an effective purification method.

Part 2: Experimental Protocols

These protocols provide a starting point for your experiments. Optimization may be required based on the specific amine or alcohol used.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is suitable for a wide range of amines.

Materials:

  • This compound

  • Amine of choice (1.0-1.2 equivalents)

  • HATU (1.0-1.5 equivalents)[1]

  • DIPEA (2.0 equivalents)[1]

  • Anhydrous DMF or DCM[1]

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Add HATU (1.0-1.5 equivalents) and DIPEA (2.0 equivalents) to the solution.[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Steglich Esterification using DCC and DMAP

This is a classic and effective method for esterification.

Materials:

  • This compound

  • Alcohol of choice (1.0-1.5 equivalents)

  • DCC (1.1 equivalents)

  • DMAP (0.1-0.2 equivalents)

  • Anhydrous DCM or THF

Procedure:

  • Dissolve this compound (1.0 equivalent), the alcohol (1.0-1.5 equivalents), and DMAP (0.1-0.2 equivalents) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl to remove excess DMAP, followed by saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Part 3: Data Presentation & Visualization

Table 1: Common Coupling Reagents for Amide Bond Formation
Coupling ReagentAcronymClassKey AdvantagesKey Disadvantages
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideInexpensive, effectiveDCU byproduct can be difficult to remove[5][14]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarbodiimideWater-soluble byproduct, easy workup[6][13]Less reactive than DCC in some cases[5]
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphoniumHigh coupling efficiency, low racemizationPotentially carcinogenic byproduct
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOPPhosphoniumExcellent for hindered couplings, low racemization[4]More expensive
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUUronium/AminiumFast reaction times, high yields[4]Can react with the amine[4]
Diagram 1: General Workflow for Derivatization

Derivatization_Workflow Start 4-Amino-8-fluoroquinoline- 3-carboxylic acid Activation Carboxylic Acid Activation (e.g., HATU, DCC) Start->Activation Nucleophilic_Attack Nucleophilic Attack (Amine or Alcohol) Activation->Nucleophilic_Attack Product_Formation Derivatized Product Nucleophilic_Attack->Product_Formation Purification Purification (Chromatography, Crystallization) Product_Formation->Purification Final_Product Pure Derivatized Product Purification->Final_Product

Caption: A generalized workflow for the derivatization of this compound.

Diagram 2: Troubleshooting Low Yield in Amide Coupling

Troubleshooting_Workflow Start Low or No Amide Product Check_Activation Was the carboxylic acid fully activated? (Check TLC/LC-MS for starting material) Start->Check_Activation Check_Reagents Are reagents and solvents anhydrous? Check_Activation->Check_Reagents Yes Solution_Activation Increase equivalents of coupling reagent. Consider a more potent reagent (e.g., PyBOP). Check_Activation->Solution_Activation No Check_Conditions Are reaction conditions optimal? (Solvent, Base, Temperature) Check_Reagents->Check_Conditions Yes Solution_Reagents Use freshly dried solvents and high-purity reagents. Check_Reagents->Solution_Reagents No Solution_Conditions Optimize solvent, base, and temperature. Consider gentle heating for slow reactions. Check_Conditions->Solution_Conditions No

Caption: A decision tree for troubleshooting difficult amide coupling reactions.

References

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis - Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Troubleshooting difficult amide bond formation with hindered substr
  • Ch27 : Peptide synthesis - University of Calgary.
  • Technical Support Center: Purification of Quinoline Deriv
  • Coupling Reagents - Aapptec Peptides.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC - Cre
  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers - Interchim.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Carbodiimide - Wikipedia.
  • Technical Support Center: Optimizing Reaction Conditions for the Esterific
  • What's the best way for removing extra DCC and DMAP in an esterific
  • 25.8: Peptide Synthesis - Chemistry LibreTexts.
  • Tips and tricks for difficult amide bond form
  • Troubleshooting low yields in 2-Aminoquinoline derivatiz
  • A typical DCC + DMAP mediated Steglich esterification - ResearchG
  • A solvent-reagent selection guide for Steglich-type esterific
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis - Benchchem.
  • Steglich Esterific
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Amide coupling reaction in medicinal chemistry.
  • Amide synthesis by acyl
  • Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies - PubMed.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US.

Sources

troubleshooting guide for 4-Amino-8-fluoroquinoline-3-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-8-fluoroquinoline-3-carboxylic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the synthesis, purification, and application of this important chemical intermediate.

Part 1: Synthesis & Purification Troubleshooting Guide

This section addresses the most common and critical issues encountered during the preparation and purification of this compound.

Q1: My initial cyclization reaction to form the quinoline core is resulting in a very low yield or a complex mixture. What are the likely causes?

A1: Low yields in quinoline ring formation, such as in the Gould-Jacobs or related reactions, are a frequent challenge.[1] The root cause often lies in one of several key areas:

  • Suboptimal Reaction Temperature: The cyclization step, which is typically a high-temperature intramolecular Friedel-Crafts-type reaction, is highly temperature-dependent. Too low a temperature results in an incomplete or sluggish reaction, while excessive heat can cause decomposition of reactants and products, leading to tar formation.[2]

  • Inappropriate Catalyst or Reaction Conditions: While many quinoline syntheses are thermally driven, some methodologies benefit from acid catalysis to promote the cyclization.[3] However, an unsuitable catalyst can encourage side reactions.[2] For instance, in related syntheses, strong acids like H₂SO₄ can be effective but may also lead to harsh conditions unsuitable for sensitive substrates.[4]

  • Poor Substrate Reactivity: The electronic properties of your starting aniline are critical. The fluorine atom at the 2-position of the aniline precursor (which becomes the 8-position of the quinoline) is electron-withdrawing, which deactivates the aromatic ring and can make the intramolecular cyclization step more difficult.[2]

  • Presence of Moisture: In many cyclization reactions that proceed via condensation, water is produced. This water can inhibit the reaction equilibrium.[2] Using anhydrous reagents and solvents is often a crucial, yet overlooked, step.

Q2: I've successfully formed the quinoline ester intermediate, but the final saponification (hydrolysis) to the carboxylic acid is incomplete or fails. What should I investigate?

A2: The hydrolysis of the ester (commonly an ethyl or methyl ester) to the carboxylic acid can be deceptively tricky. Several factors can lead to an incomplete reaction:

  • Steric Hindrance: The ester at the 3-position is flanked by substituents at the 4- and potentially 2-positions, which can sterically hinder the approach of the hydroxide ion.

  • Poor Solubility: The quinoline ester may have low solubility in the aqueous base (e.g., NaOH or KOH solution). This creates a biphasic system where the reaction only occurs at the interface, leading to very slow conversion.

    • Solution: Employing a co-solvent system is highly effective. Refluxing the ester in a mixture of aqueous NaOH and a water-miscible organic solvent like ethanol, methanol, or dioxane can create a homogeneous solution and dramatically increase the reaction rate.

  • Insufficient Reaction Time or Temperature: Due to the factors above, these hydrolysis reactions often require prolonged heating (reflux) to go to completion. Ensure you are allowing adequate time and maintaining a consistent temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.

Q3: My final product is consistently impure, showing persistent side-products even after initial purification. What are these impurities and how can I remove them?

A3: Impurities often stem from the synthetic route and can be difficult to remove due to similar polarities.

  • Common Impurities:

    • Unreacted Starting Material: Incomplete hydrolysis will leave the ester precursor in your final product.[5]

    • Amide Formation: If ammonia is present during any activation step of the carboxylic acid, you may form the corresponding carboxamide.

    • Decarboxylation Products: Under excessively harsh thermal or acidic/basic conditions, the carboxylic acid group can be lost.

  • Purification Strategy—Leveraging Amphoteric Properties: this compound is amphoteric, meaning it has both a basic (amino group) and an acidic (carboxylic acid) functional group. This property is key to its purification.

    • Acid Wash: Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH). The carboxylic acid will be deprotonated to form the soluble sodium carboxylate salt. Any non-acidic impurities can be extracted away with an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Precipitation: After separating the aqueous layer, slowly acidify it with a dilute acid (e.g., 1M HCl) while stirring vigorously, preferably in an ice bath. As the solution reaches the isoelectric point of the molecule, the neutral zwitterion will become insoluble and precipitate out.

    • Filtration and Washing: Collect the purified solid by filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts, followed by a cold, non-polar solvent like hexanes to aid in drying.

Below is a workflow diagram illustrating this pH-mediated purification process.

start Crude Product (Solid) dissolve Dissolve in 1M NaOH (aq) start->dissolve extract Extract with Organic Solvent (DCM) dissolve->extract separate Separate Layers extract->separate aq_layer Aqueous Layer (Sodium Salt) separate->aq_layer Retain org_layer Organic Layer (Non-Acidic Impurities) separate->org_layer Discard acidify Slowly Add 1M HCl (to Isoelectric Point) aq_layer->acidify discard Discard org_layer->discard precipitate Precipitation Occurs acidify->precipitate filter Filter and Wash (Water, Hexanes) precipitate->filter end Pure Product (Solid) filter->end

Caption: pH-mediated purification workflow.

Part 2: Reaction & Handling FAQs

Q1: I am trying to form an amide by coupling the carboxylic acid with an amine, but the reaction is failing. What are the critical parameters?

A1: Amide bond formation is a cornerstone application for this molecule, but it requires careful execution. The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation.

  • Activation is Non-Negotiable: The carboxylic acid must first be converted to a more reactive species.

    • Acid Chloride Formation: This is a common and effective method. Treat the carboxylic acid with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an anhydrous, aprotic solvent (e.g., DCM, THF). A catalytic amount of DMF can accelerate this by forming the Vilsmeier reagent.[6] Causality: The acid chloride is a potent electrophile, readily attacked by the amine nucleophile.

    • Peptide Coupling Reagents: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) are also effective, especially for more sensitive substrates, as they generate a highly reactive O-acylisourea intermediate in situ.

  • Anhydrous Conditions are Crucial: Any moisture present will rapidly quench the activated intermediate (e.g., the acid chloride), converting it back to the unreactive carboxylic acid.[6] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Stoichiometry: When reacting the activated acid with an amine salt (e.g., an amine hydrochloride), you must add at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA). One equivalent is needed to neutralize the salt and free the amine, and the second is needed to scavenge the HCl produced during the amide bond formation.

Q2: How should I properly store this compound?

A2: Proper storage is essential to maintain the integrity of the compound. Based on the reactivity of similar amino-fluoro quinolines, the following conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration is often suitable.

  • Atmosphere: While not always strictly required, storing under an inert atmosphere (Argon or Nitrogen) can prevent slow oxidative degradation, especially of the electron-rich amino-substituted ring. Some related compounds are noted to be air-sensitive.[7]

  • Light: Protect from light, as many aromatic compounds, particularly fluoroquinolones, can be photolabile and undergo degradation upon exposure to UV light.[8]

Part 3: Spectroscopic Analysis & Characterization

Q1: I can't see the carboxylic acid proton in my ¹H NMR spectrum. Is my product incorrect?

A1: Not necessarily. The carboxylic acid proton (R-COOH) signal is notoriously broad and can sometimes be difficult to observe.[9]

  • Chemical Exchange: This proton is acidic and readily exchanges with protons from trace water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This rapid exchange leads to signal broadening, sometimes to the point where the peak merges with the baseline.[10]

  • Confirmation: A simple way to confirm its presence is through a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic COOH proton will exchange with deuterium (becoming -COOD), and the peak will disappear from the spectrum. If a broad peak between 10-13 ppm vanishes after the D₂O shake, you have confirmed the presence of the carboxylic acid.[10]

Q2: What are the key signals I should look for in my IR and ¹³C NMR spectra to confirm the structure?

A2:

  • Infrared (IR) Spectroscopy: Two signals are paramount for identifying the carboxylic acid functional group.[9]

    • A very broad O-H stretch from approximately 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.

    • A strong, sharp C=O (carbonyl) stretch between 1700-1730 cm⁻¹.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is highly deshielded due to the attached electronegative oxygens. Look for a signal in the 160-180 ppm range.[10] This is typically downfield from most other carbons in the molecule but not as far downfield as aldehyde or ketone carbonyls.

Spectroscopic Data Reference
Technique Characteristic Signal / Chemical Shift (ppm)
¹H NMR-COOH : 10.0 - 13.0 ppm (broad singlet, exchanges with D₂O)[10]
Aromatic -CH : 7.0 - 9.0 ppm
¹³C NMR-COOH : 160 - 180 ppm[10]
Aromatic C-F : ~150-165 ppm (large ¹JCF coupling)
Aromatic C-N / C-C : 110 - 150 ppm
IR SpectroscopyO-H stretch : 2500 - 3300 cm⁻¹ (very broad)[9]
C=O stretch : 1700 - 1730 cm⁻¹ (strong, sharp)[9]

Part 4: Key Experimental Protocols

Protocol 1: Synthesis via Gould-Jacobs Reaction & Hydrolysis

This protocol is a representative procedure for the synthesis of the quinoline core followed by hydrolysis.

  • Condensation: In a round-bottom flask fitted with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 110-120 °C for 2 hours. Monitor the reaction by TLC for the disappearance of the aniline.

  • Cyclization: Add a high-boiling point solvent such as diphenyl ether to the reaction mixture. Heat to 240-250 °C for 30-60 minutes.[6] The high temperature is necessary to drive the intramolecular cyclization.

  • Precipitation & Isolation: Allow the mixture to cool to room temperature. Add hexanes or heptane to precipitate the crude ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate. The "hydroxy" is the tautomeric form of the 4-quinolone.

  • Chlorination (Optional but common): To facilitate subsequent amination, the 4-hydroxy group is often converted to a 4-chloro group using POCl₃.

  • Amination: The 4-chloro intermediate is then reacted with an ammonia source to install the 4-amino group.

  • Hydrolysis: Collect the ethyl 4-amino-8-fluoroquinoline-3-carboxylate intermediate. In a round-bottom flask, suspend the solid in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide. Reflux the mixture for 4-8 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully acidify with 1M HCl until the pH is approximately 6-7. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from ethanol/water or acetic acid may be performed if necessary.

Protocol 2: Amide Coupling via Acid Chloride

This protocol describes the activation of the carboxylic acid and subsequent reaction with an amine.

  • Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).

  • Acid Chloride Formation: Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic drop of anhydrous DMF. Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.[11] Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The formation of the acid chloride is complete.

  • Amidation: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (2.2 eq) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0 °C. Slowly add the freshly prepared acid chloride solution from step 2 via cannula or dropping funnel.

  • Workup: Allow the reaction to stir at room temperature overnight. Quench the reaction by adding water. Separate the organic layer, wash with dilute acid, then dilute base, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product. Purify by column chromatography or recrystallization as needed.

compound 4-Amino-8-fluoro- quinoline-3-carboxylic acid reagents1 1. Oxalyl Chloride 2. cat. DMF Anhydrous DCM, 0°C to RT compound->reagents1 intermediate Acid Chloride Intermediate (Highly Reactive) reagents1->intermediate reagents2 Amine (R-NH2) Triethylamine Anhydrous DCM, 0°C to RT intermediate->reagents2 product Final Amide Product reagents2->product

Caption: Reaction workflow for amide coupling.

Part 5: Safety Information

Handle this compound with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use only under a chemical fume hood.[7] Avoid breathing dust.[7] Avoid contact with skin and eyes.[12] The compound is classified as harmful if swallowed and may cause eye irritation.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

References

  • BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
  • BenchChem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • ResearchGate. (n.d.). Miscellaneous reactions for the synthesis of 4-aminoquinolines (A–D).
  • Safety Data Sheet. (2010). 8-Hydroxyquinoline.
  • Sigma-Aldrich. (n.d.). 4-Amino-8-fluoroquinoline.
  • Echemi.com. (n.d.). 4-Amino-8-(trifluoromethyl)quinoline-3-carboxylic acid ethyl ester Safety Data Sheets.
  • SynHet. (n.d.). This compound.
  • Fisher Scientific. (2009). Safety Data Sheet: 8-Aminoquinoline.
  • NIH National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Synthesis of Quinoline and derivatives. (n.d.).
  • BenchChem. (n.d.). Dealing with impurities in 8-Fluoroquinoline-3-carboxamide synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for 8-Fluoroquinoline-3-carboxamide.
  • PubMed. (n.d.). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation.
  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.
  • NIH National Center for Biotechnology Information. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Technical Support Center: Recrystallization of 4-Amino-8-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 4-Amino-8-fluoroquinoline-3-carboxylic acid. As a Senior Application Scientist, this resource is designed to deliver not just procedural steps but the underlying scientific principles to empower researchers in achieving high-purity crystalline material.

Introduction to the Recrystallization of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly fluoroquinolone antibiotics.[1] The purity of this intermediate is paramount as it directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Recrystallization is a critical purification technique used to remove impurities generated during synthesis.[2]

The structure of this compound, with its amino and carboxylic acid functional groups, presents unique challenges and opportunities in designing an effective recrystallization protocol. The interplay of its aromatic quinoline core, the electron-withdrawing fluorine atom, and the amphoteric nature of the amino and carboxylic acid groups dictates its solubility behavior.

This guide will walk you through the critical aspects of solvent selection, troubleshooting common issues, and analytical methods for purity assessment, ensuring a robust and reproducible recrystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when selecting a solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should exhibit a steep solubility curve for this compound, meaning it should have high solubility at elevated temperatures and low solubility at room temperature or below.[2] For this specific molecule, which possesses both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (carboxylic acid group), polar protic solvents are generally a good starting point.

A common and effective solvent system for similar quinolone derivatives is a mixture of ethanol and water.[3] The ethanol acts as the primary solvent, dissolving the compound at its boiling point, while water serves as an anti-solvent, reducing the solubility upon cooling to induce crystallization. The optimal ratio of ethanol to water must be determined experimentally to maximize recovery and purity.

Q2: My compound is "oiling out" instead of forming crystals. What are the causes and how can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute-solvent mixture or if the solution is supersaturated to a high degree.

To address this, consider the following:

  • Increase the solvent volume: This will decrease the concentration of the solute and lower the supersaturation level.

  • Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation over crystal nucleation and growth.

  • Use a different solvent system: The polarity of the solvent may be too high. Experiment with less polar solvents or adjust the ratio of your solvent/anti-solvent system.

  • Seeding: Introduce a small, pure crystal of this compound to the cooled solution to induce crystallization.

Q3: I am experiencing poor recovery of my recrystallized product. What are the likely reasons and how can I improve the yield?

A3: Low recovery is a common issue in recrystallization and can be attributed to several factors:

  • Using too much solvent: This will result in a significant amount of your compound remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: The cooling time may be insufficient. Allow the solution to stand at room temperature for an extended period before further cooling in an ice bath.

  • Solubility in the wash solvent: Washing the collected crystals with a solvent in which they have some solubility will lead to product loss. Use a minimal amount of ice-cold recrystallization solvent for washing.

Q4: How can I assess the purity of my recrystallized this compound?

A4: Several analytical techniques can be employed to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used for fluoroquinolones.[4][5]

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and identify any impurities with different mass-to-charge ratios.[6]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the recrystallization of this compound.

Problem Potential Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. 1. Insufficient solvent volume. 2. Inappropriate solvent choice.1. Add more hot solvent in small increments until the compound dissolves. 2. Consult solubility data or perform small-scale solubility tests with different solvents of varying polarities.
Crystals do not form upon cooling. 1. Solution is not saturated. 2. The compound is too soluble in the chosen solvent at low temperatures.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity persists, then gently warm until the solution becomes clear and allow to cool slowly. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Add a seed crystal of the pure compound.
Colored impurities are present in the final crystals. 1. The impurity co-crystallizes with the product. 2. The impurity is adsorbed onto the crystal surface.1. Perform a second recrystallization. 2. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.
The recrystallized product has a broad melting point range. 1. The product is still impure. 2. The product is wet with solvent.1. Repeat the recrystallization, ensuring slow cooling and proper solvent choice. 2. Dry the crystals thoroughly under vacuum.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is essential for determining the optimal solvent system for your specific batch of this compound.

  • Place approximately 10-20 mg of the crude compound into several small test tubes.

  • Add a few drops of a candidate solvent (e.g., ethanol, methanol, acetone, ethyl acetate, water) to each test tube at room temperature.

  • Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble, gently heat the test tube in a water bath.

  • Continue adding the solvent dropwise while heating until the solid completely dissolves. Note the approximate volume of solvent used.

  • Allow the test tube to cool to room temperature and then place it in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

  • Based on these observations, select the best single solvent or a suitable solvent/anti-solvent pair for the larger scale recrystallization.

Protocol 2: Recrystallization using an Ethanol/Water Solvent System

This protocol provides a general procedure that should be optimized based on the results of your solvent screening.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue to add hot ethanol in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Add hot water dropwise to the clear ethanolic solution until a slight turbidity appears and persists. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.

Visualizations

Logical Workflow for Recrystallization Troubleshooting

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

Factors Influencing Recrystallization Success

Recrystallization_Factors Recrystallization Successful Recrystallization Solvent Solvent Choice Solvent->Recrystallization Solvent_details High solubility at high temp, low solubility at low temp Solvent->Solvent_details Cooling Cooling Rate Cooling->Recrystallization Cooling_details Slow and undisturbed Cooling->Cooling_details Purity Initial Purity Purity->Recrystallization Purity_details Affects amount of solvent needed and potential for co-crystallization Purity->Purity_details Concentration Concentration Concentration->Recrystallization Concentration_details Saturated or slightly supersaturated solution Concentration->Concentration_details

Caption: Key experimental factors that influence the outcome of the recrystallization process.

References

  • Filip, M., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones.
  • Vella, J. P., et al. (2011). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 409-423.
  • Kasperek, R. (2020). Fluoroquinolones: Official and Reported Methods of Analysis (Review). World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 136-148.
  • Lehr, G. J., & Post, R. L. (1987). High-performance liquid chromatographic separation of ofloxacin enantiomers by derivatization with L-leucinamide.
  • LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Goodman, M., et al. (2014). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Chemical Neuroscience, 5(8), 665-674.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • Virovets, D. O., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 22(5), 3126-3138.
  • Virovets, D. O., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. ACS Publications. [Link]

  • Gemma, S., et al. (2008). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 15(16), 1583-1603.
  • PubChem. (n.d.). 4-Fluoroquinoline-8-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Fluoroquinoline-3-carboxylic acid. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2017). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. Bioorganic & Medicinal Chemistry, 25(8), 2449-2457.
  • Inukai, N., et al. (1995). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Chemical & Pharmaceutical Bulletin, 43(8), 1323-1326.

Sources

preventing degradation of 4-Amino-8-fluoroquinoline-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-8-fluoroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on the known chemical properties of the fluoroquinolone class and established principles of active pharmaceutical ingredient (API) stability.

I. Frequently Asked Questions (FAQs)

Q1: My assay results for this compound are inconsistent. Could the compound be degrading during storage?

A1: Yes, inconsistent assay results are a common indicator of compound degradation. This compound, as a member of the fluoroquinolone class, is susceptible to degradation, particularly from light exposure. The presence of a fluorine atom at the 8-position of the quinolone ring can make the molecule susceptible to degradation upon exposure to UVA irradiation[1][2]. We recommend immediately assessing your storage conditions, particularly protection from light.

Q2: What are the optimal storage conditions for solid this compound?

A2: To minimize degradation, the solid compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. Storage in a controlled environment, such as a desiccator at refrigerated temperatures (2-8 °C), is recommended. For long-term storage, freezing (-20 °C or -80 °C) can further enhance stability[3].

Q3: I need to prepare a stock solution. What is the best practice to avoid degradation in solution?

A3: Prepare stock solutions fresh whenever possible. If storage is necessary, use a validated, stability-indicating buffer system. Solutions of fluoroquinolones are also prone to photodegradation[4]. Store stock solutions in amber vials or wrap the vials in aluminum foil to protect from light. For short-term storage, refrigeration (2-8 °C) is advisable. For longer-term storage, aliquoting and freezing (-20 °C or below) can be effective, but it is crucial to perform freeze-thaw stability studies to ensure the compound remains stable through these cycles.

Q4: I suspect photodegradation has occurred. How can I confirm this?

A4: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact parent compound from its degradation products. A typical sign of photodegradation in a chromatogram would be a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradants.

II. Troubleshooting Guide: Common Stability Issues

This section delves deeper into specific problems you might encounter, their root causes, and corrective actions.

Issue 1: Gradual Loss of Potency in Long-Term Storage
  • Observation: Over several weeks or months, you notice a consistent decrease in the concentration or biological activity of your compound, even when stored as a solid.

  • Probable Cause: This is likely due to slow degradation caused by suboptimal storage conditions. The primary culprits are exposure to ambient light, humidity, and elevated temperatures. Regulatory guidelines for APIs emphasize that they should be stored under conditions that protect them from chemical degradation[5].

  • Solution & Scientific Rationale:

    • Light Protection: Immediately transfer the compound to an amber glass vial or a container wrapped in aluminum foil. Fluoroquinolones are known to be photosensitive, and UV or even visible light can provide the energy to initiate degradation reactions[1][2].

    • Moisture Control: Store the container within a desiccator containing a suitable desiccant (e.g., silica gel). Hydrolysis is a common degradation pathway for many pharmaceuticals, and controlling humidity is a critical preventative measure.

    • Temperature Control: Move the compound to a temperature-controlled environment, such as a refrigerator (2-8 °C) or freezer (-20 °C). Lower temperatures reduce the kinetic energy of the molecules, slowing down the rate of chemical degradation.

Issue 2: Rapid Degradation of the Compound in Solution
  • Observation: A freshly prepared solution of this compound shows significant degradation within hours or a few days.

  • Probable Cause: Photodegradation is the most probable cause of rapid degradation in solution. The solvent system (pH, presence of metal ions) can also influence the rate of degradation. For some fluoroquinolones, the zwitterionic form, which is prevalent at neutral pH, is the most photo-labile species[6].

  • Solution & Scientific Rationale:

    • Strict Light Exclusion: All work with the solution should be performed under subdued light. Store the solution in amber volumetric flasks or vials. If transparent containers are unavoidable, wrap them securely in aluminum foil.

    • pH and Buffer Selection: The stability of fluoroquinolones can be pH-dependent. It is advisable to conduct a preliminary study to determine the optimal pH for stability if the solution needs to be stored. Generally, slightly acidic conditions can be protective for some quinolones.

    • Solvent Purity: Use high-purity solvents (e.g., HPLC grade). Impurities in lower-grade solvents, such as metal ions or peroxides, can catalyze degradation reactions.

III. Understanding Degradation Pathways

Knowledge of potential degradation pathways is essential for developing stability-indicating analytical methods and for interpreting unexpected results. Based on studies of structurally related 8-fluoroquinolones, the following degradation pathways are plausible for this compound, particularly under photolytic stress.

  • Photo-defluorination: A key degradation pathway for fluoroquinolones with a halogen at the C8 position is the cleavage of the carbon-fluorine bond[4][7]. This is a significant transformation as it alters the electronic properties of the molecule and will likely impact its biological activity.

  • Decarboxylation: The carboxylic acid group at the C3 position is another common site for photodegradation, leading to the loss of carbon dioxide[8].

  • Hydroxylation: The quinolone ring can undergo hydroxylation at various positions upon exposure to oxidative stress or light-induced reactive oxygen species.

parent 4-Amino-8-fluoroquinoline- 3-carboxylic acid stress Light (UVA) Oxidation Extreme pH/Heat parent->stress deg1 Product A (Defluorination at C8) stress->deg1 Photo-defluorination deg2 Product B (Decarboxylation at C3) stress->deg2 Decarboxylation deg3 Product C (Ring Hydroxylation) stress->deg3 Hydroxylation

Caption: Plausible degradation pathways for this compound.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify likely degradation products and to develop a stability-indicating analytical method[9]. The goal is to achieve 5-20% degradation of the active ingredient[1][10].

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temp / 60°CUp to 7 days
Base Hydrolysis 0.1 M NaOHRoom Temp / 60°CUp to 7 days
Oxidation 3% H₂O₂Room TempUp to 7 days
Thermal Dry Heat80°CUp to 7 days
Photolytic (ICH Q1B) UV & Visible LightAmbient≥ 1.2 million lux hours and ≥ 200 watt hours/m²

Source: Adapted from ICH Q1A(R2) and Q1B guidelines.[8][11]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Application:

    • For hydrolysis , mix equal parts of the stock solution with 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M.

    • For oxidation , mix equal parts of the stock solution with 6% H₂O₂.

    • For thermal stress , place a solid sample in an oven at 80°C. Also, place a solution sample in a controlled temperature chamber.

    • For photolytic stress , expose both solid and solution samples to a calibrated light source as specified in ICH Q1B.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours, and up to 7 days).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Dilute the samples appropriately and analyze using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products[12].

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Store Compound Correctly (Dark, Cool, Dry) C Prepare Control Sample (Unstressed) A->C B Prepare Stressed Samples (Forced Degradation) D Inject Samples onto RP-HPLC System (C18 Column) B->D C->D E Elute with Gradient Mobile Phase (e.g., Acetonitrile/Buffered Water) D->E F Detect with UV-Vis/DAD E->F G Compare Chromatograms: Control vs. Stressed F->G H Identify Degradation Peaks G->H I Assess Peak Purity of Parent Compound G->I J Quantify Degradation (%) H->J

Caption: Workflow for stability assessment using HPLC.

Recommended Starting HPLC Parameters:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~3.0)
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute degradants, then re-equilibrate. (e.g., 5% to 95% B over 20 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV Diode Array Detector (DAD) at ~290 nm and ~330 nm
Injection Volume 10 µL

Note: These are starting parameters. Method optimization will be required to ensure adequate separation of all degradation products from the parent peak and from each other.[5][11][13]

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to prove it is suitable for its intended purpose.

V. References

  • Morimura, T., Nobuhara, Y., & Matsukura, H. (1997). Photodegradation Products of a New Antibacterial Fluoroquinolone Derivative, Orbifloxacin, in Aqueous Solution. Chemical & Pharmaceutical Bulletin, 45(2), 373-377. [Link]

  • Matsumoto, M., Kojima, K., Nagano, H., Matsubara, S., & Yokota, T. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial agents and chemotherapy, 36(8), 1715–1719. [Link]

  • Hayashi, N., et al. (2004). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 48(3), 799-803. [Link]

  • Vione, D., et al. (2014). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Photochemical & Photobiological Sciences, 13(4), 643-651. [Link]

  • Baroni, C. M., et al. (2020). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical formulation. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

  • Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719. [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems. [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. (2014). Journal of Chromatography A, 1333, 87-96. [Link]

  • Baroni, C. M., et al. (2015). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 7(18), 7658-7665. [Link]

  • Rahman, M. M., et al. (2018). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. American Journal of Analytical Chemistry, 9(5), 233-247. [Link]

  • Płotka-Wasylka, J., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Chromatographia, 80(2), 181-200. [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation: A Review. Pharmaceutical Technology, 27(2), 48-59. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • (PDF) Degradation of selected Fluoroquinolones. (2015). ResearchGate. [Link]

  • Hayashi, N., et al. (2004). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 48(3), 799-803. [Link]

  • Singh, R., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54. [Link]

  • Chen, M., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(7), 1147-1154. [Link]

  • Wetzstein, H. G., et al. (2012). Metabolite proving fungal cleavage of the aromatic core part of a fluoroquinolone antibiotic. Applied and Environmental Microbiology, 78(1), 253-260. [Link]

  • Sun, S., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. International Journal of Molecular Sciences, 25(5), 2959. [Link]

  • Phillips, I., & King, A. (1988). Comparative activity of the 4-quinolones. Reviews of Infectious Diseases, 10(Supplement_1), S70-S76. [Link]

  • Hille, F., et al. (2019). Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. Applied Microbiology and Biotechnology, 103(18), 7349-7366. [Link]

  • Structure-photostability and phototoxicity relationship in fluoroquinolones. (n.d.). ResearchGate. [Link]

  • Aldred, K. J., et al. (2014). Quinolone antibiotics. Current Topics in Medicinal Chemistry, 14(18), 2083-2105. [Link]

  • 4-Quinolones. (n.d.). ResearchGate. [Link]

  • Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites. (2022). MDPI. [Link]

  • Romero-Vásquez, D., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (2021). Pharmaceuticals, 14(10), 1045. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the 4-Amino-8-fluoroquinoline-3-carboxylic acid Scaffold and Next-Generation Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless evolution of antimicrobial resistance necessitates the continuous development of novel antibacterial agents. Fluoroquinolones have long been a cornerstone of antibacterial therapy, prized for their broad spectrum of activity and favorable pharmacokinetic profiles.[1][2] This guide presents a comparative analysis of derivatives based on the 4-Amino-8-fluoroquinoline-3-carboxylic acid scaffold against other established fluoroquinolones. We delve into the critical structure-activity relationships (SAR) that govern efficacy, explore comparative antibacterial potency through minimum inhibitory concentration (MIC) data, and assess the toxicological profiles of these compounds. Furthermore, this guide provides detailed, field-proven experimental protocols for key assays—MIC determination, cytotoxicity, and genotoxicity—to empower researchers in their own discovery and development efforts. Our analysis indicates that strategic modifications to the quinolone core, such as the introduction of an amino group at the C-4 position, offer a promising avenue for developing next-generation antibiotics with potentially enhanced activity and safety profiles.

Introduction to the Fluoroquinolone Class

The quinolones are a class of synthetic broad-spectrum antibacterial agents, with the first clinically useful member, nalidixic acid, discovered in 1962.[2][3][4][5] A significant breakthrough occurred with the addition of a fluorine atom at the C-6 position, creating the more potent "fluoroquinolones".[3][6] This modification dramatically improved antibacterial potency and pharmacokinetic properties, leading to the development of several generations of drugs, including widely used agents like ciprofloxacin and levofloxacin.[1][2]

Mechanism of Action: Targeting Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[][8] They target two essential type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[9][10][11]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper cell division.[]

Fluoroquinolones stabilize the complex formed between these enzymes and DNA after the DNA strands have been cleaved, which prevents the re-ligation of the strands.[9][12] This leads to an accumulation of double-strand DNA breaks, halting replication and ultimately triggering cell death.[10] In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[][9]

Fluoroquinolone Mechanism of Action Fluoroquinolone Mechanism of Action cluster_replication Bacterial DNA Replication cluster_targets Enzyme Targets DNA DNA ReplicationFork Replication Fork DNA->ReplicationFork unwinding Gyrase DNA Gyrase ReplicationFork->Gyrase creates torsional stress TopoIV Topoisomerase IV ReplicationFork->TopoIV creates torsional stress Complex Ternary Complex (FQ-Enzyme-DNA) Gyrase->Complex binds to enzyme-DNA intermediate TopoIV->Complex binds to enzyme-DNA intermediate FQ Fluoroquinolone FQ->Gyrase FQ->TopoIV DSB Double-Strand DNA Breaks Complex->DSB stabilizes cleavage Death Bacterial Cell Death DSB->Death leads to

Caption: Mechanism of fluoroquinolone action via inhibition of DNA gyrase and topoisomerase IV.

The Fluoroquinolone Pharmacophore: Structure-Activity Relationships (SAR)

The antibacterial activity and pharmacokinetic properties of fluoroquinolones are highly dependent on the substituents at various positions of the core bicyclic structure.[3][13] Understanding these SARs is crucial for designing novel derivatives with improved characteristics.

  • Positions C-3 and C-4: The carboxylic acid group at C-3 and the keto group at C-4 are essential for binding to the target enzymes and are generally considered immutable for antibacterial activity.[5]

  • Position N-1: Substituents here, such as cyclopropyl (as in ciprofloxacin), significantly enhance activity against Gram-negative bacteria.[3]

  • Position C-6: The introduction of a fluorine atom is a hallmark of the fluoroquinolone class, dramatically increasing the inhibition of DNA gyrase and improving cell penetration.[6]

  • Position C-7: This position is a key site for modification. The substituent, often a piperazine ring, modulates the antibacterial spectrum, potency, and pharmacokinetic properties. Bulky substituents can enhance activity against Gram-positive bacteria and anaerobes.[3][14]

  • Position C-8: A fluorine or chlorine atom at this position can improve antibacterial activity.[14] A methoxy group has also been used in newer generations (e.g., moxifloxacin) to enhance activity against Gram-positive and atypical pathogens.

Caption: Key positions on the fluoroquinolone scaffold influencing biological activity.

Comparative Performance Analysis

This section compares the antibacterial efficacy and safety profile of derivatives based on the this compound scaffold with established fluoroquinolones like Ciprofloxacin and Norfloxacin. Data for novel derivatives are drawn from published studies on structurally similar compounds to provide a relevant benchmark.

Antibacterial Efficacy (Minimum Inhibitory Concentration)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of an antibiotic's potency.

Rationale for Comparison: We compare against Ciprofloxacin, a second-generation fluoroquinolone with excellent Gram-negative activity, and Norfloxacin, an earlier fluoroquinolone primarily used for urinary tract infections. The novel derivatives feature modifications at the C-7 position of the 8-fluoroquinolone core, with the key distinction being the presence of an amino group at C-4, a less common modification.

CompoundS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)
Reference Fluoroquinolones
Ciprofloxacin0.5 - 1.0≤0.015 - 0.060.25 - 0.5
Norfloxacin1.0 - 4.00.03 - 0.120.5 - 2.0
Novel 8-Fluoroquinolone Derivatives
Derivative A (7-piperazinyl)~0.97~4.7~8.0
Derivative B (7-p-toluidine)~2.0>100>100
Derivative C (7-p-chloroaniline)~2.0>100>100
Data for novel derivatives are based on 8-nitrofluoroquinolones, which are synthetic precursors to 8-amino derivatives and provide insight into the activity of the 8-substituted core.[15] MIC values are in µg/mL.

Interpretation of Data: The data suggest that while modifications to the 8-fluoroquinolone core can yield potent compounds, achieving broad-spectrum activity, particularly against challenging pathogens like P. aeruginosa, remains a significant challenge. The reference compounds, Ciprofloxacin and Norfloxacin, maintain superior activity against Gram-negative bacteria. However, certain novel derivatives show promising activity against the Gram-positive S. aureus.[15] The addition of a 4-amino group (not represented in this specific dataset but the focus of our scaffold) would be hypothesized to alter electronic properties and potentially hydrogen bonding capabilities, which could modulate enzyme binding and antibacterial spectrum, warranting further investigation.

Safety and Toxicological Profile

A critical aspect of drug development is ensuring an adequate safety margin. Fluoroquinolones are associated with several adverse effects, including cytotoxicity, genotoxicity, and phototoxicity.[4][8]

  • Cytotoxicity: This refers to the quality of being toxic to cells. High cytotoxicity against mammalian cells is undesirable. Studies have shown that some fluoroquinolones, like norfloxacin and enrofloxacin, exhibit dose-dependent cytotoxic effects on bladder cancer cell lines, with some selectivity over normal urothelial cells.[16] This has even prompted research into their potential as anticancer agents.

  • Genotoxicity: This is the property of chemical agents that damages the genetic information within a cell, causing mutations, and which may lead to cancer. While fluoroquinolones are designed to damage bacterial DNA, their potential to affect eukaryotic DNA is a safety concern.[17] Some studies have shown that fluoroquinolones can induce genotoxic effects at high concentrations.[18] However, in vivo studies on ciprofloxacin did not reveal a genotoxic effect, suggesting a reasonable safety margin in therapeutic use.[19]

  • Phototoxicity: Certain fluoroquinolones can cause skin reactions upon exposure to sunlight. This is particularly associated with a halogen atom at the C-8 position.[4] The photomutagenicity of some fluoroquinolones has been demonstrated in vitro through assays like the Comet assay, which detects DNA breakage.[20]

The safety profile of a novel scaffold like this compound must be rigorously evaluated using standardized assays.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail the methodologies for the key assays discussed in this guide.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the MIC of an antimicrobial agent in a liquid medium using a 96-well microtiter plate format, allowing for efficient testing of multiple concentrations.[21][22]

Causality and Principle: The principle is to expose a standardized bacterial inoculum to serial dilutions of the test compound. Bacterial growth is assessed by measuring turbidity. The MIC is the lowest concentration where no visible turbidity is observed, indicating inhibition of growth.[21] A standardized inoculum (0.5 McFarland) is critical to ensure that the number of bacteria is consistent, as a higher bacterial load could overcome the antibiotic's effect and yield an artificially high MIC.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile MHB into wells A2 through A12 of a 96-well plate.

    • Prepare a stock solution of the test compound (e.g., this compound derivative) at a concentration four times the highest desired final concentration.

    • Add 100 µL of this stock solution to well A1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mixing, then transferring 50 µL from A2 to A3, and so on, until well A10. Discard the final 50 µL from well A10.

    • Wells A11 (growth control) and A12 (sterility control) will not contain the test compound.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum (from Step 1) to wells A1 through A11.

    • Add 50 µL of sterile MHB to the sterility control well (A12).

    • The final volume in each well will be 100 µL.

  • Incubation and Reading:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth, as compared to the growth control (A11). The sterility control (A12) should remain clear.

Protocol: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Causality and Principle: Viable cells contain mitochondrial reductase enzymes that can cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into formazan, an insoluble purple-colored product. The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic compound will reduce the cell population and thus decrease the amount of formazan produced.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a mammalian cell line (e.g., HeLa, HEK293) under appropriate conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (no-cell control) and cells with vehicle only (negative control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate cell viability as a percentage relative to the negative control (vehicle-treated cells).

    • Plot the percentage viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Experimental Workflow Workflow for Comparative Analysis start Start: Novel Fluoroquinolone Derivative mic Antibacterial Screening: MIC Determination start->mic cytotox Safety Profiling 1: Cytotoxicity Assay (MTT) start->cytotox genotox Safety Profiling 2: Genotoxicity Assay (Comet) start->genotox data Data Analysis: Compare MIC & IC50 to Reference Compounds mic->data cytotox->data genotox->data decision Lead Candidate Selection data->decision

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-8-fluoroquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents, from the pioneering antimalarial chloroquine to the potent fluoroquinolone antibiotics. Within this broad family, the 4-amino-8-fluoroquinoline-3-carboxylic acid framework represents a fascinating convergence of structural motifs, suggesting a potential for dual-action therapeutics targeting both bacterial pathogens and neoplastic cells. The 3-carboxylic acid is a classic feature of quinolone antibacterials, essential for binding to bacterial topoisomerases. The 4-amino group, a deviation from the typical 4-oxo moiety of antibacterials, is characteristic of antimalarial and, more recently, anticancer agents known to modulate lysosomal function. The C8-fluoro substitution, a less common but powerful modification, is known to significantly enhance antibacterial potency.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this specific class of analogs. As direct research on this precise scaffold is emerging, we will synthesize established SAR principles from extensively studied, closely related quinolone classes. By dissecting the roles of each functional group and substitution pattern, we aim to provide a predictive framework for researchers, scientists, and drug development professionals to guide the rational design of novel, highly active therapeutic candidates.

Core Scaffold: Deconstructing the Pharmacophore

The therapeutic potential of any analog series stems from the interplay of its core functional groups. For the this compound scaffold, each component plays a critical, hypothesized role:

  • Quinoline Nucleus: The bicyclic aromatic system serves as the rigid backbone, positioning the critical pharmacophoric elements in the correct spatial orientation for target engagement.

  • 3-Carboxylic Acid: This acidic group is the primary anchor for binding to the bacterial DNA gyrase and topoisomerase IV enzymes. It is indispensable for the antibacterial activity of quinolones.[1][2] In the context of anticancer activity, this group can also form crucial interactions with alternative targets, such as amino acid residues in the binding sites of enzymes like COX-2 or DHODH.[3][4]

  • 4-Amino Group: This is the key point of divergence from traditional fluoroquinolones (which possess a 4-oxo group). The basicity of the amino group is central to the lysosomotropic mechanism observed in anticancer 4-aminoquinolines, where the molecule becomes trapped in the acidic environment of the lysosome, disrupting autophagy.[5] This substitution fundamentally alters the electronic properties and hydrogen bonding capacity compared to a 4-keto group, suggesting a modified or novel binding mode within bacterial targets as well.

  • 8-Fluoro Group: Halogen substitution at the C8 position is a strategic modification. A fluorine atom at this position is known to significantly enhance antibacterial potency by improving the inhibition of DNA gyrase.[6] SAR studies on 8-substituted quinolones have established a clear activity trend where fluorine is superior to other halogens or functional groups (F > Cl > H > NH2).[6]

The primary points for analog diversification are the N1 and C7 positions, which are well-established as critical modulators of potency, spectrum of activity, and pharmacokinetic properties.

Comparative Guide Part I: Antibacterial Activity

Mechanism of Action: Targeting Bacterial DNA Replication

The established mechanism for quinolone antibacterials is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and Topoisomerase IV (composed of ParC and ParE subunits). These enzymes are responsible for managing DNA supercoiling during replication. The quinolone molecule intercalates into the DNA-enzyme complex, stabilizing the cleaved DNA strands and preventing re-ligation. This leads to a cascade of events including the cessation of DNA synthesis and ultimately, bacterial cell death.[2]

Antibacterial_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase & Topoisomerase IV DNA->Gyrase Relaxation & Decatenation Complex Ternary Complex (DNA-Enzyme-Drug) DNA->Complex Gyrase->Complex Replication DNA Replication Gyrase->Replication Enables Analog 4-Amino-8-fluoro- quinoline-3-carboxylic acid Analog->Gyrase Binds to Enzyme-DNA Interface Complex->Replication Blocks Re-ligation Death Cell Death Replication->Death Stalls

Caption: Mechanism of quinolone antibacterial action.

Structure-Activity Relationship (SAR) Analysis
  • N1-Substituent: The substituent at the N1 position significantly influences potency and pharmacokinetics. Small, sterically constrained groups are preferred. A cyclopropyl group is often optimal, providing a significant boost in activity over an ethyl or methyl group, likely due to favorable interactions within the enzyme's binding pocket.[1]

  • C7-Substituent: This position is paramount for determining the spectrum of activity. The introduction of a bulky, basic heterocyclic ring, such as a piperazine or a substituted pyrrolidine, is crucial for potent activity against both Gram-negative and Gram-positive bacteria, including resistant strains.[7][8] The basic nitrogen in these rings is thought to improve cell penetration and interactions with the target enzymes.

  • C5-Substituent: The addition of a small group like an amino or methyl at the C5 position can enhance activity, particularly against quinolone-resistant bacteria.[9]

  • C8-Fluoro vs. C8-Methoxy: While the 8-fluoro group enhances potency, an 8-methoxy group (as seen in moxifloxacin) can also lead to high potency while potentially reducing phototoxicity, a known side effect of some fluoroquinolones.

Comparative Antibacterial Potency Data (Hypothetical)

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate the SAR principles. Values are in µg/mL.

Compound IDN1-SubstituentC7-SubstituentS. aureus (Gram+)E. coli (Gram-)P. aeruginosa
Ref-Cipro CyclopropylPiperazinyl0.250.0150.5
Analog A EthylPiperazinyl0.50.062.0
Analog B CyclopropylPiperazinyl0.125 0.008 0.25
Analog C Cyclopropyl3-Amino-pyrrolidinyl≤0.06 0.0150.5
Analog D CyclopropylMorpholinyl0.250.1254.0

Data is hypothetical, based on established SAR trends for 6-fluoro-8-halo-quinolones. Ref-Cipro (Ciprofloxacin) is a 6-fluoro-8-H quinolone shown for baseline comparison.

Featured Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of an antibacterial agent.

  • Preparation: Aseptically prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies to inoculate a tube of sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the adjusted bacterial suspension 1:100 in CAMHB. Add 50 µL of this diluted inoculum to each well of the microtiter plate containing 50 µL of the drug dilutions, resulting in a final inoculum of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading Results: The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Comparative Guide Part II: Anticancer Activity

Mechanism of Action: Multi-Targeting Cancer Cell Processes

The anticancer effects of 4-aminoquinoline derivatives are multifaceted and can be attributed to several mechanisms, a departure from the single-target paradigm of many therapeutics.[10]

  • Autophagy Inhibition: This is a primary mechanism. As lysosomotropic agents, 4-aminoquinolines accumulate in the acidic lysosomes.[5] This raises the lysosomal pH and inhibits the fusion of autophagosomes with lysosomes, thereby blocking the final, degradative step of autophagy. Cancer cells often rely on autophagy for survival, so inhibiting this process leads to the accumulation of toxic cellular waste and triggers apoptosis.[5]

  • Apoptosis Induction: By disrupting cellular homeostasis, these compounds can activate intrinsic apoptotic pathways. This involves the release of mitochondrial cytochrome c, leading to the activation of caspases and subsequent DNA fragmentation.[5]

  • Signaling Pathway Modulation: Analogs have been shown to inhibit critical cancer-promoting pathways such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[5]

Anticancer_Mechanism cluster_cell Cancer Cell Analog 4-Aminoquinoline Analog Lysosome Lysosome (Acidic) Analog->Lysosome Accumulates & Raises pH PI3K PI3K/Akt/mTOR Pathway Analog->PI3K Inhibits Fusion Autophagosome- Lysosome Fusion Lysosome->Fusion Blocks Autophagosome Autophagosome Autophagosome->Fusion Apoptosis Apoptosis (Cell Death) Fusion->Apoptosis Induces Proliferation Cell Growth & Proliferation PI3K->Proliferation Promotes

Caption: Key anticancer mechanisms of 4-aminoquinolines.

Structure-Activity Relationship (SAR) Analysis
  • 4-Amino Side Chain: The nature of the side chain attached to the 4-amino group is a critical determinant of anticancer potency. Its length, flexibility, and basicity influence the compound's ability to accumulate in lysosomes and interact with other cellular targets.

  • Aromatic Core Substitutions: While the 8-fluoro group's primary role is in antibacterial activity, its electron-withdrawing nature can influence the pKa of the quinoline nitrogens and the 4-amino group, thereby affecting lysosomal accumulation and overall anticancer effect.

  • C3-Carboxylic Acid vs. Ester: The free carboxylic acid at C3 can significantly enhance selectivity for cancer cells over non-cancerous cells compared to its corresponding ester.[11] This is potentially due to differences in pKa and cellular uptake, with the acidic environment of tumors favoring the uptake of the unionized acid form.[11]

Comparative Anticancer Potency Data

The table summarizes IC₅₀ (half-maximal inhibitory concentration) values from the literature for related quinoline-3-carboxylic acid derivatives against various cancer cell lines.

Compound IDCore ModificationMCF-7 (Breast) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)HEK293 (Non-cancer) IC₅₀ (µM)Selectivity Index (K562)
2f [11]2-styryl, 4-OH1.811.9339.820.6
2l [11]2-styryl, 4-OH1.982.0135.717.8
Ester of 2f [11]2-styryl, 4-OH2.032.1111.35.4
Ester of 2l [11]2-styryl, 4-OH2.162.3410.94.7

Data adapted from Mittal, R. K., & Purohit, P. (2021)[11]. The data highlights the improved selectivity of the carboxylic acid form over the ester form.

Featured Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay measures cell density based on the measurement of total cellular protein content.[10]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 4-aminoquinoline test compounds (e.g., from 100 µM to 0.1 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and media, then allow to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate for 15-30 minutes at room temperature.

  • Final Wash: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization & Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

General Synthetic Approach

The synthesis of this compound analogs typically involves a multi-step sequence, often starting with a substituted aniline. A common strategy is the Gould-Jacobs reaction or a variation thereof.

Synthesis_Workflow Start 2-Fluoroaniline Derivative Step1 Condensation with Diethyl ethoxy- methylenemalonate Start->Step1 Intermediate1 Anilinomethylene- malonate Step1->Intermediate1 Step2 Thermal Cyclization (e.g., in Diphenyl ether) Intermediate1->Step2 Intermediate2 Ethyl 8-Fluoro-4-hydroxy- quinoline-3-carboxylate Step2->Intermediate2 Step3 Chlorination (e.g., POCl3) Intermediate2->Step3 Intermediate3 Ethyl 4-Chloro-8-fluoro- quinoline-3-carboxylate Step3->Intermediate3 Step4 Nucleophilic Substitution (Amine Side Chain) Intermediate3->Step4 Intermediate4 Ethyl 4-Amino-8-fluoro- quinoline-3-carboxylate Analog Step4->Intermediate4 Step5 Hydrolysis (e.g., NaOH) Intermediate4->Step5 Final Final Product: 4-Amino-8-fluoro- quinoline-3-carboxylic acid Step5->Final

Caption: A general synthetic route to the target scaffold.

Conclusion and Future Perspectives

The this compound scaffold is a promising platform for the development of novel therapeutic agents. By synthesizing the structure-activity relationship data from related compounds, we can establish a clear, predictive framework for drug design:

  • For Potent Antibacterials: The focus should be on incorporating a C7-piperazinyl or 3-aminopyrrolidinyl moiety for broad-spectrum activity and an N1-cyclopropyl group for overall potency. The intrinsic activity is expected to be high due to the C8-fluoro substitution.

  • For Potent Anticancer Agents: The design of the C4-amino side chain is paramount. Exploring different lengths and basicities will be key to optimizing lysosomal accumulation and autophagy inhibition. The free C3-carboxylic acid should be retained to enhance selectivity for cancer cells.

Future research should focus on the synthesis and biological evaluation of a dedicated library of these compounds to validate these extrapolated SAR principles. Investigating the precise binding mode of the 4-amino analogs to bacterial topoisomerases and exploring their full range of anticancer mechanisms will be crucial steps in advancing these promising molecules toward clinical consideration. The potential for developing dual-action antibacterial/anticancer agents from a single scaffold remains an exciting, albeit challenging, frontier in medicinal chemistry.

References

  • Kim, J. Y., et al. (1998). Studies on quinolone antibacterials. V. Synthesis and antibacterial activity of chiral 5-amino-7-(4-substituted-3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids and derivatives. PubMed. Available at: [Link]

  • Yoo, M., et al. (2003). Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens. PubMed. Available at: [Link]

  • Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. PubMed. Available at: [Link]

  • Taguchi, M., et al. (1993). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. PubMed. Available at: [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. Available at: [Link]

  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. PubMed. Available at: [Link]

  • Chu, D. T., et al. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. PubMed. Available at: [Link]

  • Martinez, R., et al. (2017). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 22(4), 585. Available at: [Link]

  • Fernandes, P. B. (n.d.). Structure-activity relationships of the fluoroquinolones. PubMed Central. Available at: [Link]

  • Kumar, D., & Kumar, N. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. PubMed. Available at: [Link]

  • Bisyarina, A. K., & Zeskind, J. E. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PubMed Central. Available at: [Link]

  • Carneiro, B. A., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. PubMed Central. Available at: [Link]

  • Camp, V. M., et al. (2015). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters, 6(12), 1199–1204. Available at: [Link]

  • MySkinRecipes. (n.d.). 8-Fluoroquinoline-3-carboxylic acid. MySkinRecipes. Available at: [Link]

  • Bennett, E. M., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed Central. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(24), 7576. Available at: [Link]

  • Fargnoli, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. Semantic Scholar. Available at: [Link]

  • Conrady, D. G., et al. (2023). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. PubMed Central. Available at: [Link]

Sources

A Comparative Analysis of the Antibacterial Spectrum of 4-Amino-8-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

As the landscape of infectious diseases is continually shaped by the emergence of antimicrobial resistance, the evaluation of novel antibiotic candidates is a critical endeavor. This guide provides a comprehensive, technically-grounded framework for validating the antibacterial spectrum of a promising fluoroquinolone derivative, 4-Amino-8-fluoroquinoline-3-carboxylic acid. By comparing its in vitro activity against established benchmarks—Ciprofloxacin and Levofloxacin—we offer a blueprint for rigorous preclinical assessment. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning each step.

Introduction: The Fluoroquinolone Class and the Promise of a New Derivative

Fluoroquinolones are a clinically vital class of broad-spectrum antibiotics that directly inhibit bacterial DNA synthesis, making them bactericidal against a wide range of pathogens.[1][2] Their mechanism of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the complex between these enzymes and DNA, fluoroquinolones introduce double-strand breaks into the bacterial chromosome, ultimately leading to cell death.[1][5][6]

Generally, DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[1][][7] This dual-targeting capability is a cornerstone of their broad-spectrum activity. This compound is a novel synthetic compound belonging to this class. Its structural modifications are hypothesized to enhance its potency and broaden its spectrum of activity, potentially overcoming existing resistance mechanisms. This guide outlines the essential experimental framework to validate these claims.

Mechanism of Action: Inhibition of Bacterial DNA Replication

The bactericidal effect of fluoroquinolones is a result of their interference with the DNA replication process. The diagram below illustrates the dual-target mechanism.

cluster_replication Bacterial DNA Replication Fork cluster_targets Fluoroquinolone Targets ReplicationFork DNA Replication Fork PositiveSupercoils Positive Supercoils (Ahead of fork) CatenatedChromosomes Interlinked Daughter Chromosomes (Behind fork) DNAGyrase DNA Gyrase (GyrA, GyrB) PositiveSupercoils->DNAGyrase Resolves TopoIV Topoisomerase IV (ParC, ParE) CatenatedChromosomes->TopoIV Decatenates RelaxedDNA Relaxed DNA for Replication DNAGyrase->RelaxedDNA Introduces Negative Supercoils SeparatedChromosomes Segregated Chromosomes TopoIV->SeparatedChromosomes Separates Chromosomes FQ 4-Amino-8-fluoro- quinoline-3-carboxylic acid FQ->DNAGyrase Inhibits (Primary in G-) FQ->TopoIV Inhibits (Primary in G+)

Caption: Fluoroquinolone mechanism of action targeting DNA gyrase and topoisomerase IV.

Comparative In Vitro Analysis: A Validated Protocol

To objectively assess the antibacterial spectrum of this compound, a head-to-head comparison with widely-used fluoroquinolones, Ciprofloxacin and Levofloxacin, is essential.[8][9] The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard for quantitative susceptibility testing, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13]

Rationale for Experimental Design
  • Selection of Comparators: Ciprofloxacin serves as a benchmark with potent activity against Gram-negative bacteria, while Levofloxacin offers a broader spectrum with enhanced activity against Gram-positive organisms, including Streptococcus pneumoniae.[14][15][16] This selection provides a robust comparison across the bacterial spectrum.

  • Bacterial Strain Panel: A diverse panel of clinically relevant, ATCC (American Type Culture Collection) reference strains is crucial. The panel should include representative Gram-positive cocci, Gram-negative bacilli (both Enterobacteriaceae and non-fermenters), and atypical pathogens to establish the breadth of activity.

  • Methodology: The broth microdilution method is chosen for its precision, reproducibility, and ability to provide quantitative MIC values, which are the lowest concentrations of an antimicrobial agent that inhibit the visible growth of an organism.[17]

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram outlines the standardized workflow for determining the MIC values. Adherence to these steps, as detailed in CLSI document M07, is critical for data integrity.[11]

cluster_prep Preparation Phase cluster_assay Assay Execution cluster_readout Incubation & Analysis Prep_Compound 1. Prepare Stock Solutions (Test Compound & Comparators) in appropriate solvent (e.g., DMSO). Prep_Media 2. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Prep_Compound->Prep_Media Prep_Inoculum 3. Prepare Standardized Inoculum (0.5 McFarland standard, ~1.5x10^8 CFU/mL) from 18-24h bacterial culture. Prep_Media->Prep_Inoculum Serial_Dilution 4. Perform 2-fold Serial Dilutions of compounds in CAMHB across a 96-well microtiter plate. Prep_Inoculum->Serial_Dilution Inoculation 5. Inoculate wells to a final concentration of ~5x10^5 CFU/mL. Serial_Dilution->Inoculation Controls 6. Include Controls: - Growth Control (no drug) - Sterility Control (no bacteria) Inoculation->Controls Incubation 7. Incubate plates at 35-37°C for 16-20 hours. Controls->Incubation Read_MIC 8. Determine MIC: Lowest concentration with no visible bacterial growth. Incubation->Read_MIC Result Comparative MIC Data Table Read_MIC->Result

Caption: Standardized workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution
  • Preparation of Antimicrobial Agents: Prepare 1280 µg/mL stock solutions of this compound, Ciprofloxacin, and Levofloxacin. Aseptically perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation: Select 3-5 isolated colonies from a non-selective agar plate after 18-24 hours of incubation. Suspend in broth to match the turbidity of a 0.5 McFarland standard.[18] This suspension must be diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[19]

  • Inoculation: Within 15 minutes of standardization, inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 10 µL of the adjusted bacterial inoculum.

  • Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only) on each plate.[17]

  • Incubation: Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.

  • Result Interpretation: Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[17]

Comparative Antibacterial Spectrum: Results

The following table summarizes the hypothetical, yet plausible, MIC values for this compound against the comparator agents. These values are presented to illustrate a potential outcome of the described validation process.

Bacterial StrainTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.125 0.50.25
Streptococcus pneumoniae (ATCC 49619)Gram-positive0.25 10.5
Enterococcus faecalis (ATCC 29212)Gram-positive0.5 21
Escherichia coli (ATCC 25922)Gram-negative≤0.06 ≤0.060.125
Klebsiella pneumoniae (ATCC 700603)Gram-negative0.125 0.250.25
Pseudomonas aeruginosa (ATCC 27853)Gram-negative0.5 0.51
Haemophilus influenzae (ATCC 49247)Gram-negative≤0.06 ≤0.06≤0.06

Interpretation and Discussion

Based on the hypothetical data presented, this compound demonstrates a potent, broad-spectrum antibacterial profile.

  • Gram-Positive Activity: The compound exhibits superior potency against S. aureus, S. pneumoniae, and E. faecalis compared to both Ciprofloxacin and Levofloxacin. This suggests a potentially enhanced inhibition of topoisomerase IV, the primary target in these organisms.[1][20]

  • Gram-Negative Activity: The activity against E. coli and H. influenzae is comparable to the highly potent Ciprofloxacin. Notably, it shows improved activity against K. pneumoniae and equivalent potency against the challenging pathogen P. aeruginosa when compared to the benchmarks. This indicates a strong inhibitory effect on DNA gyrase.[1][7]

The balanced, high potency against both Gram-positive and Gram-negative bacteria suggests that this compound may have more closely balanced activity against both target enzymes, a characteristic of newer fluoroquinolones that can contribute to a lower frequency of resistance selection.[4]

Conclusion

This guide provides a robust framework for the initial in vitro validation of this compound. The described comparative analysis, centered on the standardized broth microdilution method, ensures the generation of reliable and objective data. The hypothetical results indicate that this novel compound is a promising candidate with a potent, broad-spectrum profile that warrants further investigation, including studies against resistant strains, mechanism of action elucidation, and pharmacokinetic/pharmacodynamic modeling. Rigorous adherence to established protocols and a deep understanding of the underlying scientific principles are paramount for the successful advancement of new antimicrobial agents from the bench to the clinic.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28. Available at: [Link]

  • Plekon, H., & Pan, A. (2023). Ciprofloxacin. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Sharma, P. C., & Jain, T. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(1), 5-9. Available at: [Link]

  • NHS. (2022). About ciprofloxacin. Available at: [Link]

  • Mechanisms in Medicine Inc. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. Available at: [Link]

  • Langtry, H. D., & Lamb, H. M. (2000). Levofloxacin: a review of its use in the treatment of bacterial infections in the United States. Drugs, 60(4), 889-928. Available at: [Link]

  • Campoli-Richards, D. M., Monk, J. P., Price, A., Benfield, P., Todd, P. A., & Ward, A. (1988). Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 35(4), 373-447. Available at: [Link]

  • Johns Hopkins ABX Guide. (n.d.). Levofloxacin. Available at: [Link]

  • Wikipedia. (n.d.). Levofloxacin. Available at: [Link]

  • Barnard, F. M., & Maxwell, A. (2021). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 7(8), 2099-2114. Available at: [Link]

  • Wikipedia. (n.d.). Ciprofloxacin. Available at: [Link]

  • Barnard, F. M., & Maxwell, A. (2021). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 7(8), 2099-2114. Available at: [Link]

  • Collin, F. (2021). DNA Gyrase as a Target for Quinolones. Molecules, 26(20), 6249. Available at: [Link]

  • Gootz, T. D., Zaniewski, R., Haskell, S., Schmieder, B., O'Connell, J., & Cronan, M. (1996). Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV: Overexpression, Purification, and Differential Inhibition by Fluoroquinolones. Antimicrobial Agents and Chemotherapy, 40(12), 2691-2697. Available at: [Link]

  • Hancock, R. E. W. Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • ResearchGate. (n.d.). Levofloxacin Spectrum of Activity. Available at: [Link]

  • Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Semantic Scholar. (n.d.). Overview of preclinical studies with ciprofloxacin. Available at: [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. Available at: [Link]

  • MicrobiologyInfo.com. (n.d.). Broth Microdilution. Available at: [Link]

  • Patel, K., & Goldman, J. L. (2023). Levofloxacin. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Available at: [Link]

  • Pierce, K. K., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01957-17. Available at: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Clinical Microbiology Reviews, 33(2), e00033-19. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Available at: [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(1). Available at: [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies. Medicinal Chemistry, 17(1), 71-84. Available at: [Link]

  • Asahina, Y., et al. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 48(9), 3443-3446. Available at: [Link]

  • Augusta University. (n.d.). Fluoroquinolone-3-carboxamide amino acid conjugates: Synthesis, antibacterial properties and molecular modeling studies. Augusta University Research Profiles. Available at: [Link]

  • Wentland, M. P., et al. (1986). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 29(6), 929-935. Available at: [Link]

  • Bîcu, E., & Uivarosi, V. (2022). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 23(19), 11158. Available at: [Link]

  • Asahina, Y., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry, 48(9), 3443-3446. Available at: [Link]

  • Domagala, J. M. (1994). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. Available at: [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 4-Amino vs. 4-Oxo Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Its rigid structure and opportunities for diverse functionalization have made it a "privileged scaffold" in drug discovery. Among the vast library of quinoline derivatives, those bearing a carboxylic acid at the 3-position are of significant interest. This guide provides a comparative analysis of two key subclasses: 4-aminoquinoline-3-carboxylic acids and 4-oxoquinoline-3-carboxylic acids (often referred to as quinolones). We will delve into their distinct efficacy profiles, underlying mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

Comparative Efficacy: A Tale of Two Scaffolds

The substitution at the 4-position—an amino group versus an oxo group—profoundly influences the biological activity of quinoline-3-carboxylic acids, often directing them towards different therapeutic applications.

4-Oxoquinoline-3-Carboxylic Acids: Potent Antibacterial and Antimalarial Agents

The 4-oxoquinoline-3-carboxylic acid core is the defining feature of the quinolone class of antibiotics.[2] The 3-carboxylic acid moiety, in conjunction with the 4-oxo group, is crucial for their antibacterial activity, which is primarily mediated through the inhibition of bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV.[2] This leads to a disruption of DNA replication and repair, ultimately causing bacterial cell death.

In the realm of antimalarial research, structure-activity relationship (SAR) studies have revealed that modifications to the 3-position can dramatically alter efficacy. For instance, in a series of 7-methoxy-4-oxoquinolones, the carboxyl ester demonstrated potent antimalarial activity, while the corresponding 3-carboxylic acid and 3-carboxylic amide derivatives were inactive.[2] This highlights the nuanced role of the 3-carboxyl functionality in mediating biological activity, which can be highly dependent on the specific disease target.

Table 1: Representative Antibacterial Activity of 4-Oxoquinoline-3-Carboxylic Acid Derivatives

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
FluoroquinoloneCiprofloxacinEscherichia coli0.008 - 0.5[3]
FluoroquinoloneCiprofloxacinStaphylococcus aureus0.12 - 1[3]
FluoroquinoloneNorfloxacinEscherichia coli0.03 - 1[3]
FluoroquinoloneNorfloxacinPseudomonas aeruginosa0.25 - 8[3]

Note: MIC (Minimum Inhibitory Concentration) values are compiled from various sources and represent a range of reported activities.

4-Aminoquinoline-3-Carboxylic Acids: A Broader Spectrum of Biological Activity

The 4-aminoquinoline scaffold is famously represented by the antimalarial drug chloroquine.[4] While the 3-carboxylic acid functionalized counterparts are less explored than the classic 4-aminoquinolines, they are gaining attention for their potential across a broader range of diseases, including cancer and bacterial infections.[1] The 4-amino group is often a key pharmacophoric feature for antimalarial activity, and its derivatives are known to exert their effects through various mechanisms, including the inhibition of heme polymerization in the malaria parasite.[5]

Recent research has also highlighted the antibacterial potential of 4-aminoquinoline derivatives. For example, certain derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[4] The anticancer activity of 4-aminoquinolines is also an active area of investigation, with proposed mechanisms including the induction of apoptosis and cell cycle arrest.

Table 2: Representative Biological Activities of 4-Aminoquinoline Derivatives

Compound ClassDerivative ExampleBiological ActivityCell Line/OrganismIC50/MICReference
4-AminoquinolineChloroquineAntimalarialPlasmodium falciparum~10-100 nM[5]
4-Aminoquinoline Derivative6-chlorocyclopentaquinolinamineAntibacterial (MRSA)MRSA ATCC 335910.125 mM[4]
4-Aminoquinoline Derivative7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amineAnticancerHuman tumor cell lines< 1.0 µM

Note: IC50 (half-maximal inhibitory concentration) and MIC values are from different studies and are presented to illustrate the potential of the scaffold.

Mechanistic Insights: How the 4-Position Dictates Function

The differing electronic and hydrogen-bonding properties of the 4-amino and 4-oxo groups are central to their distinct mechanisms of action.

The Role of the 4-Oxo Group in Topoisomerase Inhibition

The 4-oxo group, along with the 3-carboxylic acid, is essential for the binding of quinolones to the DNA-topoisomerase complex. This interaction stabilizes the complex, leading to double-strand DNA breaks and bacterial cell death. The planarity and electron distribution of the 4-oxoquinoline core are critical for this activity.

Quinolone 4-Oxoquinoline- 3-Carboxylic Acid DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinolone->DNA_Gyrase Binds to Stabilized_Complex Stabilized Quinolone- Enzyme-DNA Complex Quinolone->Stabilized_Complex DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Gyrase->Stabilized_Complex DNA->Stabilized_Complex DSB Double-Strand DNA Breaks Stabilized_Complex->DSB Leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Induces

Caption: Mechanism of 4-oxoquinoline antibacterial activity.

Diverse Mechanisms of 4-Aminoquinolines

The 4-amino group imparts a different chemical character, often leading to a wider array of biological targets. In malaria, the basicity of the side chain attached to the 4-amino group is crucial for accumulation in the acidic food vacuole of the parasite. In cancer, 4-aminoquinoline derivatives have been shown to induce apoptosis through various signaling pathways, including the p53 pathway.

Aminoquinoline 4-Aminoquinoline Derivative p53_Activation Activation of p53 Transcriptional Activity Aminoquinoline->p53_Activation Triggers Bax_Upregulation Upregulation of Bax p53_Activation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Activation Bax_Upregulation->Mitochondrial_Pathway Apoptosis Cancer Cell Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: A potential anticancer mechanism of 4-aminoquinolines.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[4]

1. Preparation of Bacterial Inoculum:

  • Culture the bacterial strain overnight on an appropriate agar plate.

  • Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Dilute the bacterial suspension to the final working concentration (e.g., 5 x 10^5 CFU/mL).

2. Compound Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microplate Prep_Inoculum->Inoculate Prep_Compound Prepare Serial Dilutions Prep_Compound->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

Protocol 2: MTT Assay for Anticancer Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in a complete cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

  • Include a vehicle control (medium with solvent).

3. Incubation:

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition and Formazan Solubilization:

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Start Start Seed_Cells Seed Cancer Cells Start->Seed_Cells Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells Incubate_Cells Incubate (48-72h) Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The choice between a 4-amino and a 4-oxo substituent on the quinoline-3-carboxylic acid scaffold is a critical decision in drug design, with profound implications for the resulting compound's efficacy and mechanism of action. 4-Oxoquinoline-3-carboxylic acids are well-established as potent antibacterial agents, with a clear mechanism of action targeting bacterial topoisomerases. In contrast, 4-aminoquinoline-3-carboxylic acids, while historically significant in antimalarial therapy, represent a more versatile scaffold with emerging applications in oncology and bacteriology, albeit with more diverse and less singularly defined mechanisms.

Future research should focus on the synthesis and direct comparative evaluation of 4-amino- and 4-oxoquinoline-3-carboxylic acid analogs with identical substitution patterns. Such studies would provide invaluable data to delineate the precise contribution of the 4-position substituent to the overall efficacy and would enable a more rational design of next-generation quinoline-based therapeutics.

References

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2008). Journal of Medicinal Chemistry, 51(23), 7408-7417. Retrieved from [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2023). Molecules, 28(13), 5120. Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2022). Frontiers in Chemistry, 10, 1085496. Retrieved from [Link]

  • 4-Oxo-quinoline-3-carboxylic acids | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2019). Molecules, 24(18), 3290. Retrieved from [Link]

  • Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. (2009). Journal of Medicinal Chemistry, 52(15), 4678-4687. Retrieved from [Link]

  • Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. (1994). Pharmazie, 49(12), 884-889. Retrieved from [Link]

  • Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. (1986). Reviews of Infectious Diseases, 8 Suppl 5, S477-S484. Retrieved from [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2000). Folia Microbiologica, 45(4), 305-309. Retrieved from [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2024). Medicinal Chemistry Research, 33(1), 1-24. Retrieved from [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry, 162, 483-494. Retrieved from [Link]

  • (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2016). ResearchGate. Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2022). Frontiers in Chemistry, 10, 1085496. Retrieved from [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 4-Amino-8-fluoroquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial drug discovery, the quinolone scaffold remains a cornerstone for the development of new therapeutic agents. Among these, 4-amino-8-fluoroquinoline-3-carboxylic acid derivatives have emerged as a promising class of compounds with potent activity against a range of pathogens. This guide provides a comprehensive comparison of the in vivo efficacy of these derivatives, supported by experimental data and detailed protocols to aid researchers in their evaluation of this important chemical series.

Introduction to 4-Amino-8-fluoroquinoline-3-carboxylic Acids

The this compound core is a key pharmacophore that builds upon the foundational structure of fluoroquinolone antibiotics. The strategic placement of an amino group at the C4 position and a fluorine atom at the C8 position can significantly influence the compound's antibacterial spectrum, potency, and pharmacokinetic properties. These modifications are designed to enhance activity against resistant strains and improve safety profiles compared to earlier generations of fluoroquinolones. The primary mechanism of action for this class of compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair, ultimately leading to bacterial cell death.

Comparative In Vivo Efficacy

The true test of any potential antimicrobial agent lies in its performance within a living organism. In vivo studies provide critical insights into a compound's efficacy, accounting for factors such as metabolism, distribution, and interaction with the host immune system. Below is a comparative summary of the in vivo efficacy of selected this compound derivatives against various pathogens, benchmarked against established antibiotics.

Compound ClassDerivative ExampleAnimal ModelPathogenEfficacy Metric (e.g., PD50, ED50, Survival)Comparator DrugComparator EfficacyReference
This compound AmifloxacinMurine Systemic InfectionEscherichia coli VogelPD50: 1.0 mg/kg (p.o.), 0.6 mg/kg (s.c.)NorfloxacinComparable[1]
4-AminoquinolineDerivative 1mMurine Malaria ModelPlasmodium bergheiED50: 2.062 mg/kgAmodiaquineED50: 1.18 mg/kg[2]
4-AminoquinolineDerivative 1oMurine Malaria ModelPlasmodium bergheiED50: 2.231 mg/kgAmodiaquineED50: 1.18 mg/kg[2]
4-AminoquinolineDerivative 2cMurine Malaria ModelPlasmodium bergheiED50: 1.431 mg/kgAmodiaquineED50: 1.18 mg/kg[2]
4-AminoquinolineDerivative 2jMurine Malaria ModelPlasmodium bergheiED50: 1.623 mg/kgAmodiaquineED50: 1.18 mg/kg[2]
8-Nitrofluoroquinolonep-Toluidine derivative(In Vitro Data)Staphylococcus aureusMIC: ~2-5 µg/mL--[3][4]
8-Nitrofluoroquinolonep-Chloroaniline derivative(In Vitro Data)Staphylococcus aureusMIC: ~2-5 µg/mL--[3][4]
8-NitrofluoroquinoloneAniline derivative(In Vitro Data)Staphylococcus aureusMIC: ~2-5 µg/mL--[3][4]

Note: Direct in vivo efficacy data for a broad range of this compound derivatives against bacterial pathogens is limited in the public domain. The table includes data on amifloxacin, a closely related analogue, and antimalarial data for 4-aminoquinolines to provide a broader context of the potential of this scaffold. In vitro data for 8-nitrofluoroquinolone derivatives is also included to highlight the antibacterial potential of structurally similar compounds.

Key Mechanistic Insights: Targeting Bacterial Topoisomerases

The bactericidal activity of this compound derivatives stems from their ability to form a stable ternary complex with bacterial DNA and type II topoisomerases (DNA gyrase and topoisomerase IV). This complex traps the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and subsequent cell death. The 8-fluoro substituent can enhance enzyme binding and cell penetration, while the 4-amino group can be modified to modulate spectrum of activity and reduce susceptibility to efflux pumps, a common mechanism of bacterial resistance.

Fluoroquinolone Mechanism of Action Mechanism of Action of this compound Derivatives cluster_bacterium Bacterial Cell FQ Fluoroquinolone Derivative DNA_Gyrase DNA Gyrase FQ->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV FQ->Topo_IV Inhibition Replication DNA Replication & Repair DNA_Gyrase->Replication Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to DNA breaks Topo_IV->Replication Topo_IV->Cell_Death Leads to DNA breaks DNA Bacterial DNA Replication->DNA

Caption: Simplified signaling pathway of fluoroquinolone action.

Experimental Protocols for In Vivo Efficacy Assessment

The following are detailed, step-by-step methodologies for key experiments to evaluate the in vivo efficacy of this compound derivatives.

Murine Systemic Infection Model for Antibacterial Efficacy

This model is a standard for assessing the in vivo efficacy of antibacterial agents against systemic infections.[5]

1. Animal and Pathogen Preparation:

  • Animals: Use specific pathogen-free mice (e.g., BALB/c or CD-1), typically 6-8 weeks old. Acclimatize animals for at least 3 days before the experiment.
  • Pathogen: Prepare a fresh culture of the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) on an appropriate agar medium.
  • Inoculum Preparation: Suspend bacterial colonies in sterile saline or phosphate-buffered saline (PBS) to a desired concentration (e.g., 10^7 - 10^8 CFU/mL), typically determined through prior dose-ranging studies to establish a lethal or sublethal infection.

2. Infection and Treatment:

  • Infection: Administer the bacterial suspension to mice via intraperitoneal (i.p.) injection.
  • Compound Administration: Prepare the this compound derivative and comparator drugs in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • Treatment: Administer the compounds orally (p.o.) or subcutaneously (s.c.) at various doses at a specified time post-infection (e.g., 1 hour). A vehicle control group is essential.

3. Efficacy Endpoints:

  • Survival: Monitor the survival of the animals for a predetermined period (e.g., 7 days). The 50% protective dose (PD50) can be calculated from the survival data.
  • Bacterial Load: At a specific time point post-treatment (e.g., 24 hours), euthanize a subset of animals, and aseptically collect blood and/or organs (e.g., spleen, liver). Homogenize the organs and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

Acclimatization [label="Animal Acclimatization"]; Inoculum_Prep [label="Bacterial Inoculum Preparation"]; Infection [label="Intraperitoneal Infection"]; Treatment [label="Compound Administration\n(p.o. or s.c.)"]; Monitoring [label="Monitoring Survival"]; Endpoint [label="Endpoint Analysis:\n- Survival (PD50)\n- Bacterial Load (CFU)"];

Acclimatization -> Inoculum_Prep -> Infection -> Treatment -> Monitoring -> Endpoint; }

Sources

A Researcher's Guide to Investigating Cross-Resistance with 4-Amino-8-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial drug development, the emergence of resistance is an ever-present challenge. For the fluoroquinolone class of antibiotics, a deep understanding of resistance mechanisms is not just academic—it is critical for the preclinical assessment of any new chemical entity. This guide provides an in-depth technical framework for conducting and interpreting cross-resistance studies, centered on a novel investigational compound: 4-Amino-8-fluoroquinoline-3-carboxylic acid .

Our objective is to move beyond simple susceptibility testing and to build a comprehensive picture of this compound's resilience to existing resistance mechanisms. This guide is structured to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually meaningful for researchers, scientists, and drug development professionals.

The Scientific Foundation: Fluoroquinolone Action and Bacterial Defenses

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones trap the enzyme, leading to double-strand DNA breaks and cell death.[2][] The primary target varies between bacterial types; in many Gram-negative bacteria, DNA gyrase is the principal target, whereas in many Gram-positive bacteria, it is topoisomerase IV.[][4]

Bacterial resistance to this potent class of drugs has evolved through several key mechanisms:

  • Target-Site Mutations: Alterations in the quinolone-binding region of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common resistance mechanism.[5][6] These mutations reduce the binding affinity of the drug to its target, rendering it less effective. High-level resistance often requires mutations in both target enzymes.[2]

  • Reduced Drug Accumulation: This is achieved in two primary ways:

    • Decreased Permeability: In Gram-negative bacteria, downregulation of outer membrane porins (like OmpF in E. coli) can restrict the influx of fluoroquinolones into the cell.[7][8]

    • Increased Efflux: Bacteria can actively pump the drug out of the cell using multidrug resistance (MDR) efflux pumps.[7][9] Overexpression of these pumps is a significant cause of resistance, not only to fluoroquinolones but to other antibiotic classes as well, leading to a multidrug-resistant phenotype.[9]

  • Plasmid-Mediated Resistance: The acquisition of resistance genes on mobile genetic elements like plasmids presents a significant clinical threat.[7] These can encode for Qnr proteins that protect the target enzymes from fluoroquinolone binding, or enzymes like AAC(6')-Ib-cr that modify and inactivate the drug.[2][9]

The following diagram illustrates the interplay between the drug's mechanism of action and these resistance pathways.

Fluoroquinolone_Action_and_Resistance cluster_0 Bacterial Cell cluster_1 Cytoplasm cluster_2 Resistance Mechanisms FQ 4-Amino-8-fluoroquinoline- 3-carboxylic acid (FQ) DNA_Gyrase DNA Gyrase (gyrA, gyrB) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (parC, parE) FQ->Topo_IV Inhibits Efflux Efflux Pump FQ->Efflux Efflux DNA_Replication DNA Replication & Segregation Blocked Cell_Death Cell Death DNA_Replication->Cell_Death Porin Porin Channel (e.g., OmpF) Porin->FQ FQ_ext Efflux->FQ_ext FQ_ext->Porin Influx Target_Mutation Target Site Mutation (gyrA, parC) Target_Mutation->DNA_Gyrase Alters Target Target_Mutation->Topo_IV Alters Target Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux Upregulates Porin_Loss Porin Loss Porin_Loss->Porin Downregulates Plasmid_Qnr Plasmid-mediated Qnr Protein Plasmid_Qnr->DNA_Gyrase Protects Target Plasmid_Qnr->Topo_IV Protects Target

Caption: Fluoroquinolone mechanism and resistance pathways.

Designing a Robust Cross-Resistance Study

A well-designed study is crucial for generating unambiguous data. The core principle is to compare the activity of our investigational compound against a panel of antibiotics using bacterial strains with well-characterized resistance mechanisms.

Part 1: Selection of Comparator Antibiotics

The choice of comparators should provide a broad context for the new compound's activity. It is essential to include:

  • Early-generation quinolones: To establish a baseline.

  • Modern fluoroquinolones: To benchmark against the current standard of care.

  • Antibiotics from different classes: To determine if cross-resistance extends beyond the fluoroquinolone class, which is particularly relevant for MDR efflux pump-mediated resistance.

Comparator AntibioticClassPrimary Mechanism of ActionRationale for Inclusion
Nalidixic AcidQuinoloneDNA Gyrase/Topoisomerase IV InhibitorFirst-generation quinolone; baseline for quinolone resistance.[1]
CiprofloxacinFluoroquinoloneDNA Gyrase/Topoisomerase IV InhibitorWidely used second-generation fluoroquinolone; extensive resistance data available.[10]
LevofloxacinFluoroquinoloneDNA Gyrase/Topoisomerase IV InhibitorThird-generation, with enhanced activity against Gram-positive bacteria.[2]
TetracyclineTetracycline30S Ribosomal Subunit InhibitorSubstrate for common efflux pumps; can select for Mar mutants.[8]
ErythromycinMacrolide50S Ribosomal Subunit InhibitorSubstrate for different classes of efflux pumps.
Ceftazidimeβ-LactamCell Wall Synthesis InhibitorDifferent mechanism of action; used to assess MDR phenotypes.
Part 2: Selection of Bacterial Strains

The panel of bacterial strains is the most critical variable. It must include:

  • A wild-type (WT) susceptible parent strain.

  • Isogenic mutants with defined resistance mechanisms.

  • Clinically isolated strains with known resistance profiles.

Strain IDOrganismKey Resistance Mechanism(s)Genotype/Phenotype
E. coli ATCC 25922Escherichia coliWild-Type (Susceptible)Baseline control
E. coli AG100Escherichia coliWild-Type (Susceptible)Parent strain for isogenic mutants
E. coli AG100AEscherichia coliEfflux Pump OverexpressionacrAB overexpression
E. coli K-12-GyrAEscherichia coliTarget-Site MutationSingle mutation in gyrA (e.g., Ser83Leu)
E. coli K-12-GyrA/ParCEscherichia coliTarget-Site MutationsDouble mutation in gyrA and parC
S. aureus ATCC 29213Staphylococcus aureusWild-Type (Susceptible)Gram-positive baseline control
S. aureus SA-1199BStaphylococcus aureusEfflux Pump OverexpressionnorA overexpression
P. aeruginosa PAO1Pseudomonas aeruginosaWild-Type (Susceptible)Important opportunistic pathogen with intrinsic resistance.[11]
P. aeruginosa PAO-MDRPseudomonas aeruginosaMultiple MechanismsClinical isolate with efflux and target mutations

Experimental Methodologies: A Step-by-Step Guide

Scientific integrity demands rigorous and reproducible protocols. The following methods are based on standards from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures grown to log phase (0.5 McFarland standard)

  • Investigational compound and comparator antibiotics, prepared as stock solutions.

Procedure:

  • Prepare Antibiotic Plates: In each well of a 96-well plate, add 50 µL of CAMHB. In the first column, add an additional 50 µL of the highest antibiotic concentration to be tested.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard 50 µL from the last column. This creates a gradient of antibiotic concentrations.

  • Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate Plates: Add 50 µL of the diluted bacterial inoculum to each well. This brings the total volume to 100 µL and the final inoculum to ~2.5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Read MICs: The MIC is the lowest concentration well with no visible turbidity.

Protocol 2: Time-Kill Assay

This dynamic assay assesses the rate of bacterial killing over time.

Procedure:

  • Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 1x, 4x, 8x MIC).

  • Inoculate each flask with a starting bacterial density of ~5 x 10^5 CFU/mL.

  • Incubate at 37°C with shaking.

  • At specified time points (0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquot and plate onto nutrient agar plates.

  • Incubate the plates overnight and count the colonies to determine the CFU/mL at each time point.

  • A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Data Presentation and Interpretation: Uncovering the Cross-Resistance Profile

The power of this approach lies in the comparative analysis of MIC data. Presenting the results in a structured table allows for easy identification of key resistance patterns.

Hypothetical MIC Data (µg/mL)

Strain IDResistance Mechanism4-Amino-8-fluoro...CiprofloxacinLevofloxacinTetracycline
E. coli AG100Wild-Type0.06 0.0150.031
E. coli AG100AEfflux Overexpression0.5 0.250.532
E. coli K-12-GyrAgyrA Mutation0.25 0.1250.251
E. coli K-12-GyrA/ParCDouble Mutation8 16321
S. aureus SA-1199BEfflux Overexpression0.5 120.5

Interpretation of Hypothetical Data:

  • Activity against Wild-Type: The novel compound shows potent activity against the susceptible E. coli strain (MIC = 0.06 µg/mL).

  • Impact of Efflux: The 8-fold increase in MIC against the acrAB overexpressing strain (AG100A) indicates that the compound is a substrate for this efflux pump. The concurrent rise in tetracycline MIC validates the phenotype.

  • Impact of Target Mutations: A single gyrA mutation leads to a 4-fold increase in MIC. High-level resistance (>100-fold increase) is observed in the double mutant, a characteristic feature of fluoroquinolones.

  • Lack of Cross-Resistance: If the MIC against the efflux mutant (AG100A) had remained low while the ciprofloxacin MIC increased, this would suggest the novel compound evades this common resistance mechanism.

The entire process, from initial planning to final data analysis, can be visualized as a systematic workflow.

Cross_Resistance_Workflow cluster_0 Phase 1: Study Design cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Data Analysis & Interpretation Select_Compound Select Investigational Compound (this compound) Select_Comparators Select Comparator Antibiotics (Fluoroquinolones & Other Classes) Select_Compound->Select_Comparators Select_Strains Select Bacterial Strains (WT, Mutants, Clinical Isolates) Select_Comparators->Select_Strains MIC_Test Perform MIC Testing (Broth Microdilution) Select_Strains->MIC_Test Time_Kill Perform Time-Kill Assays (Bactericidal vs. Bacteriostatic) MIC_Test->Time_Kill Data_Table Compile MIC Data Table Time_Kill->Data_Table Analyze Analyze Fold-Shifts in MIC Data_Table->Analyze Conclusion Draw Conclusions on Cross-Resistance Profile Analyze->Conclusion

Caption: Workflow for a cross-resistance study.

Conclusion

References

  • Hooper, D. C. (2001). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Ruiz, J. (2003). Molecular mechanisms of fluoroquinolone resistance. Enfermedades Infecciosas y Microbiología Clínica, 21(8), 443-450. [Link]

  • Vila, J., Heisig, A., & Martínez, J. L. (2009). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 22(2), 65-79. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320. [Link]

  • Hooper, D. C. (2001). Emerging Mechanisms of Fluoroquinolone Resistance. Emerging Infectious Diseases, 7(2), 337-341. [Link]

  • Katritzky, A. R., et al. (2021). Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies. Medicinal Chemistry, 17(1), 71-84. [Link]

  • Asahina, Y., et al. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 48(9), 3443-3446. [Link]

  • Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108. [Link]

  • Asahina, Y., et al. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry, 48(9), 3443-3446. [Link]

  • Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103-1108. [Link]

  • Luthaler, J., et al. (2021). A novel 4-aminoquinoline chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants. PLoS Pathogens, 17(10), e1009966. [Link]

  • U.S. National Library of Medicine. (2020). BESIVANCE- besifloxacin suspension. DailyMed. [Link]

  • Cohen, S. P., et al. (1989). Cross-resistance to fluoroquinolones in multiple-antibiotic-resistant (Mar) Escherichia coli selected by tetracycline or chloramphenicol: decreased drug accumulation associated with membrane changes in addition to OmpF reduction. Antimicrobial Agents and Chemotherapy, 33(8), 1318-1325. [Link]

  • Redgrave, L. S., et al. (2014). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. International Journal of Molecular Sciences, 15(6), 10348-10369. [Link]

  • Wikipedia contributors. (2024). Pseudomonas aeruginosa. Wikipedia. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolone antibiotics. Molecules, 19(4), 4592-4618. [Link]

  • Jacoby, G. A. (2005). Mechanisms of drug resistance: quinolone resistance. Annals of the New York Academy of Sciences, 1053, 73-82. [Link]

  • Correia, S., et al. (2017). Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. Trends in Pharmacological Sciences, 38(4), 305-321. [Link]

Sources

A Researcher's Guide to Assessing the Kinase Inhibitory Selectivity of Novel Compounds: A Case Study Approach with 4-Amino-8-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, protein kinases stand out as a pivotal class of drug targets.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy. However, a significant challenge in this field is achieving inhibitor selectivity.[2] The human kinome comprises over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets, the primary target for most kinase inhibitors.[3][4] This conservation can lead to off-target effects, where an inhibitor modulates the activity of unintended kinases, potentially causing toxicity or other adverse effects.[3] Therefore, a thorough assessment of a novel compound's kinase inhibitory selectivity is a cornerstone of its preclinical development.

This guide provides a comprehensive framework for assessing the kinase inhibitory selectivity of a novel chemical entity, using the hypothetical case of 4-Amino-8-fluoroquinoline-3-carboxylic acid. While no specific kinase inhibition data for this particular molecule is publicly available, its quinoline core is a common scaffold in kinase inhibitor design, making it a relevant example. We will detail the experimental and computational methodologies required to build a selectivity profile, and for comparative purposes, we will benchmark our hypothetical findings against well-characterized, FDA-approved kinase inhibitors: Dasatinib (a broad-spectrum inhibitor), Lapatinib (a dual-selective inhibitor), and Gefitinib (a highly selective inhibitor).

The Rationale for Kinase Selectivity Profiling

The primary goal of kinase selectivity profiling is to understand the interaction landscape of a compound across the human kinome. A highly selective inhibitor potently modulates the activity of its intended target with minimal effect on other kinases. Conversely, a non-selective or multi-targeted inhibitor can be beneficial in certain therapeutic contexts, such as overcoming drug resistance or targeting multiple nodes in a signaling pathway.[5] Knowing a compound's selectivity profile is crucial for:

  • Predicting On-Target and Off-Target Effects: A detailed selectivity map helps to anticipate potential therapeutic benefits and adverse effects.

  • Guiding Lead Optimization: Structure-activity relationship (SAR) studies can be designed to enhance potency against the desired target while minimizing off-target interactions.

  • Elucidating Mechanism of Action: Understanding which kinases are inhibited by a compound provides insights into its biological effects.

Phase 1: Initial Assessment and Computational Prediction

Before embarking on extensive and costly experimental screening, computational methods can provide valuable initial insights into the potential kinase targets of a novel compound. These in silico approaches leverage existing knowledge of kinase structures and inhibitor binding to predict potential interactions.

Computational Workflow for Target Prediction

A typical computational workflow involves several steps, designed to filter and prioritize potential kinase targets for subsequent experimental validation.

G cluster_0 Computational Prediction Workflow Compound_Structure Input Novel Compound Structure (e.g., this compound) Database_Screening Screen against Kinase Databases (e.g., PDB, ChEMBL) Compound_Structure->Database_Screening Similarity Search Docking_Simulations Molecular Docking Simulations Database_Screening->Docking_Simulations Select Kinase Structures Binding_Energy Calculate Predicted Binding Affinity Docking_Simulations->Binding_Energy Prioritized_List Generate Prioritized List of Potential Kinase Targets Binding_Energy->Prioritized_List G cluster_0 Biochemical Kinase Profiling Workflow Compound_Prep Prepare Stock Solution of Test Compound (e.g., in DMSO) Single_Dose_Screen Single-Dose Screening (e.g., at 1 µM and 10 µM) Compound_Prep->Single_Dose_Screen Kinase_Panel Select Broad Kinase Panel (e.g., >200 kinases) Kinase_Panel->Single_Dose_Screen Hit_Identification Identify 'Hits' (% Inhibition > Threshold) Single_Dose_Screen->Hit_Identification IC50_Determination Dose-Response Assays for Hits (Determine IC50 values) Hit_Identification->IC50_Determination Selectivity_Profile Generate Kinase Selectivity Profile IC50_Determination->Selectivity_Profile G cluster_0 Cell-Based Assay Workflow Cell_Line_Selection Select Relevant Cancer Cell Lines (e.g., with target kinase dependency) Target_Engagement Cellular Target Engagement Assay (e.g., NanoBRET™) Cell_Line_Selection->Target_Engagement Phosphorylation_Assay Western Blot for Target Phosphorylation Target_Engagement->Phosphorylation_Assay Downstream_Signaling Analysis of Downstream Signaling Pathways Phosphorylation_Assay->Downstream_Signaling Cell_Viability Cell Viability/Proliferation Assay Downstream_Signaling->Cell_Viability Phenotypic_Response Confirm Phenotypic Response Cell_Viability->Phenotypic_Response

Sources

A Comparative Benchmarking Guide for Novel Fluoroquinolones: Evaluating 4-Amino-8-fluoroquinoline-3-carboxylic acid Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel fluoroquinolone antibiotics, using the hypothetical compound 4-Amino-8-fluoroquinoline-3-carboxylic acid as a case study. The methodologies outlined herein are designed to rigorously assess the compound's antibacterial spectrum and potency in comparison to established clinical agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of new antimicrobial therapies.

Introduction: The Pressing Need for New Antibacterial Agents

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Consequently, the discovery and development of new antibiotics with novel mechanisms of action or improved efficacy against resistant strains are of paramount importance.[1] Fluoroquinolones are a critical class of broad-spectrum antibiotics that have been widely used to treat a variety of bacterial infections.[2][3][4] This guide focuses on the systematic evaluation of a novel fluoroquinolone, designated here as this compound, against a panel of clinically relevant bacterial pathogens.

Understanding the Mechanism: Fluoroquinolones and Their Bacterial Targets

Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][6][7] These enzymes are vital for bacterial DNA replication, repair, and recombination.[][6][8]

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[2][3][4] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[][6][8]

  • Topoisomerase IV: This enzyme is essential for decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.[2][] In many Gram-positive bacteria, topoisomerase IV is the main target.[][6][8]

By inhibiting these enzymes, fluoroquinolones stabilize the enzyme-DNA complex, leading to breaks in the bacterial DNA and ultimately cell death.[8] The dual-targeting nature of many fluoroquinolones contributes to their broad spectrum of activity.[6]

Resistance to fluoroquinolones most commonly arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[3][6][7] These mutations can reduce the binding affinity of the antibiotic to its target enzymes. Another significant resistance mechanism is the increased efflux of the drug out of the bacterial cell by efflux pumps.[6][7]

Diagram: Mechanism of Action of Fluoroquinolones

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Primary target in Gram-negative) FQ->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Primary target in Gram-positive) FQ->Topoisomerase_IV Inhibits Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relieves supercoiling Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition leads to DNA_Strands Daughter DNA Strands Topoisomerase_IV->DNA_Strands Decatenates Topoisomerase_IV->Bacterial_Death Inhibition leads to

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to bacterial cell death.

Experimental Design: A Rigorous Approach to Benchmarking

To comprehensively evaluate the antibacterial potential of this compound, a multi-faceted experimental approach is necessary. This involves determining its activity against a diverse panel of bacteria and comparing it to established antibiotics.

Selection of Comparator Antibiotics

The choice of comparator antibiotics is crucial for contextualizing the activity of the novel compound. A well-rounded panel should include:

  • A well-established fluoroquinolone: Ciprofloxacin is an excellent choice due to its broad spectrum and extensive clinical use.

  • Antibiotics with different mechanisms of action: This allows for a broader understanding of the novel compound's potential role in therapy. Recommended comparators include:

    • Vancomycin: A glycopeptide active against Gram-positive bacteria.

    • Ceftriaxone: A third-generation cephalosporin (beta-lactam) with broad-spectrum activity.

    • Azithromycin: A macrolide that inhibits protein synthesis.

    • Gentamicin: An aminoglycoside that also targets protein synthesis.

Bacterial Strain Selection

A representative panel of both Gram-positive and Gram-negative bacteria should be used. It is recommended to include quality control strains from the American Type Culture Collection (ATCC) as well as clinically relevant isolates, including some with known resistance mechanisms.[9][10]

Table 1: Recommended Bacterial Strains for Antimicrobial Susceptibility Testing

Gram StainSpeciesATCC StrainClinical Relevance
Gram-positiveStaphylococcus aureusATCC 29213Common cause of skin and soft tissue infections, bacteremia.
Gram-positiveEnterococcus faecalisATCC 29212Important cause of nosocomial infections.
Gram-positiveStreptococcus pneumoniaeATCC 49619Leading cause of community-acquired pneumonia.
Gram-negativeEscherichia coliATCC 25922Common cause of urinary tract infections and sepsis.
Gram-negativePseudomonas aeruginosaATCC 27853Opportunistic pathogen, often multi-drug resistant.
Gram-negativeKlebsiella pneumoniaeATCC 700603Important cause of hospital-acquired infections, often with carbapenem resistance.

Experimental Protocols: Standardized Methodologies for Reliable Data

Adherence to standardized protocols is essential for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for antimicrobial susceptibility testing.[11][12][13]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agents:

    • Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent.[15]

    • Perform two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[1][16]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.[15]

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[17]

    • Dilute the standardized inoculum to the final required concentration for testing.[14]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.[14][15]

    • Include a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only).[14]

    • Incubate the plates at 35-37°C for 16-20 hours.[18]

  • Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in a well that remains clear, indicating no visible bacterial growth.[14]

Diagram: Broth Microdilution Workflow

Broth_Microdilution A Prepare 2-fold serial dilutions of antibiotics in 96-well plate C Inoculate wells with standardized bacterial suspension A->C B Prepare bacterial inoculum to 0.5 McFarland standard B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually determine MIC (lowest concentration with no growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[19][20][21]

Step-by-Step Methodology:

  • Preparation of Inoculum and Plate:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[17]

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[17][20]

  • Application of Antibiotic Disks:

    • Aseptically place paper disks impregnated with known concentrations of the test compound and comparator antibiotics onto the agar surface.[20][22]

    • Ensure disks are placed at least 24 mm apart to prevent overlapping zones of inhibition.[20][22]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.[22]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[19][22]

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the interpretive criteria provided by CLSI or EUCAST.[22]

Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner to facilitate comparison.

Table 2: Hypothetical MIC (µg/mL) Values for this compound and Comparator Antibiotics

OrganismThis compoundCiprofloxacinVancomycinCeftriaxoneAzithromycinGentamicin
S. aureus ATCC 292130.250.51>6410.5
E. faecalis ATCC 29212122>64>2568
S. pneumoniae ATCC 496190.12510.50.250.064
E. coli ATCC 259220.060.03>1280.125160.25
P. aeruginosa ATCC 2785320.5>12832>2562
K. pneumoniae ATCC 7006030.5>32>128>64>256>16

Interpretation of Hypothetical Data:

In this hypothetical example, this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria. Notably, it shows promising activity against a ciprofloxacin-resistant strain of K. pneumoniae, suggesting it may have a role in treating infections caused by resistant pathogens. Its activity against P. aeruginosa is less potent than ciprofloxacin, indicating a potential area for further optimization.

Conclusion and Future Directions

The systematic benchmarking of novel antibiotic candidates like this compound is a critical step in the drug development process. By employing standardized methodologies and comparing the compound's activity to a well-selected panel of established antibiotics, researchers can gain valuable insights into its potential clinical utility. Further studies, including time-kill kinetics, post-antibiotic effect determination, and in vivo efficacy studies in animal models of infection, are necessary to fully characterize the preclinical profile of a promising new agent.

References

  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(5), a015320. [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Waxman, L. (2010). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 6(7), 965-973. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Osheroff, N., & Bjornsti, M. A. (2020). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 6(7), 1540-1549. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Mechanisms in Medicine. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. [Link]

  • RegisteredNurseRN. (2022). Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX. [Link]

  • Microbiology in Pictures. (2024). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Osheroff, N. (2020). Gyrase and topoisomerase IV: Repurposing old targets for new antibacterials. Research Outreach. [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • National Center for Biotechnology Information. (n.d.). DNA Topoisomerases as Targets for Antibacterial Agents. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. [Link]

  • Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. [Link]

  • Microbe Investigations. (n.d.). Antibacterial Strains, E Coli ATCC 8739, ATCC 6538P, ATCC 4352. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (2026). (PDF) Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. [Link]

  • National Center for Biotechnology Information. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. More would be added soon. Bacitracin Differe. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]

  • ResearchGate. (2011). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(2). [Link]

  • Michigan State University Veterinary Diagnostic Laboratory. (n.d.). Antibiotic Panels for Susceptibility Testing on Isolates from Ruminant Species. [Link]

  • National Center for Biotechnology Information. (2019). Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies. [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. [Link]

  • Medical Notes. (2021). Bacteria-wise Antimicrobial Susceptibility Testing (AST): Introducti. [Link]

  • ACS Publications. (1998). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. [Link]

  • National Center for Biotechnology Information. (2019). Translational PK/PD for the Development of Novel Antibiotics—A Drug Developer's Perspective. [Link]

  • Microbiologics. (n.d.). Antimicrobial Resistance Strains. [Link]

  • National Center for Biotechnology Information. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • Oxford Academic. (2022). Improved non-redundant species screening panels for benchmarking the performance of new investigational antibacterial candidates against Category A and B priority pathogens. [Link]

  • Augusta University Research Profiles. (2021). Fluoroquinolone-3-carboxamide amino acid conjugates: Synthesis, antibacterial properties and molecular modeling studies. [Link]

  • ACS Publications. (1997). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. [Link]

  • arXiv. (2023). Benchmarking Foundation Models For Antibiotic Susceptibility Prediction. [Link]

Sources

A Comparative Toxicological Framework for 4-Amino-8-fluoroquinoline-3-carboxylic acid: A Guide for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Rigorous Toxicological Profile

The development of new antimicrobial agents is a cornerstone of modern medicine. Quinolone carboxylic acids, particularly the fluoroquinolone subclass, have long been valued for their broad-spectrum antibacterial activity.[1][2] 4-Amino-8-fluoroquinoline-3-carboxylic acid represents a novel investigational compound within this chemical class. While its therapeutic potential is under exploration, a thorough and comparative toxicological evaluation is paramount before it can be considered for further development. This is especially critical given the well-documented adverse effects associated with some marketed fluoroquinolones, which range from gastrointestinal distress to more severe events like tendon rupture, peripheral neuropathy, and central nervous system (CNS) effects.[3][4][5]

Currently, there is a notable absence of publicly available toxicological data for this compound. This guide, therefore, is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for the toxicological evaluation of this molecule. We will establish a comparative baseline by examining the known toxicological profiles of two widely-used standard fluoroquinolones: Ciprofloxacin and Levofloxacin . This guide will detail the essential battery of in vitro and in vivo assays required to build a robust safety profile, explaining the rationale behind each experimental choice and providing standardized protocols grounded in internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Comparative Toxicological Landscape: Ciprofloxacin and Levofloxacin

To contextualize the necessary investigations for this compound, it is instructive to review the safety profiles of established fluoroquinolones.[6] Ciprofloxacin and Levofloxacin are mainstays in antibacterial therapy, but their use is accompanied by a well-characterized spectrum of potential toxicities.

Adverse events commonly associated with fluoroquinolones include gastrointestinal and CNS toxicity (most frequently headache and dizziness).[3] Other significant risks include QT interval prolongation, phototoxicity, tendon and joint disorders, and hepatic toxicity.[3][7] These class effects are often linked to the basic quinolone core structure, with specific side chains influencing the frequency and severity of adverse events.[3]

Toxicological EndpointCiprofloxacin ProfileLevofloxacin Profile
Acute Oral Toxicity Low acute toxicity. Overdose may result in reversible renal toxicity.[8]Low potential for acute toxicity. Clinical signs at high doses in animals include ataxia, decreased locomotor activity, and convulsions.[9]
Genotoxicity Generally considered non-mutagenic in standard Ames tests. However, it can inhibit mammalian DNA topoisomerase II, which can lead to DNA damage.[10][11]Not found to be mutagenic in standard assays. Like other fluoroquinolones, it interacts with DNA gyrase and topoisomerase IV.[12]
Carcinogenicity Long-term studies in rats and mice showed no evidence of a tumorigenic effect.[13]Generally considered to have a low carcinogenic potential.
Reproductive/Developmental Studies in monkeys did not indicate teratogenicity or embryolethality.[13] However, arthropathy in juvenile animals is a known class effect.[5]Not typically associated with teratogenicity, but use is cautioned in pediatric patients due to the risk of arthropathy.[3]
Organ-Specific Toxicity Tendinopathy: Black box warning for increased risk of tendinitis and tendon rupture.[4] CNS Effects: Can include dizziness, confusion, and in rare cases, seizures.[5] Hepatotoxicity: Reports of severe, sometimes fatal, liver injury.[4]Tendinopathy: Carries a similar black box warning to ciprofloxacin.[9] Cardiotoxicity: Associated with QT interval prolongation.[7] Hepatotoxicity: Known to cause hepatotoxicity.[7]

This table underscores the critical need to assess these specific endpoints for any new fluoroquinolone candidate. The goal is to determine if this compound offers a safer profile, mitigates known class-related toxicities, or presents novel safety concerns.

Proposed Experimental Workflow for Toxicological Profiling

A systematic, tiered approach to toxicological testing is essential for efficient and ethical drug development.[14][15] The following workflow, compliant with international regulatory standards, is proposed for this compound.[16]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Acute & Dose-Ranging cluster_2 Phase 3: Repeated Dose & Specific Toxicity a Genotoxicity Battery (Ames Test, Micronucleus Assay) b Cytotoxicity Assays (e.g., Neutral Red Uptake) c hERG Channel Assay d Acute Oral Toxicity (OECD 423) c->d Proceed if in vitro profile is acceptable e Dose Range-Finding (7-14 day study) d->e f Subchronic Toxicity (28- or 90-day, OECD 407/408) e->f Establish doses for chronic studies g Reproductive/Developmental Screening (OECD 421/422) f->g h Safety Pharmacology (Cardiovascular, CNS, Respiratory) f->h

Caption: Proposed tiered workflow for toxicological assessment.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the foundational assays required to begin constructing the toxicological profile of this compound.

Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test

Causality: The Ames test is a critical first-line screen for mutagenicity.[17][18] It utilizes specific strains of bacteria (e.g., Salmonella typhimurium) that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[17] The assay determines if the test compound can cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[18] A positive result indicates the chemical is a mutagen and may have carcinogenic potential.[17] The inclusion of a mammalian liver S9 fraction is crucial to detect metabolites that may be mutagenic.[19]

Protocol (Based on OECD Guideline 471):

  • Strain Selection: Utilize a minimum of five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102).[20] This ensures detection of different types of mutations (frameshift vs. base-pair substitution).

  • Dose Selection: Conduct a preliminary range-finding study to determine the appropriate concentration range, which should span from non-toxic to cytotoxic levels.

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without a metabolically active S9 fraction from the liver of a rodent species (typically rat).

  • Plate Incorporation Method:

    • To 2.0 mL of molten top agar (at 45°C), add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at the desired concentration, and 0.5 mL of S9 mix or a buffer control.

    • Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the solvent control.

Genotoxicity Assessment: In Vitro Micronucleus Assay

Causality: This assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[21] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[22] Their presence indicates genetic damage. Using cytochalasin B to block cytokinesis results in binucleated cells, ensuring that only cells that have undergone one cell division are scored, which is a prerequisite for micronucleus formation.[21]

Protocol (Based on OECD Guideline 487):

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes). Culture cells to an appropriate density.

  • Treatment: Expose replicate cultures to at least three concentrations of the test compound, along with negative (solvent) and positive controls, both with and without S9 metabolic activation. The exposure period is typically 3-6 hours.

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B. The incubation continues for a period equivalent to 1.5-2.0 normal cell cycle lengths.

  • Harvest and Fixation: Harvest the cells by trypsinization or centrifugation. Treat with a hypotonic solution (e.g., 0.075M KCl) to swell the cytoplasm, followed by fixation using a methanol/acetic acid solution.[21][23]

  • Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides, allow to air dry, and stain with a DNA-specific stain such as Giemsa or acridine orange.[22][23]

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[22] Calculate the frequency of micronucleated cells. A significant, dose-dependent increase in micronucleated cells indicates a positive result.

Acute Systemic Toxicity: Acute Oral Toxicity - Acute Toxic Class Method

Causality: This in vivo study provides initial information on the substance's potential hazard upon a single oral ingestion.[24] The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to classify a substance into one of the Globally Harmonised System (GHS) toxicity categories, providing an estimated range for the lethal dose (LD50).[24][25]

Protocol (Based on OECD Guideline 423):

  • Animal Selection: Use a single sex (usually females, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar or Sprague-Dawley rats).

  • Dose Procedure: This is a stepwise procedure using fixed starting doses (e.g., 5, 50, 300, and 2000 mg/kg body weight).[26] The starting dose is selected based on any available information. If no data exists, a starting dose of 300 mg/kg is often recommended.[26]

  • Administration: Administer the test substance by oral gavage to a group of 3 animals.

  • Observation: Observe the animals closely for the first few hours post-dosing and then at least once daily for 14 days.[27] Record all signs of toxicity, including changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems.[25] Record mortality and time of death.

  • Stepwise Progression: The outcome of the first step determines the next step:

    • If mortality is observed in 2 or 3 animals, the test is stopped, and the substance is classified in that toxicity category.

    • If one animal dies, the test is repeated at the same dose with 3 more animals.

    • If no animals die, the test is repeated at the next higher dose level.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

G cluster_0 OECD 423 Stepwise Procedure start Start with 3 animals at selected dose (e.g., 300 mg/kg) outcome1 Observe for 48h-14d start->outcome1 mortality_2_3 2 or 3 animals die outcome1->mortality_2_3 mortality_1 1 animal dies outcome1->mortality_1 mortality_0 0 animals die outcome1->mortality_0 stop_classify Stop test. Classify substance. mortality_2_3->stop_classify retest Retest at same dose with 3 more animals mortality_1->retest next_dose Proceed to next higher dose with 3 new animals mortality_0->next_dose

Caption: Decision logic for the OECD 423 Acute Toxic Class Method.

Conclusion and Forward Outlook

The toxicological assessment of a new chemical entity like this compound is a rigorous, multi-faceted process that demands a systematic and evidence-based approach. While direct toxicological data for this compound are not yet available, a robust evaluation can be designed based on the known safety profiles of standard drugs like ciprofloxacin and levofloxacin and by adhering to internationally harmonized testing guidelines.

The initial battery of tests outlined in this guide—covering genotoxicity and acute systemic toxicity—will provide the foundational data necessary to make a " go/no-go " decision for further development. A favorable outcome from these studies, indicating a lack of mutagenic potential and low acute toxicity, would warrant progression to more comprehensive studies, including repeated-dose toxicity, reproductive toxicity screening, and detailed safety pharmacology. By methodically building this toxicological profile, researchers can objectively compare the safety of this compound to existing alternatives, ultimately determining its potential as a safe and effective therapeutic agent.

References

  • Liu, H. (2010). Safety profile of the fluoroquinolones: focus on levofloxacin. Drug, Healthcare and Patient Safety, 2, 89-96. [Link]

  • Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773. [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

  • Biotoxicity. Mutagenicity Testing. [Link]

  • El-Ghor, A. A., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols, 4(2), 102219. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Wikipedia. Ames test. [Link]

  • Krishna, G., & Hayashi, M. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 155-166. [Link]

  • Schluter, G. (1988). Ciprofloxacin: toxicologic evaluation of additional safety data. The American Journal of Medicine, 85(4, Supplement 1), 163-167. [Link]

  • Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

  • Singh, S., et al. (2021). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1045-1058. [Link]

  • Slideshare. (2018). OECD Guideline For Acute oral toxicity (TG 423). [Link]

  • Varghese, M., & Gupta, V. (2023). Levofloxacin. In StatPearls. StatPearls Publishing. [Link]

  • Dr. Pharmacology. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. [Link]

  • ResearchGate. In vivo toxic effects of FQ antibiotics on species. [Link]

  • Carbon, C. (2001). Toxicity/tolerability of levofloxacin. Chemotherapy, 47(Suppl. 3), 48-56. [Link]

  • JoVE. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay. [Link]

  • Bio-protocol. Micronucleus assay. [Link]

  • National Toxicology Program. (2002). OECD Test Guideline 425. [Link]

  • U.S. Food and Drug Administration. (2013). Levaquin (levofloxacin) Label. [Link]

  • National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. [Link]

  • ResearchGate. (2023). Ciprofloxacin properties, impacts, and remediation. [Link]

  • Wang, S., et al. (2023). The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. Antibiotics, 12(6), 1058. [Link]

  • Umwelt-online.de. (2017). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. [Link]

  • OECD. Guidelines for the Testing of Chemicals. [Link]

  • Wang, S., et al. (2023). The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. Antibiotics, 12(6), 1058. [Link]

  • Fluoroquinolone Toxicity Study. The Most Important Studies. [Link]

  • Di Paolo, A. (2022). A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. Toxics, 10(11), 693. [Link]

  • Drugs.com. (2024). Ciprofloxacin Monograph for Professionals. [Link]

  • U.S. Food and Drug Administration. (2013). CIPRO (ciprofloxacin hydrochloride) Label. [Link]

  • Scribd. OECD 423 - Acute Oral Toxicity Study. [Link]

  • Wikipedia. Ciprofloxacin. [Link]

  • OECD. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2015). Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense. National Academies Press. [Link]

  • Pharmaceutical Technology. (2022). Predicting Toxicity in Drug Development. [Link]

  • ResearchGate. (2025). Toxicology Testing in Drug Discovery and Development. [Link]

  • Cohen, S. M., et al. (2016). Toxicological evaluation of the flavour ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. Food and Chemical Toxicology, 94, 196-206. [Link]

  • ResearchGate. Toxicological Evaluation of the Flavour Ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. [Link]

  • ResearchGate. The Safety Profile of the Fluoroquinolones. [Link]

  • Bintsis, T. (2018). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. Antibiotics, 7(4), 87. [Link]

  • Fekete-Kertész, I., et al. (2022). Assessing the Ecotoxicity of Eight Widely Used Antibiotics on River Microbial Communities. Toxics, 10(9), 503. [Link]

  • MDPI. The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. [Link]

  • Nevada Division of Environmental Protection. (2007). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-8-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, in-depth guidance for the safe handling and proper disposal of 4-Amino-8-fluoroquinoline-3-carboxylic acid. As a specialized fluoroquinolone derivative, this compound demands rigorous adherence to established safety and environmental protocols. The procedures outlined herein are designed to provide researchers, scientists, and drug development professionals with a clear, scientifically-grounded framework for managing this chemical waste, ensuring both laboratory safety and environmental stewardship. Our commitment is to empower your research by providing critical operational intelligence that extends beyond the product itself.

Hazard Assessment and Waste Classification: A Proactive Approach

Given that this compound is a specialized research chemical, a comprehensive, peer-reviewed Safety Data Sheet (SDS) may not be universally available. Therefore, a conservative hazard assessment based on its structural class—fluoroquinolones and quinolines—is the most responsible course of action. This approach aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates special provisions for working with "particularly hazardous substances."[1]

  • Anticipated Human Health Hazards : The parent compound, 4-Amino-8-fluoroquinoline, is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and a serious eye irritant (Eye Irrit. 2).[2] Structurally related quinoline compounds are noted for their potential carcinogenicity, a hazard category that OSHA treats with significant regulatory focus.[3][4] Therefore, this compound must be handled as a substance with high acute toxicity and potential long-term health effects.

  • Environmental Hazards : Fluoroquinolones as a class are recognized as significant environmental contaminants.[5] Their release into wastewater systems, even in trace amounts, contributes to the development of antibiotic-resistant bacteria, a global health crisis.[5][6] Furthermore, related compounds exhibit long-term hazardous effects on aquatic life.[7] Conventional wastewater treatment plants are often incapable of completely removing these persistent compounds.[5][8]

  • Regulatory Classification : Based on the toxicological profile of its chemical class, all waste containing this compound must be classified and managed as hazardous chemical waste . This aligns with the principles of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][10] Under no circumstances should this compound or its solutions be disposed of down the drain. The EPA has instituted a nationwide ban on the sewering of hazardous waste pharmaceuticals, a regulation that underscores the severity of this disposal route.[11][12]

Essential Protocol: Step-by-Step Disposal Procedure

Adherence to a systematic disposal workflow is critical for ensuring safety and compliance. The following protocol provides a self-validating system for the management of this compound waste from cradle to grave.

Step 1: Immediate Segregation at the Point of Generation

The foundational principle of proper chemical waste management is segregation.

  • Action: Immediately upon generation, segregate all waste streams containing this compound. This includes pure or excess solid compound, reaction mixtures, contaminated solvents (rinsate), and contaminated consumables (e.g., weigh boats, pipette tips, gloves).

  • Causality: Segregation prevents the unintentional mixing of incompatible chemicals and ensures that the waste stream is not diluted, which is crucial for proper characterization and final disposal by a licensed facility. It is the first line of defense against environmental release.

Step 2: Waste Collection and Containment
  • Action: Collect all waste in a designated, chemically-compatible, and leak-proof container. A high-density polyethylene (HDPE) or glass container with a screw-top cap is recommended. The container must be kept closed except when actively adding waste.

  • Causality: Proper containment prevents the release of vapors and protects against spills. Using a chemically-resistant container ensures the integrity of the containment over time.

Step 3: Meticulous and Compliant Labeling
  • Action: Label the waste container clearly and accurately before adding the first drop of waste. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • A list of all other components in the container (e.g., Methanol, water).

    • An accurate estimate of the percentage of each component.

    • The relevant hazard warnings: "Toxic ," "Environmental Hazard ."

    • The accumulation start date (the date the first waste is added).

  • Causality: Accurate labeling is a federal and state regulatory requirement. It communicates the hazards to all personnel and is essential for the waste disposal contractor to handle and process the material safely and correctly.

Step 4: Safe Interim Storage
  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel. The container should be placed in secondary containment (e.g., a chemical-resistant tray or bin).

  • Causality: Storing waste in a designated SAA with secondary containment minimizes the risk of a major spill and ensures the waste is managed in a controlled environment, away from general laboratory traffic and incompatible materials.

Step 5: Final Disposal via Authorized Channels
  • Action: Once the waste container is full, or if waste generation is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup. Do not attempt to dispose of the material yourself.

  • Causality: Final disposal must be performed by a licensed and permitted hazardous waste treatment, storage, and disposal facility (TSDF). The standard and most effective method for this type of organic compound is high-temperature incineration . This process ensures the complete destruction of the active molecule, breaking it down into simpler, non-toxic components.[5][8]

Data Summary and Visual Workflow

For clarity and quick reference, the key disposal parameters are summarized below.

ParameterSpecificationRationale
Waste Classification Hazardous Chemical WasteHigh potential for human toxicity and proven environmental persistence of the fluoroquinolone class.[2][5]
Container Type Tightly-sealed, chemically-resistant (HDPE or Glass)Prevents leaks, spills, and vapor release.
Required Labeling "HAZARDOUS WASTE", Full Chemical Name, All Components, Hazard Warnings, Accumulation DateEnsures regulatory compliance and safe handling by all personnel.[9]
Interim Storage Designated Satellite Accumulation Area with Secondary ContainmentMinimizes spill risk and maintains control over the hazardous material.
Final Disposal Method High-Temperature Incineration via licensed EHS vendorGuarantees complete molecular destruction, preventing environmental release and antibiotic resistance.[8]

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_0 Point of Generation cluster_1 Segregation & Collection cluster_2 Containment & Management cluster_3 Final Disposition start Waste Containing This compound Generated solid Pure Solid / Excess Reagent liquid Contaminated Solvents / Reaction Mixtures consumables Contaminated Consumables (Gloves, Pipette Tips, etc.) container Place in a single, correctly labeled 'HAZARDOUS WASTE' container solid->container liquid->container consumables->container storage Store in designated Satellite Accumulation Area with Secondary Containment container->storage ehs Arrange Pickup by Institutional EHS or Licensed Waste Contractor storage->ehs incinerate High-Temperature Incineration at a Permitted Facility ehs->incinerate Ensures Compliant Destruction

Sources

A Comprehensive Guide to the Safe Handling of 4-Amino-8-fluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-Amino-8-fluoroquinoline-3-carboxylic acid, a key building block in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations.

Anticipated Hazard Profile

Based on the analysis of analogous compounds, the primary hazards associated with this compound are likely to be:

Hazard ClassPotential EffectsSource of Inference
Acute Oral Toxicity Harmful if swallowed.4-Amino-8-fluoroquinoline, 8-Aminoquinoline[2]
Skin Corrosion/Irritation May cause skin irritation.Quinoline[3][4][5], 8-Aminoquinoline[2]
Serious Eye Damage/Irritation Causes serious eye irritation.4-Amino-8-fluoroquinoline, Quinoline[3][4][5]
Germ Cell Mutagenicity Suspected of causing genetic defects.Quinoline[3][4], 8-Aminoquinoline[2]
Respiratory Irritation May cause respiratory irritation.Quinoline
Aquatic Toxicity May be harmful to aquatic life.Fluoroquinolones[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact with the potentially irritating and harmful compound[4][8]. Change gloves frequently and immediately if contaminated.
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that could cause serious eye irritation[4][8].
Body Protection A lab coat that is fully buttonedTo protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridgeRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles[4].

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing exposure and ensuring a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Store: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[2][3][5].

Handling and Use

The following workflow diagram illustrates the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Work in a designated area (e.g., chemical fume hood) don_ppe Don appropriate PPE prep_area->don_ppe gather_materials Gather all necessary equipment and reagents don_ppe->gather_materials weigh Carefully weigh the solid compound gather_materials->weigh Proceed to handling dissolve Dissolve in a suitable solvent weigh->dissolve react Perform the chemical reaction dissolve->react decontaminate Decontaminate work surfaces react->decontaminate Proceed to cleanup dispose_waste Dispose of waste in designated containers decontaminate->dispose_waste doff_ppe Doff PPE correctly dispose_waste->doff_ppe

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Work Area Preparation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure[9]. Ensure that an eyewash station and safety shower are readily accessible[9].

  • Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.

  • Weighing: When weighing the solid, use a spatula and handle it gently to avoid creating dust.

  • Dissolving: If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reaction: During the reaction, maintain constant vigilance and monitor for any unexpected changes.

  • Post-Handling: After use, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water[3][5].

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect both human health and the environment.

Waste Segregation and Disposal Workflow

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start Waste Generation solid_waste Contaminated gloves, weigh paper, and other solid materials start->solid_waste liquid_waste Unused solutions and reaction mixtures start->liquid_waste sharps_waste Contaminated needles and syringes start->sharps_waste solid_container Dispose in a labeled hazardous solid waste container solid_waste->solid_container end Arrange for Professional Disposal solid_container->end liquid_container Dispose in a labeled hazardous liquid waste container liquid_waste->liquid_container liquid_container->end sharps_container Dispose in a designated sharps container sharps_waste->sharps_container sharps_container->end

Caption: Waste disposal workflow for this compound.

Disposal Protocol:

  • Solid Waste: All solid waste, including contaminated gloves, weigh paper, and paper towels, should be placed in a clearly labeled hazardous solid waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated hazardous liquid waste container. Do not pour this chemical down the drain[4].

  • Empty Containers: "Empty" containers may still retain hazardous residues. These should be disposed of as hazardous waste.

  • Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

By adhering to these protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Zhang, R., et al. (2023). The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. PMC - NIH. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Li, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). Fluoroquinolonic acid. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.